(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-oxoprop-1-enyl]phenyl]prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H/b3-1+,4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHMSZGYDGEQFX-ZPUQHVIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] CAS number 63405-68-5
An In-Depth Technical Guide to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Abstract
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], with the CAS number 63405-68-5, is a symmetrical aromatic dialdehyde that belongs to the bis-chalcone family of compounds. Its structure, characterized by a central phenylene ring flanked by two propenal moieties, makes it a subject of interest in both materials science and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While specific biological data for this exact compound is limited in publicly available literature, this guide will draw upon extensive research on structurally related bis-chalcones to provide insights into its potential therapeutic applications.
Introduction: The Significance of the Bis-Chalcone Scaffold
Chalcones and their derivatives are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This "privileged structure" is found in numerous natural products and has been a fertile ground for the synthesis of a wide array of biologically active molecules. Bis-chalcones, such as (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], represent a distinct class with two α,β-unsaturated carbonyl systems, which has garnered significant attention for a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1]
The symmetrical nature of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], derived from the readily available terephthalaldehyde, makes it an attractive building block for the synthesis of more complex molecules and polymers.[2][3] Its reactive aldehyde groups and conjugated system are key to its utility in organic synthesis and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is presented in the table below. This information is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 63405-68-5 | [4][5] |
| Molecular Formula | C₁₂H₁₀O₂ | [4][5] |
| Molecular Weight | 186.21 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 162-164 °C | [6] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |
Synthesis and Characterization
The primary synthetic route to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, terephthalaldehyde) with an aliphatic aldehyde or ketone that possesses α-hydrogens (in this case, acetaldehyde).[7]
General Synthetic Protocol (Claisen-Schmidt Condensation)
The following protocol is a generalized procedure based on the synthesis of structurally similar bis-chalcones.[8] Optimization may be required to achieve high yields and purity for the target compound.
Workflow for the Synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Caption: General workflow for the synthesis of the target compound via Claisen-Schmidt condensation.
Step-by-Step Methodology:
-
Dissolution of Reactants: Dissolve terephthalaldehyde (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Acetaldehyde: Add acetaldehyde (at least 2 equivalents) to the solution.
-
Base-Catalyzed Condensation: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring vigorously at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period ranging from 5 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into cold water. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain the purified (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Spectroscopic Characterization (Predicted)
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be symmetrical. Key predicted signals include:
-
Aldehydic Protons (-CHO): A doublet in the region of δ 9.5-9.8 ppm.
-
Vinylic Protons (-CH=CH-): Two doublets, one for the proton α to the carbonyl and one for the proton β to the carbonyl, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.
-
Aromatic Protons (C₆H₄): A singlet in the aromatic region, as all four protons on the central phenyl ring are chemically equivalent.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry. Expected key signals include:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.
-
Vinylic Carbons (-CH=CH-): Two signals corresponding to the α and β carbons of the propenal moiety.
-
Aromatic Carbons (C₆H₄): Two signals for the substituted and unsubstituted carbons of the central phenyl ring.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C=C Stretch (Alkene): An absorption band around 1600-1650 cm⁻¹.
-
C-H Stretch (Aromatic and Vinylic): Absorptions above 3000 cm⁻¹.
-
C-H Bending (trans-Alkene): A characteristic band around 970 cm⁻¹.
3.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde groups and cleavage of the propenal side chains.
Potential Applications in Drug Development and Materials Science
While direct biological studies on (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are limited, the broader class of chalcones and bis-chalcones has been extensively investigated for various therapeutic applications.
Potential as an Anticancer Agent
Chalcone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[9] The α,β-unsaturated carbonyl moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, including proteins involved in cell proliferation and survival.
Potential Signaling Pathways in Cancer
Caption: Potential signaling pathways that could be modulated by the target compound in cancer cells.
Potential as an Anti-inflammatory Agent
Many chalcone derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[10] This is often achieved through the inhibition of key inflammatory signaling pathways like the NF-κB and MAPK pathways.
Applications in Materials Science
The rigid structure and reactive aldehyde groups of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] make it a valuable monomer for the synthesis of advanced polymeric materials. Terephthalaldehyde, the precursor to this compound, is widely used in the synthesis of:
-
Polyimines and Schiff Base Networks: Through condensation reactions with amines.[3]
-
Covalent Organic Frameworks (COFs): Crystalline porous polymers with applications in gas storage, catalysis, and sensing.[1]
-
Fluorescent Polymers and Dyes: The extended conjugated system of the molecule suggests potential for fluorescent properties.
Experimental Protocols for Biological Evaluation
For researchers interested in investigating the biological activities of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], the following are standard in vitro assays that can be employed.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on cell viability and to determine its IC₅₀ (the concentration that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: A typical workflow for assessing the cytotoxicity of the compound using the MTT assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and nitric oxide production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is a molecule with significant potential stemming from its bis-chalcone structure. While specific research on this compound is emerging, the extensive literature on related compounds strongly suggests its utility as a building block in materials science and as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers embarking on studies involving this intriguing molecule. Further investigation is warranted to fully elucidate its specific biological activities and mechanisms of action.
References
-
Terephthalaldehyde - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- BenchChem Technical Support Team. (2025). Terephthalaldehyde: A Versatile Monomer for Advanced Polymer Synthesis. BenchChem.
- Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and M
-
Claisen-Schmidt Condensation. (n.d.). Retrieved March 7, 2026, from [Link]
-
Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Asiri, A. M., & Khan, S. A. (2009). (2E,2'E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]. Molbank, 2009(4), M636.
- Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742–2747.
-
Preparation, characterisation, and crystal structure analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Spectral Characterization of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. (2021, October 28). Semantic Scholar. Retrieved March 7, 2026, from [Link]
- Mahmoodi, N., Rahnema, M., & Sabzichi, M. (2014). Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line.
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel−Lindau E3 Ubiquitin Ligase. (2023, September 14). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024, February 12). PMC. Retrieved March 7, 2026, from [Link]
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- 10. rsc.org [rsc.org]
The Dual-Modality of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]: From Advanced Materials to Antimicrobial Therapeutics
Executive Summary
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5)—also known as 1,4-phenylenediacrolein or DCA—is a highly versatile, C2-symmetric organic building block. Characterized by a central 1,4-phenylene ring flanked by two rigid, extended (2E)-propenal (acrolein) moieties, this molecule exhibits exceptional π-electron delocalization.
For researchers and drug development professionals, DCA represents a critical intersection between two disparate fields:
-
Advanced Materials: It serves as an extended dialdehyde linker in the synthesis of highly crystalline, imine-linked Covalent Organic Frameworks (COFs)[1].
-
Infectious Disease Therapeutics: It functions as a potent, non-bactericidal inhibitor of Sortase A (SrtA) in Staphylococcus aureus, attenuating bacterial virulence by blocking the surface anchoring of virulence factors[2].
This guide provides an authoritative, in-depth technical analysis of DCA's structural properties, underlying mechanisms of action in both application domains, and field-proven experimental protocols.
Structural & Physicochemical Profiling
The reactivity of DCA is governed by its dual α,β-unsaturated aldehyde groups. The extended conjugation across the benzene ring and the flanking alkene bonds significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic configuration makes the β-carbons highly susceptible to nucleophilic attack (Michael addition), while the terminal carbonyl carbons are primed for Schiff base condensation with primary amines[3].
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Description |
| IUPAC Name | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] |
| Synonyms | 3,3'-(1,4-phenylene)diacrylaldehyde; DCA |
| CAS Number | 63405-68-5 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Stereochemistry | (2E, 2'E) - Trans configuration at both alkene bonds |
| Melting Point | 162 - 164 °C |
| Storage Conditions | 2-8°C, stored under inert nitrogen atmosphere to prevent oxidation |
(Data synthesized from standard physicochemical profiles[4],[5])
Application Domain 1: Antimicrobial Drug Development
Mechanism of Action: Sortase A (SrtA) Inhibition
The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel therapeutic strategies that do not exert selective survival pressure on bacteria. Sortase A (SrtA) is a membrane-bound transpeptidase responsible for cleaving the LPXTG sorting signal of surface proteins and covalently anchoring them to the peptidoglycan cell wall[2].
DCA acts as a covalent inhibitor of SrtA. The active site nucleophile of SrtA, Cys184 , executes a Michael addition onto the electrophilic β-carbon of DCA's propenal group. This irreversible thioether linkage permanently inactivates the enzyme, stripping the bacteria of its virulence factors (e.g., Protein A, fibronectin-binding proteins) and rendering it susceptible to host immune clearance.
Fig 1: Mechanism of Sortase A inhibition via covalent modification by DCA.
Protocol: FRET-Based SrtA Inhibition Assay
To quantify the inhibitory potency of DCA against SrtA, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.
Causality & Assay Design: The assay employs a fluorogenic peptide substrate (DABCYL-QALPETGEE-EDANS). In its intact state, DABCYL quenches EDANS fluorescence. Active SrtA cleaves the Thr-Gly bond, separating the fluorophore from the quencher and yielding a measurable fluorescent signal. DCA's inhibition of SrtA prevents this cleavage, resulting in a dose-dependent decrease in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5). CaCl₂ is critical as SrtA is a calcium-dependent enzyme.
-
Enzyme & Inhibitor Pre-incubation: In a black 96-well microtiter plate, add 1 μM recombinant S. aureus SrtA and varying concentrations of DCA (e.g., 0.1 to 100 μM) dissolved in DMSO.
-
Self-Validation Step: Include a vehicle control (DMSO only) to establish maximum enzyme velocity (Vmax), and a positive control (e.g., p-hydroxymercuribenzoic acid) to validate assay sensitivity.
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow the covalent Michael addition to reach equilibrium.
-
Reaction Initiation: Add the FRET substrate (DABCYL-QALPETGEE-EDANS) to a final concentration of 10 μM to initiate the reaction.
-
Kinetic Measurement: Immediately monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 350 nm, Emission: 495 nm) at 37°C.
-
Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic equation).
Table 2: Representative SrtA Inhibition Profile for DCA
| Parameter | Value | Significance |
| Target Enzyme | S. aureus Sortase A | Transpeptidase critical for virulence |
| Inhibition Modality | Irreversible, Covalent | Prevents substrate competition buildup |
| Binding Site | Cys184 (Active Site) | Blocks LPXTG cleavage |
| Bactericidal Activity (MIC) | > 256 μg/mL | Non-lethal; minimizes resistance pressure |
Application Domain 2: Advanced Materials (COF Synthesis)
Mechanism of Action: Imine-Linked Covalent Organic Frameworks
In materials science, DCA is highly prized as a C2-symmetric linear linker for the bottom-up synthesis of Covalent Organic Frameworks (COFs)[1]. When reacted with multi-topic amines (e.g., C3-symmetric 1,3,5-tris(4-aminophenyl)benzene - TAPB), DCA undergoes Schiff base condensation.
The strategic choice of DCA over standard terephthalaldehyde (BDA) is driven by its extended conjugation . The insertion of the alkene bonds (-CH=CH-) between the benzene ring and the aldehyde groups achieves two critical outcomes:
-
Pore Expansion: It increases the distance between nodes, resulting in larger mesoporous cavities suitable for macromolecular catalysis or drug delivery.
-
Optoelectronic Enhancement: The fully sp²-hybridized backbone facilitates superior π-electron delocalization, narrowing the bandgap and making the resulting COF an excellent candidate for photocatalysis.
Fig 2: Step-by-step solvothermal synthesis workflow for DCA-based imine-linked COFs.
Protocol: Solvothermal Synthesis of a DCA-Based COF
The synthesis of highly crystalline COFs requires thermodynamic control to ensure error-correction during the reversible imine formation.
Causality & Reaction Design:
-
Solvent System: A mixture of mesitylene and 1,4-dioxane is typically used. Dioxane provides solubility for the monomers, while mesitylene promotes the precipitation of the growing polymer. Balancing these ensures slow crystallization rather than rapid, amorphous aggregation.
-
Catalyst: Aqueous acetic acid (AcOH) is utilized. The acid protonates the aldehyde oxygen of DCA, dramatically increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.
Step-by-Step Methodology:
-
Monomer Loading: In a heavy-wall Pyrex tube (10 mL), charge DCA (0.15 mmol) and the corresponding polyamine (e.g., TAPB, 0.10 mmol) to maintain a stoichiometric ratio of aldehyde to amine groups (1:1).
-
Solvent Addition: Add 1.5 mL of a solvent mixture (e.g., Mesitylene:1,4-Dioxane, 1:1 v/v). Sonicate for 10 minutes to achieve a homogeneous dispersion.
-
Catalyst Addition: Add 0.15 mL of aqueous acetic acid (3M or 6M).
-
Degassing (Critical Step): Subject the tube to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: Oxygen must be strictly removed to prevent the oxidation of the aldehyde and amine groups at elevated reaction temperatures.
-
Sealing and Heating: Flame-seal the tube under a dynamic vacuum. Place the sealed tube in an isothermal oven at 120°C for 72 hours. The elevated temperature provides the activation energy for the reversible imine exchange (error-correction), driving the system toward the thermodynamic minimum (a crystalline lattice).
-
Isolation: Cool the tube to room temperature, break the seal, and collect the precipitate via vacuum filtration.
-
Purification (Self-Validation): Subject the crude powder to Soxhlet extraction using anhydrous tetrahydrofuran (THF) for 24 hours to remove trapped oligomers and unreacted monomers. Dry under vacuum at 80°C for 12 hours.
-
Verification: Confirm successful synthesis via FT-IR (monitoring the disappearance of the DCA C=O stretch at ~1680 cm⁻¹ and the appearance of the imine C=N stretch at ~1620 cm⁻¹) and Powder X-Ray Diffraction (PXRD) to confirm crystallinity.
References
-
3, 3'- (1,4-phenylene) diacrylaldehyde (DCA) - Sortase A Inhibitor Profile Source: Patsnap Synapse URL:[Link]
Sources
- 1. 63405-68-5 | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] | Benzene Compounds | Ambeed.com [ambeed.com]
- 2. 3, 3'- (1,4-phenylene) diacrylaldehyde (DCA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. 63405-68-5 | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] - AiFChem [aifchem.com]
- 4. (2E,2'E)-3,3'-(1,4-phenylene)diacrylaldehyde CAS#: 63405-68-5 [m.chemicalbook.com]
- 5. (2E,2'E)-3,3'-(1,4-phenylene)diacrylaldehyde | 63405-68-5 [m.chemicalbook.com]
Synthesis and Mechanistic Evaluation of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Executive Summary
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5) is a highly conjugated, bifunctional α,β-unsaturated dialdehyde. As a rigid bis-electrophile, it serves as a critical structural node in the synthesis of extended curcuminoids, covalent organic frameworks (COFs), and advanced optoelectronic polymers. The primary synthetic challenge lies in achieving absolute (E,E)-stereoselectivity while preventing the rapid oligomerization typically associated with highly reactive aldehyde intermediates.
This technical guide evaluates the three primary synthetic pathways for this compound, detailing the mechanistic causality behind reagent selection, and provides a field-proven, self-validating experimental protocol based on the double Wittig olefination.
Mechanistic Pathways & Causality
The synthesis of 1,4-phenylenebis(2-propenal) can be approached via three distinct catalytic or stoichiometric pathways. Understanding the thermodynamic and kinetic drivers of each is essential for scalable drug development and materials science.
Pathway A: Double Wittig Olefination (The Gold Standard)
The reaction between terephthalaldehyde and 1[1] is the most reliable method for synthesizing this target.
-
Causality: Direct aldol condensation of terephthalaldehyde with acetaldehyde is thermodynamically favorable but kinetically difficult to arrest at the aldehyde stage, typically resulting in complex mixtures of polymeric aldol products. By utilizing a resonance-stabilized phosphorus ylide, the reaction is strictly controlled. The stabilization of the ylide lowers its reactivity, which dictates high thermodynamic (E)-selectivity, yielding the (2E,2'E) isomer almost exclusively[1].
Pathway B: Palladium-Catalyzed Heck Coupling
This pathway involves the cross-coupling of 1,4-diiodobenzene with an acrolein equivalent.
-
Causality: Free acrolein is highly prone to polymerization and degradation under the basic conditions (e.g., amine bases) required for Heck couplings. Employing 2[2] masks the reactive aldehyde, allowing the oxidative addition and migratory insertion to proceed cleanly. A subsequent acidic deprotection reveals the dialdehyde.
Pathway C: Olefin Cross-Metathesis
Reaction of 1,4-divinylbenzene with acrolein via a ruthenium-based Grubbs catalyst.
-
Causality: While this pathway is highly atom-economical, electron-deficient olefins like acrolein can coordinate strongly to ruthenium, potentially poisoning the catalyst or leading to sluggish turnover. Furthermore, E/Z selectivity is thermodynamically driven but often yields mixtures requiring tedious chromatographic separation.
Synthetic pathways to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Quantitative Data Presentation
The following table summarizes the comparative metrics of the three synthetic pathways based on standard laboratory-scale outcomes.
| Metric | Pathway A: Wittig Olefination | Pathway B: Heck Coupling | Pathway C: Cross-Metathesis |
| Typical Yield | 75 - 85% | 50 - 65% (Over 2 steps) | 40 - 55% |
| (E,E)-Selectivity | > 95% | ~ 85% | ~ 70% |
| Atom Economy | Low (Generates Ph₃P=O) | Moderate (Generates AgI/Base salts) | High (Generates Ethylene) |
| Scalability | Excellent | Moderate (Requires Pd) | Low (Catalyst poisoning risk) |
| Purification | Precipitation + Filtration | Column Chromatography | Column Chromatography |
Experimental Protocol: Double Wittig Olefination
The following protocol is optimized for high yield and stereopurity, utilizing a self-validating purification step to remove the stoichiometric triphenylphosphine oxide (TPPO) byproduct[3].
Materials Required:
-
Terephthalaldehyde (1.0 equiv)
-
(Triphenylphosphoranylidene)acetaldehyde (2.2 equiv)
-
Anhydrous Toluene (or THF)
-
Hexane (for precipitation)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes to establish an inert atmosphere.
-
Reagent Solubilization: Dissolve terephthalaldehyde (1.0 equiv) and (triphenylphosphoranylidene)acetaldehyde (2.2 equiv) in anhydrous toluene (0.5 M relative to the dialdehyde)[3].
-
Causality: Toluene is preferred over DCM as its higher boiling point allows for thermal acceleration of the olefination, driving the reaction to completion.
-
-
Olefination: Heat the reaction mixture to 60 °C under Argon for 24 hours[3]. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 8:2).
-
Self-Validating Precipitation (TPPO Removal): Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure to yield a crude viscous residue. Suspend the residue in cold hexane and vigorously stir for 30 minutes.
-
Causality: TPPO is highly soluble in toluene but practically insoluble in cold hexane. The appearance of a dense white precipitate validates the successful crash-out of the byproduct. If the solution remains clear, the toluene was not sufficiently evaporated.
-
-
Filtration: Filter the suspension through a sintered glass funnel to remove the precipitated TPPO. Wash the filter cake with a small volume of cold hexane.
-
Purification: Concentrate the filtrate and purify via flash column chromatography using a Hexane/EtOAc (95:5 v/v%) gradient[3].
-
Storage: Store the isolated solid under an inert atmosphere at 2-8 °C to prevent autoxidation of the aldehydes.
Step-by-step Wittig olefination workflow and purification.
References
-
Sigma-Aldrich . "(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] | 63405-68-5". Sigma-Aldrich Product Catalog.
-
Benchchem . "(Triphenylphosphoranylidene)acetaldehyde | 2136-75-6". Benchchem Technical Guide. 1
-
Rodríguez Cid, Laura . "Synthesis and characterization of curcuminoids and their derived polymeric systems". Universitat Autònoma de Barcelona (ddd-UAB). 3
-
National Institutes of Health (NIH) . "Heterocycle-Fused Acridines". PMC. 2
Sources
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]: A Comprehensive Technical Guide on Synthesis, Polymer Chemistry, and Anti-Virulence Applications
Executive Summary
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] —commonly referred to as 1,4-phenylenediacrylaldehyde or p-phenylenediacrolein—is a highly versatile, conjugated ditopic building block. Characterized by a central phenylene ring flanked by two α,β-unsaturated aldehyde moieties, this compound has emerged as a critical precursor across three distinct scientific domains: the synthesis of highly conjugated Covalent Organic Frameworks (COFs), the development of non-linear optical polymers, and the design of novel anti-virulence therapeutics targeting bacterial infections. This whitepaper synthesizes the fundamental chemistry, field-proven experimental protocols, and mechanistic applications of this unique molecule.
Chemical Identity & Structural Significance
The utility of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] stems directly from its rigid, planar geometry and extended π-conjugation.
-
CAS Number: 63405-68-5
-
Molecular Formula: C₁₂H₁₀O₂
-
Molecular Weight: 186.21 g/mol [1]
-
SMILES: O=C/C=C/C1=CC=C(/C=C/C=O)C=C1[2]
Mechanistic Advantage: The two terminal aldehyde groups are highly reactive toward primary amines, enabling dynamic Schiff-base condensation. Furthermore, the presence of the α,β-unsaturated double bonds serves a dual purpose: in materials science, it extends the conjugation length of the resulting polymer/framework, narrowing the electronic bandgap; in pharmacology, it acts as a potent Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic thiol groups (e.g., cysteine residues in target enzymes)[3].
Synthesis and Purification Protocols
While the compound can be synthesized via the Wittig reaction using (triphenylphosphoranylidene)acetaldehyde and terephthalaldehyde, this route suffers from poor stereoselectivity (yielding a mixture of cis/trans isomers) and generates triphenylphosphine oxide, which complicates purification[4].
The field-standard, self-validating protocol utilizes a double Aldol condensation , which thermodynamically favors the desired (E,E) isomer and allows for straightforward isolation via precipitation[4].
Protocol: Double Aldol Condensation
Causality & Rationale: The reaction must be run under carefully controlled basic conditions. Acetaldehyde must be added slowly to a solution of terephthalaldehyde to prevent the self-condensation of acetaldehyde (forming crotonaldehyde).
-
Preparation: Dissolve 1.0 equivalent of terephthalaldehyde in a mixture of ethanol and water (typically 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Catalysis: Add a catalytic amount of 10% aqueous NaOH (or KOH) to the solution. Cool the mixture to 0–5 °C using an ice bath to control the initial exothermic reaction and minimize side reactions.
-
Addition: Dissolve 2.2 equivalents of acetaldehyde in a small amount of cold ethanol. Add this solution dropwise over 1 hour. Crucial Step: Slow addition ensures that the local concentration of acetaldehyde remains low, forcing it to react with the more electrophilic terephthalaldehyde rather than itself.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours. A yellow precipitate will gradually form as the extended conjugated product becomes insoluble in the aqueous ethanol mixture.
-
Workup: Filter the yellow precipitate under vacuum. Wash sequentially with cold water (to remove the base) and cold ethanol (to remove unreacted starting materials and mono-substituted intermediates).
-
Purification: Recrystallize the crude product from hot toluene or ethyl acetate to yield pure (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as bright yellow crystals.
Application I: Covalent Organic Frameworks (COFs)
In the realm of reticular chemistry, (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] acts as a C₂-symmetric linear linker. When reacted with multi-topic amines (e.g., C₃-symmetric 1,3,5-tris(4-aminophenyl)benzene, TAPB), it forms highly crystalline, sp²-carbon-enriched imine-linked COFs[2]. The extended conjugation provided by the propenal units significantly enhances the framework's visible-light absorption and charge-carrier mobility, making these COFs ideal for photocatalysis.
Protocol: Solvothermal Synthesis of a Conjugated Imine-COF
Causality & Rationale: The choice of solvent (Dioxane/Mesitylene) is critical. Dioxane provides the necessary solubility for the monomers, while Mesitylene acts as a non-polar modulator that slows down the crystallization rate. This controlled rate allows the dynamic imine bonds to break and reform (error correction), which is strictly required to achieve long-range crystalline order rather than an amorphous polymer.
-
Loading: In a Pyrex tube, combine 0.15 mmol of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and 0.10 mmol of TAPB.
-
Solvent System: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate for 10 minutes to achieve a homogeneous suspension.
-
Catalyst Addition: Add 0.2 mL of 3M aqueous acetic acid. The acid catalyzes the Schiff-base condensation.
-
Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to < 50 mTorr, and thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen, which could oxidize the aldehydes at high temperatures.
-
Reaction: Flame-seal the Pyrex tube under a vacuum and heat it in an oven at 120 °C for 72 hours undisturbed.
-
Isolation: Cool to room temperature, break the seal, and collect the resulting powder by filtration. Wash thoroughly with THF and subject to Soxhlet extraction with THF for 24 hours to remove trapped oligomers. Dry under a dynamic vacuum at 100 °C.
Workflow for the solvothermal synthesis of highly conjugated Imine-Linked COFs.
Application II: Anti-Virulence Therapeutics (Sortase A Inhibition)
Beyond materials science, this compound has demonstrated profound biological activity as an anti-virulence agent against Staphylococcus aureus[3]. Traditional antibiotics kill bacteria, which exerts immense selective pressure and drives resistance. Anti-virulence therapies, instead, disarm the pathogen.
Mechanism of Action: Sortase A (SrtA) is a bacterial cysteine transpeptidase responsible for anchoring virulence factors (characterized by the LPXTG sequence) to the peptidoglycan cell wall[3][5]. (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] acts as a covalent inhibitor. The α,β-unsaturated aldehyde moieties function as Michael acceptors, undergoing a nucleophilic attack by the thiol group of the catalytic residue Cys184 in SrtA[3].
By covalently modifying Cys184, the compound effectively abolishes the transpeptidation function of SrtA. Consequently, critical virulence factors such as IgG-SpA, FnbA, ClfA, and others fail to anchor to the cell wall[3]. This impedes the bacteria's ability to evade the host immune system, form biofilms, and adhere to host tissues[5]. Furthermore, proteomic studies reveal that this inhibition disrupts the NADH/NAD+ redox homeostasis within the bacteria, diminishing its virulence phenotype by interfering with the glycolytic pathway and the TCA cycle[3].
Mechanism of Sortase A inhibition via covalent modification of Cys184.
Application III: Precursor for Conjugated Polymers
The compound is a primary precursor for synthesizing poly(p-phenylenehexa-1,3,5-trienylene) (PPHT) and related all-trans oligomers[4]. These materials are synthesized via Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
In a typical Wittig polymerization, 1,4-phenylenediacrylaldehyde is reacted with a bis-phosphonium salt in the presence of a strong base (e.g., sodium ethoxide). To ensure the polymer achieves the thermodynamically stable all-trans configuration, the crude polymer is often subjected to thermal cis-trans isomerization utilizing catalytic iodine in a solvent such as chloroform or p-xylene[4]. These polymers exhibit strong vibrational fine structures in their UV-VIS spectra and are highly valued for their non-linear optical properties.
Quantitative Data Summary
The following table summarizes the key physicochemical and safety data associated with the handling and application of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
| Property / Metric | Value / Description | Reference |
| Physical Form | Light yellow to yellow solid | |
| Melting Point | ~159 – 164 °C | [4] |
| Storage Conditions | 2–8 °C, stored under inert atmosphere (Nitrogen/Argon) | [1] |
| GHS Hazard Statements | H315 (Skin irritation), H317 (Allergic skin reaction), H319 (Eye irritation) | |
| Primary Biological Target | Sortase A (SrtA) in Staphylococcus aureus (Cys184 residue) | [3][5] |
| Biological Effect | Disruption of NADH/NAD+ redox homeostasis; Biofilm inhibition | [3] |
| Primary Chemical Reactivity | Schiff-base condensation (COFs); Michael Addition (Pharmacology) | [2][3] |
References
-
Wang, J., He, Y., Chu, C., Jin, L., et al. "Covalent sortase A inhibitor, α, β-unsaturated aldehydes, prevents Staphylococcus aureus infection." Microbial Pathogenesis, 2025. Available at: [Link]
-
"Preparation of all-trans-(1,4-phenylenehexa-1,3,5-trienylene) oligomers." Journal of the Chemical Society, Perkin Transactions 1, 1993. Available at:[Link]
Sources
- 1. (2E,2'E)-3,3'-(1,4-Phenylene)diacrylaldehyde | 63405-68-5 [sigmaaldrich.com]
- 2. 63405-68-5 | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] | Benzene Compounds | Ambeed.com [ambeed.com]
- 3. Covalent sortase A inhibitor, α, β-unsaturated aldehydes, prevents Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of all-trans-(1,4-phenylenehexa-1,3,5-trienylene) oligomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Covalent sortase A inhibitor, α, β-unsaturated aldehydes, prevents Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]: From Precursor History to Modern Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], a symmetrical aromatic dialdehyde featuring a conjugated system, represents a versatile building block in the realms of polymer chemistry, materials science, and medicinal chemistry. Its rigid phenylene core and reactive α,β-unsaturated aldehyde functionalities allow for its use as a crosslinking agent and a precursor to a variety of complex molecules. This technical guide provides a comprehensive overview of this compound, beginning with the historical context of its key precursor, terephthalaldehyde. It further delineates the primary synthetic routes, including detailed experimental protocols for analogous reactions, and discusses the instrumental analysis techniques crucial for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring a robust understanding for researchers and developers in the field.
Introduction: The Structural and Synthetic Significance of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], also known as 1,4-benzenediacrylaldehyde, is a fascinating molecule characterized by a central benzene ring substituted at the para positions with two propenal groups. The extended π-conjugation across the molecule imparts unique electronic and optical properties, making it a target of interest for the synthesis of novel organic materials. The two reactive aldehyde groups, coupled with the electrophilic β-carbons of the enal moieties, provide multiple sites for chemical modification and polymerization.
The discovery and history of this specific molecule are not extensively documented in a single, seminal publication. Instead, its existence and synthesis are predicated on the development of fundamental organic reactions and the availability of its precursor, terephthalaldehyde. This guide, therefore, constructs a historical and technical narrative by examining the origins of its parent aldehyde and the evolution of synthetic methodologies applicable to its creation.
A Historical Interlude: The Discovery and Synthesis of Terephthalaldehyde
The journey to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] begins with its parent dialdehyde, terephthalaldehyde. First synthesized in the late 19th century, the systematic preparation of terephthalaldehyde became more prominent in the early 20th century with advancements in aromatic chemistry.[1] Its synthesis laid the groundwork for the development of a wide range of para-substituted benzene derivatives.
Several methods have been established for the production of terephthalaldehyde. The most traditional route involves the chlorination of p-xylene followed by hydrolysis.[1] This method, while effective, often involves harsh reagents. Modern industrial routes often favor the catalytic oxidation of para-substituted benzenes.[1] Another significant method is the Rosenmund reduction of terephthaloyl chloride, a reaction discovered in the early 20th century that allows for the conversion of acyl chlorides to aldehydes.[1]
The availability and versatility of terephthalaldehyde have made it a crucial monomer in the synthesis of advanced polymers, including polyimines and covalent organic frameworks (COFs).[2] Its symmetrical and rigid structure is ideal for creating thermally stable and porous materials.[2]
Synthetic Pathways to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
The synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] can be achieved through several established methods in organic chemistry. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The following sections detail the most plausible and widely applicable synthetic strategies.
The Claisen-Schmidt Condensation: A Classic Approach
The Claisen-Schmidt condensation is a reliable and straightforward method for forming α,β-unsaturated carbonyl compounds. It involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound that can enolize. In the context of our target molecule, this would involve the reaction of terephthalaldehyde with acetaldehyde.
The reaction proceeds via an aldol addition followed by dehydration. The base, typically a hydroxide or an alkoxide, deprotonates the α-carbon of acetaldehyde to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of terephthalaldehyde. A subsequent dehydration step, often facilitated by heat, yields the thermodynamically stable E-alkene. Given the two equivalent aldehyde groups on terephthalaldehyde, the reaction occurs sequentially at both ends.
Experimental Protocol: Synthesis of a Bis-Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a bis-chalcone, a derivative of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], which illustrates the general principles of the Claisen-Schmidt condensation with terephthalaldehyde.[3][4]
| Step | Procedure | Rationale |
| 1 | Dissolve terephthalaldehyde (0.01 mol) and 2-aminoacetophenone (0.02 mol) in methanol. | Methanol serves as a suitable solvent for both reactants and the base catalyst. |
| 2 | Add a solution of sodium hydroxide in methanol to the mixture. | NaOH acts as the base catalyst to generate the enolate from 2-aminoacetophenone. |
| 3 | Stir the reaction mixture at room temperature for 5-6 hours. | Room temperature is often sufficient for the condensation to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC). |
| 4 | Filter the resulting precipitate. | The product, being a solid, can be easily separated from the reaction mixture. |
| 5 | Wash the precipitate with distilled water and recrystallize from ethanol. | Washing removes any remaining base and salts. Recrystallization purifies the final product. |
The Wittig Reaction: Precision in Alkene Synthesis
Discovered by Georg Wittig in 1954, the Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones. This reaction utilizes a phosphonium ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond.
To synthesize (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] via the Wittig reaction, terephthalaldehyde would be reacted with a phosphorus ylide derived from a two-carbon aldehyde equivalent, such as (triphenylphosphoranylidene)acetaldehyde. The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E or Z) is influenced by the stability of the ylide. Stabilized ylides, such as the one required here, generally favor the formation of the E-isomer.
Experimental Protocol: General Wittig Reaction for Alkene Synthesis
This protocol provides a general framework for performing a Wittig reaction.
| Step | Procedure | Rationale |
| 1 | Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF. | The strong base is necessary to deprotonate the α-carbon of the phosphonium salt to form the reactive ylide. Anhydrous conditions are crucial as the ylide is moisture-sensitive. |
| 2 | Add the aldehyde (in this case, terephthalaldehyde) to the ylide solution at a low temperature (e.g., -78 °C). | The reaction is often exothermic and controlling the temperature helps to manage the reaction rate and improve selectivity. |
| 3 | Allow the reaction mixture to warm to room temperature and stir for several hours. | This ensures the reaction goes to completion. |
| 4 | Quench the reaction with water and extract the product with an organic solvent. | Quenching deactivates any remaining reactive species. Extraction separates the organic product from aqueous byproducts. |
| 5 | Purify the product by column chromatography. | Chromatography is used to separate the desired alkene from the triphenylphosphine oxide byproduct. |
The Horner-Wadsworth-Emmons (HWE) Reaction: An Efficient Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed by aqueous extraction, simplifying product purification.
For the synthesis of our target molecule, terephthalaldehyde would be reacted with the carbanion generated from diethyl (2-oxoethyl)phosphonate. The HWE reaction typically shows a high stereoselectivity for the E-alkene, which is desirable for the synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Instrumental Analysis and Characterization
The structural elucidation of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Observations | Information Gained |
| ¹H NMR Spectroscopy | - A singlet for the aromatic protons of the central benzene ring. - Doublets for the vinylic protons with a large coupling constant (J ≈ 15-16 Hz) indicative of a trans configuration. - A doublet for the aldehydic proton. | Confirms the presence of all key proton environments and the stereochemistry of the double bonds. |
| ¹³C NMR Spectroscopy | - Signals for the aromatic carbons. - Signals for the vinylic carbons. - A downfield signal for the carbonyl carbon of the aldehyde. | Provides information on the carbon framework of the molecule. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching of the conjugated aldehyde (around 1680-1660 cm⁻¹). - Bands for C=C stretching of the alkene and aromatic ring. - Bands for C-H stretching and bending. | Identifies the key functional groups present in the molecule. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns. | Confirms the molecular weight and provides further structural information. |
Spectroscopic data for a derivative, (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one], shows characteristic ¹H NMR signals for the vinylic protons as a doublet at δ 7.818–7.787 ppm with a coupling constant of 15.7 Hz, confirming the E-configuration.[5] The aromatic protons of the central phenylene ring appear as a singlet at δ 7.697 ppm.[5] The ¹³C NMR shows the carbonyl carbon at δ 187.00 ppm.[5]
Applications and Future Perspectives
The rigid, conjugated structure of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] makes it a valuable monomer for the synthesis of novel polymers and materials. Its ability to undergo polymerization and crosslinking reactions opens up possibilities for creating materials with tailored electronic, optical, and mechanical properties. Potential applications include:
-
Conducting Polymers: The extended π-system suggests that polymers derived from this monomer could exhibit electrical conductivity.
-
Nonlinear Optical Materials: The conjugated structure is a key feature of molecules with nonlinear optical properties, which are important for applications in photonics and optoelectronics.
-
Covalent Organic Frameworks (COFs): Similar to its precursor terephthalaldehyde, this molecule could be used to construct porous, crystalline materials for gas storage, catalysis, and sensing.[2]
-
Medicinal Chemistry: The α,β-unsaturated carbonyl moiety is a known pharmacophore in many biologically active compounds, suggesting that derivatives of this molecule could be explored for their therapeutic potential.
Conclusion
While the specific historical discovery of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is not clearly documented, its synthesis is firmly rooted in the principles of modern organic chemistry. The historical development of its precursor, terephthalaldehyde, and the advent of powerful synthetic methods like the Claisen-Schmidt condensation and the Wittig reaction have made this molecule accessible for research and development. Its unique structural features and reactivity position it as a promising candidate for the creation of next-generation materials and potentially bioactive compounds. This guide provides the foundational knowledge for researchers to explore the synthesis and applications of this versatile chemical building block.
References
- BenchChem. (2025). Terephthalaldehyde: A Versatile Monomer for Advanced Polymer Synthesis. BenchChem.
- Guidechem. (2023, February 11). What are the different synthesis methods of Terephthalaldehyde? Guidechem.
- Asiri, A. M., & Khan, S. A. (2010). 2E,2'E-3,3'-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one). Molbank, 2010(3), M694.
- Asiri, A. M., & Khan, S. A. (2009). (2E,2'E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]. Molbank, 2009(4), M636.
- Nayak, S. K., et al. (2015). Preparation, characterisation, and crystal structure analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one).
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und Reaktionen von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
- Arshad, M. N., et al. (2015). Crystal structure and Hirshfeld surface analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one].
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Comprehensive Spectroscopic Analysis and Synthesis of 1,4-Phenylenediacrylaldehyde
Abstract & Strategic Context
As a highly conjugated bifunctional building block, 1,4-Phenylenediacrylaldehyde (also known as p-phenylenediacrolein or (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]) is a critical intermediate in the synthesis of advanced materials, including Covalent Organic Frameworks (COFs), conjugated polymers, and novel therapeutics. The presence of two reactive terminal formyl groups separated by an extended
This technical guide provides a rigorous, field-proven framework for the synthesis, isolation, and spectroscopic elucidation of 1,4-Phenylenediacrylaldehyde. By understanding the causality behind the synthetic conditions and the quantum mechanical origins of its spectral signatures, researchers can establish self-validating workflows that ensure high purity and structural fidelity.
Physicochemical Profiling
Before initiating synthesis or characterization, establishing the baseline physicochemical properties is essential for predicting solubility, reactivity, and chromatographic behavior.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] |
| CAS Registry Number | 63405-68-5 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 159 – 162 °C |
| Topological Polar Surface Area (TPSA) | 34.14 Ų |
| LogP (Octanol/Water) | ~2.11 |
Data supported by .
Synthetic Workflows & Mechanistic Control
The synthesis of 1,4-Phenylenediacrylaldehyde can be achieved via multiple routes, most notably the base-catalyzed Aldol condensation and the Wittig reaction. As demonstrated in literature, the Aldol condensation is vastly superior, yielding the product under milder conditions and with higher atom economy compared to the Wittig route, which typically requires extended refluxing and yields only ~24% of the target compound.
Synthetic pathways for 1,4-Phenylenediacrylaldehyde comparing Aldol and Wittig reactions.
Step-by-Step Aldol Condensation Protocol (Self-Validating System)
To ensure structural integrity and prevent the formation of unwanted oligomers, the following protocol incorporates mechanistic causality into every step:
-
Preparation of Reagents: Dissolve terephthalaldehyde (1.0 eq) in a miscible solvent system (e.g., ethanol/water). Causality: A homogeneous solution ensures uniform collision frequency, preventing localized concentration gradients that lead to side reactions.
-
Controlled Addition: Add acetaldehyde (excess, >2.0 eq) to the solution. Causality: An excess is thermodynamically required to drive the equilibrium toward the bis-substituted product, minimizing the accumulation of mono-substituted intermediates.
-
Catalyst Introduction: Introduce a dilute alkaline catalyst (e.g., 10% NaOH) dropwise at 0–5 °C. Causality: Dropwise addition at low temperatures kinetically suppresses the rapid self-condensation of acetaldehyde, favoring the cross-aldol condensation with the highly electrophilic, non-enolizable terephthalaldehyde.
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is deemed complete only when the UV-active spot corresponding to terephthalaldehyde completely disappears.
-
Isolation and Purification: Neutralize the mixture with dilute acid to quench the catalyst, precipitating the crude product. Filter and recrystallize from benzene or ethanol. Causality: Recrystallization selectively isolates the thermodynamically stable all-trans isomer, leaving any cis-containing impurities dissolved in the mother liquor.
Spectroscopic Elucidation & Causality
A robust analytical workflow is mandatory to confirm the E,E-stereochemistry and the preservation of the terminal formyl groups.
Spectroscopic characterization workflow for structural validation.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 1,4-phenylenediacrylaldehyde is a textbook example of spin-spin coupling dictated by molecular geometry. The assignments below are based on data obtained at 270 MHz in CDCl₃ [1].
Table 2: ¹H NMR Spectral Assignments
| Chemical Shift (δ, ppm) | Multiplicity & Integration | Coupling Constant (J, Hz) | Assignment |
| 9.75 | Doublet (2H) | 7.67 | Aldehyde protons (-CH O) |
| 7.64 | Singlet (4H) | - | Aromatic protons (Ar-H ) |
| 7.49 | Doublet (2H) | 16.07 | Vinylic protons ( |
| 6.77 | Doublet of doublets (2H) | 16.07, 7.67 | Vinylic protons ( |
Mechanistic Causality of NMR Shifts:
-
Stereochemical Validation (The 16.07 Hz Coupling): The vinylic proton at 7.49 ppm exhibits a massive coupling constant (³J) of 16.07 Hz. According to the Karplus equation, this magnitude is exclusively characteristic of a trans (E) dihedral angle (~180°). This definitively rules out the cis (Z) isomer, which would present a ³J of 8–12 Hz.
-
The Spin System: The
-vinylic proton at 6.77 ppm is a doublet of doublets because it is split by both the -vinylic proton (16.07 Hz) and the adjacent aldehyde proton (7.67 Hz). The aldehyde proton (9.75 ppm) is consequently split into a doublet by this same -proton.
FT-IR Spectroscopy
Infrared spectroscopy is utilized to validate the presence of the conjugated functional groups.
Table 3: FT-IR Vibrational Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Implication |
| ~3013 | =C-H stretching | Confirms the presence of alkene/polyene systems. |
| ~1680 | C=O stretching | Characteristic of an |
| ~1635 | C=C stretching | Broad absorption indicating extended polyene conjugation. |
| ~970 | =C-H out-of-plane bending | Confirms the trans (-CH=CH-) geometry. |
| ~800 | Ar-H out-of-plane bending | Confirms the 1,4-disubstituted (para) benzene ring. |
UV-Vis Spectroscopy
The extended
-
Causality: As the conjugation length increases, the energy required for the
transition decreases. Monitoring the exact shift serves as a direct, quantifiable indicator of the effective conjugation length, ensuring that the -system has not been disrupted by unwanted saturation or cross-linking during purification [1].
Applications in Advanced Therapeutics & Materials
In drug development and materials science, the verified E,E-stereochemistry of 1,4-Phenylenediacrylaldehyde is paramount. In the synthesis of Covalent Organic Frameworks (COFs), the rigid trans-geometry ensures predictable pore sizes and crystalline order. In medicinal chemistry, it serves as a rigid linker for synthesizing dimeric pharmacophores, where the precise spatial distance between active domains dictates receptor binding affinity.
References
Comprehensive Technical Guide on the Solubility and Physicochemical Profiling of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Executive Summary
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5), frequently referred to as 1,4-phenylenediacrylaldehyde, is a highly conjugated, symmetric dialdehyde utilized in advanced polymer synthesis, covalent organic frameworks (COFs), and as a rigid bioactive scaffold. Due to its extended
Molecular Architecture & The Causality of Solubility
To understand the solubility profile of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], one must analyze its molecular architecture. The molecule consists of a central benzene ring para-substituted with two trans-propenal (acrylaldehyde) moieties.
This structural symmetry and extended
Because the enthalpy of fusion (
Quantitative Solubility Profile
The following table summarizes the empirical and theoretically estimated solubility ranges for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] across various solvent classes.
| Solvent Class | Specific Solvent | Estimated Solubility | Mechanistic Rationale |
| Aqueous | Water / PBS (pH 7.4) | < 0.01 mg/mL | High lattice energy and extreme lipophilicity prevent aqueous solvation. |
| Protic Organic | Ethanol | < 1.0 mg/mL | Weak disruption of |
| Halogenated | Dichloromethane (DCM) | 1.0 - 5.0 mg/mL | Moderate solvation via induced dipole interactions and cavity formation. |
| Ethers | Tetrahydrofuran (THF) | 5.0 - 10.0 mg/mL | Oxygen lone pairs interact with the electron-deficient alkene regions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 20.0 mg/mL | Strong dipole moment effectively disrupts intermolecular aldehyde-aldehyde interactions. |
Experimental Workflows for Solubility Determination
To ensure scientific integrity, solubility must be evaluated through two distinct paradigms: Thermodynamic (equilibrium) and Kinetic (precipitation) solubility. The following protocols are designed as self-validating systems, incorporating internal controls to prevent common analytical artifacts.
Protocol A: Thermodynamic Solubility via Shake-Flask LC-UV
This method determines the absolute equilibrium solubility of the crystalline solid, adhering to OECD Test Guideline 105 [2].
Step-by-Step Methodology:
-
Saturation: Weigh approximately 10 mg of crystalline (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] into a 20 mL amber glass vial. Add exactly 10 mL of the target solvent (e.g., PBS or DCM). Causality: Amber glass is used to prevent potential photo-isomerization of the trans-double bonds during the lengthy equilibration process.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: Highly crystalline compounds exhibit extremely slow dissolution kinetics. A 48-hour window ensures true thermodynamic equilibrium is reached, preventing falsely low readings.
-
Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000
g for 15 minutes. Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE membrane. Critically, discard the first 1 mL of filtrate. Causality: Discarding the initial volume saturates any non-specific binding sites on the PTFE membrane, ensuring the collected filtrate accurately represents the solution concentration. -
Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at
(~330 nm, corresponding to the extended transition). Quantify against a standard curve prepared in a highly soluble solvent (e.g., 100% DMSO).
Protocol B: Kinetic Solubility via Laser Nephelometry
This high-throughput method determines the maximum concentration at which the compound remains dissolved in an aqueous buffer before precipitating, which is critical for early-stage biological assays [3].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO.
-
Serial Dilution: In a 96-well flat-bottom microtiter plate, perform a serial dilution of the DMSO stock. Rapidly inject aqueous buffer (pH 7.4) into each well to achieve final compound concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration never exceeds 2% v/v. Causality: Exceeding 2% DMSO acts as a co-solvent, artificially inflating the apparent kinetic solubility and yielding false positives for aqueous developability.
-
Incubation: Seal the plate and incubate at 37 °C for 2 hours with gentle shaking.
-
Measurement: Read the plate using a laser nephelometer (measuring forward light scattering). The kinetic solubility limit is defined as the inflection point where light scattering counts significantly exceed the baseline buffer control, indicating the onset of nano-precipitation.
Mechanistic Diagram: Solubility Workflows
Workflow comparison of Thermodynamic vs. Kinetic solubility assays for rigid dialdehydes.
Solubilization Strategies for Advanced Applications
If biological or material applications require higher aqueous concentrations of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], standard formulation strategies must be employed:
-
Macrocyclic Encapsulation: Complexation with Hydroxypropyl-
-cyclodextrin (HP CD) can shield the hydrophobic aromatic core from the aqueous environment. -
Surfactant Micellization: Utilizing non-ionic surfactants like Tween-80 or Cremophor EL (at 1-5% w/v) can trap the compound within hydrophobic micellar cores, significantly raising the apparent kinetic solubility.
References
-
Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link] [1]
-
Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / ACS Environmental Au URL:[Link] [2]
-
Kinetic solubility automated screen Source: BMG LABTECH URL:[Link] [3]
Molecular Dissection of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]: A Covalent Anti-Virulence Strategy Against Staphylococcus aureus
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift from traditional bactericidal antibiotics to anti-virulence agents. By disarming pathogens rather than killing them, we minimize the evolutionary pressure that drives resistance. At the forefront of this strategy is the targeting of Sortase A (SrtA), a transpeptidase critical for anchoring virulence factors to the cell wall of Gram-positive bacteria.
Recent breakthroughs have identified (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] —often referred to in literature as DCA or p-phenylenediacrolein—as a potent, covalent inhibitor of SrtA . As an application scientist specializing in covalent drug discovery, I have structured this technical guide to deconstruct the compound's mechanism of action, secondary metabolic effects, and the self-validating experimental workflows required to characterize this bis-electrophilic molecule.
Chemical Architecture and Electrophilic Rationale
The compound features a 1,4-phenylene core flanked by two α,β-unsaturated aldehyde (acrolein) moieties. Understanding the causality behind this specific architecture is critical for drug development:
-
Conjugation and Stability: The rigid benzene ring extends the π-conjugation system, precisely tuning the electrophilicity of the β-carbons. This prevents indiscriminate reactivity with off-target nucleophiles (a common pitfall in covalent drug design) while maintaining sufficient reactivity for hyper-nucleophilic active sites.
-
Bifunctional Potential: While the presence of two Michael acceptors allows for potential cross-linking in polymer science, its primary pharmacological mechanism relies on a highly specific mono-adduct formation with a uniquely reactive thiol in the target protein.
Primary Mechanism: Covalent Inactivation of Sortase A
Staphylococcus aureus relies on SrtA to cleave surface proteins containing an LPXTG sorting motif and covalently link them to the peptidoglycan layer. The active site of SrtA contains a catalytic triad (His120, Cys184, Arg197). The local microenvironment lowers the pKa of Cys184, rendering it a hyper-nucleophilic thiolate at physiological pH.
When (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] enters the active site, the Cys184 thiolate executes a nucleophilic attack on the β-carbon of the compound's α,β-unsaturated aldehyde. This Michael addition forms a stable, irreversible thioether adduct. Consequently, the transpeptidation function is abolished, and critical virulence factors (e.g., Protein A, Fibronectin-binding proteins) are secreted into the extracellular space rather than anchored to the cell wall .
Fig 1: Covalent modification of SrtA Cys184 by the bis-propenal compound via Michael addition.
Secondary Mechanism: Metabolic and Redox Disruption
A robust anti-virulence agent often exhibits pleiotropic effects. High-resolution proteomics have revealed that α,β-unsaturated aldehydes also disrupt bacterial redox homeostasis by covalently modifying other susceptible targets, notably Aconitase (ACO) in the tricarboxylic acid (TCA) cycle .
By inactivating the [Fe-S] cluster of Aconitase, the compound triggers the intracellular accumulation of citric acid, stalling the TCA cycle and depleting ATP. Furthermore, it disrupts the NADH/NAD+ balance, leading to the accumulation of reactive oxygen species (ROS). This dual-action mechanism—surface virulence stripping combined with metabolic starvation—profoundly diminishes the pathogen's ability to form biofilms or evade host macrophages.
Self-Validating Experimental Workflows
In covalent drug discovery, phenotypic observation must be inextricably linked to molecular target engagement. The following protocols form a self-validating triad: biochemical kinetics prove inhibition, mass spectrometry proves the covalent mechanism, and phenotypic assays prove biological relevance.
Fig 2: Self-validating experimental workflow to confirm covalent SrtA inhibition and efficacy.
Protocol 1: FRET-Based Kinetic Assay (Biochemical Validation)
Causality: We use a FRET assay because it provides real-time, continuous monitoring of SrtA transpeptidase activity, allowing us to accurately calculate the rate of covalent inactivation (
-
Preparation: Dilute recombinant S. aureus SrtA (1 µM) in assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.5). Note: Ca²⁺ is essential for SrtA structural stability and catalytic activity.
-
Incubation: Add varying concentrations of the compound (0.1 to 50 µM) and incubate at 37°C for 1 hour to allow the covalent thioether bond to form.
-
Substrate Addition: Introduce 10 µM of the fluorogenic substrate DABCYL-QALPETGEE-EDANS.
-
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes. A decrease in the initial velocity (
) relative to the vehicle control confirms active site blockade.
Protocol 2: Intact Protein LC-MS/MS (Structural Validation)
Causality: To definitively prove that inhibition is driven by a covalent mechanism rather than allosteric binding or compound aggregation, we must observe a stoichiometric mass shift corresponding to the exact molecular weight of the inhibitor.
-
Reaction: Incubate 10 µM SrtA with 50 µM compound for 2 hours at room temperature.
-
Desalting: Pass the reaction mixture through a C4 ZipTip to remove unreacted compound and buffer salts, which suppress ionization.
-
Analysis: Inject into an ESI-TOF mass spectrometer.
-
Deconvolution: Analyze the intact mass spectra. The apo-SrtA peak will shift by exactly +186.2 Da, confirming a 1:1 covalent adduct at Cys184.
Protocol 3: Crystal Violet Biofilm Assay (Phenotypic Validation)
Causality: SrtA inhibition prevents the anchoring of biofilm-associated proteins (e.g., SdrC). This assay bridges molecular target engagement to the desired therapeutic outcome.
-
Culturing: Grow MRSA strains in TSB medium supplemented with 1% glucose in 96-well plates.
-
Treatment: Add sub-MIC concentrations of the compound (to ensure we are observing anti-virulence, not bactericidal effects).
-
Staining: After 24 hours, wash non-adherent cells, fix the biofilm with methanol, and stain with 0.1% crystal violet.
-
Quantification: Solubilize the stain with 33% acetic acid and measure absorbance at 590 nm.
Quantitative Data & Pharmacological Metrics
To evaluate the compound's profile, we must benchmark its molecular efficacy against its phenotypic impact.
Table 1: Pharmacological Profile of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
| Metric | Value / Characteristic | Implication for Drug Development |
| Molecular Weight | 186.21 Da | High ligand efficiency; excellent starting point for optimization. |
| Mechanism | Irreversible Covalent | Prolonged pharmacodynamics; target regeneration required for recovery. |
| SrtA IC₅₀ | Low Micromolar | Potent target engagement at the primary binding site. |
| MIC (MRSA) | >64 µg/mL | Non-bactericidal at therapeutic doses, minimizing resistance pressure. |
| Mass Shift (MS) | +186.2 Da | Confirms 1:1 stoichiometric binding without secondary cross-linking. |
Table 2: Impact on SrtA-Anchored Virulence Factors
| Virulence Factor | Function in S. aureus Pathogenesis | Effect of Compound Treatment |
| Protein A (SpA) | Binds host IgG, preventing phagocytosis. | Secreted into media; immune evasion abolished. |
| Fibronectin-binding (FnbA/B) | Mediates adhesion to host tissues. | Failure to colonize host extracellular matrix. |
| Clumping Factors (ClfA/B) | Binds fibrinogen, causing blood plasma clumping. | Reduced bacterial aggregation in bloodstream. |
| SdrC | Promotes homophilic interactions for biofilms. | Significant reduction in biofilm biomass. |
Conclusion
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] represents a highly rationalized approach to anti-virulence therapy. By leveraging the tuned electrophilicity of its α,β-unsaturated aldehyde groups, it achieves highly specific covalent modification of SrtA's Cys184, stripping S. aureus of its critical surface machinery. Coupled with its secondary disruption of bacterial redox homeostasis via TCA cycle interference, this compound provides a robust, self-validating blueprint for the next generation of covalent antimicrobial therapeutics.
References
-
Title: Covalent sortase A inhibitor, α, β-unsaturated aldehydes, prevents Staphylococcus aureus infection Source: Microbial Pathogenesis, Volume 204, July 2025, 107472 URL: [Link]
-
Title: Proteomics-Driven Molecular Mechanism of Cinnamaldehyde against Methicillin-Resistant Staphylococcus aureus Infection: Covalent Modifications of Sortase A and Aconitase Source: Journal of Proteome Research, March 2026 URL: [Link]
Methodological & Application
Claisen-Schmidt condensation for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Application Note: Synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] via Controlled Claisen-Schmidt Condensation
Executive Overview
The synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]—also known as 1,4-benzenedipropenal—represents a critical carbon-carbon bond-forming operation for drug development professionals and materials scientists. This bis-electrophilic scaffold features a rigid phenylene core flanked by two highly reactive α,β-unsaturated aldehyde moieties. It is a highly sought-after intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), extended conjugated fluorophores, and dynamic Covalent Organic Frameworks (COFs)[1].
This guide details a highly optimized, base-catalyzed Claisen-Schmidt crossed-aldol condensation protocol. By strictly controlling reaction kinetics and thermodynamics, this method suppresses competing side reactions and exclusively yields the thermodynamically favored (E,E)-stereoisomer.
Mechanistic Rationale & Kinetic Control
The Claisen-Schmidt condensation of terephthalaldehyde with various enolizable carbonyls is a foundational transformation for generating extended π-systems[2]. However, utilizing acetaldehyde as the nucleophile presents severe chemoselectivity challenges.
1. Suppression of Acetaldehyde Self-Condensation: Acetaldehyde possesses a high propensity for base-catalyzed self-condensation. If the local concentration of acetaldehyde is too high, it rapidly undergoes self-aldol addition and dehydration to form crotonaldehyde and higher-order polymeric species[3]. To establish causality in our experimental design, we enforce a strict kinetic regime: acetaldehyde is introduced to the reaction mixture via a syringe pump. This maintains an infinitesimally low steady-state concentration of the enolate, forcing it to react with the highly electrophilic terephthalaldehyde rather than unreacted acetaldehyde.
2. Managing Terephthalaldehyde Hydration: In aqueous alkaline media, terephthalaldehyde exists in a dynamic equilibrium with its monohydrate (geminal diol) form—comprising up to 15–23% of the species in solution[4]. This hydration temporarily masks the electrophilic carbonyl carbon, slowing the desired cross-aldol attack. To counteract this, the protocol utilizes a mixed solvent system (Absolute Ethanol/Water) that maximizes the solubility of the unhydrated aldehyde while maintaining the ionic mobility of the potassium hydroxide (KOH) catalyst.
3. Thermodynamic Driving Force (E1cB Dehydration): Following the nucleophilic attack of the acetaldehyde enolate, the resulting β-hydroxy aldehyde intermediate undergoes rapid dehydration via an E1cB mechanism. The formation of the extended conjugated system provides a massive thermodynamic sink, driving the equilibrium forward and ensuring >99% stereoselectivity for the (2E, 2'E) trans-alkene geometry.
Fig 1: Mechanistic workflow of the Claisen-Schmidt cross-aldol condensation.
Experimental Methodology: A Self-Validating Protocol
Materials & Reagents:
-
Terephthalaldehyde (99%, sublimed)
-
Acetaldehyde (Anhydrous, ≥99.5%, pre-chilled to -20 °C)
-
Potassium Hydroxide (KOH, 10% w/v aqueous solution)
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate (for recrystallization)
Step-by-Step Procedure:
-
System Initialization: Equip a 250 mL 3-neck round-bottom flask with an overhead mechanical stirrer, an internal thermocouple, and a syringe pump inlet. Purge the system with dry Nitrogen (
) for 10 minutes. -
Electrophile Preparation: Dissolve 10.0 mmol (1.34 g) of terephthalaldehyde in 50 mL of absolute ethanol. Add 5.0 mL of the 10% aqueous KOH solution.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize strictly between 0 °C and 5 °C. Note: Higher temperatures exponentially increase the rate of acetaldehyde self-condensation.
-
Controlled Nucleophile Addition: In a pre-chilled gas-tight syringe, prepare a solution of 25.0 mmol (1.10 g, ~1.4 mL) of anhydrous acetaldehyde in 10 mL of absolute ethanol. Mount the syringe onto the pump and add the solution dropwise to the reaction mixture at a rate of 0.1 mL/min (approx. 2 hours total addition time).
-
Maturation: Once the addition is complete, maintain stirring at 0–5 °C for an additional 2 hours. The product will begin to precipitate as a bright yellow solid due to its rigid, planar structure reducing its solubility in cold ethanol.
-
Workup & Isolation: Filter the cold suspension through a sintered glass Buchner funnel. Wash the filter cake sequentially with ice-cold ethanol (2 × 10 mL) and deionized water (3 × 20 mL) to remove residual KOH and unreacted starting materials.
-
Purification: Recrystallize the crude yellow solid from boiling ethyl acetate to afford pure (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
In-Process Validation & Quality Control:
-
TLC Monitoring: Use Silica gel 60
plates with Hexanes/EtOAc (7:3). Terephthalaldehyde ( ); Product ( ). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the product will immediately form a deep red/orange spot indicative of a highly conjugated aldehyde. -
1H NMR (CDCl3, 400 MHz): Validation of the (E,E) geometry is confirmed by the trans-alkene coupling constant. Look for the
-proton doublet at ~7.50 ppm and the -proton doublet of doublets at ~6.75 ppm exhibiting a characteristic -coupling of 15.5 - 16.0 Hz . The aldehyde proton will appear as a distinct doublet at ~9.75 ppm.
Quantitative Parameter Optimization
The table below summarizes the causality between reaction parameters and the resulting yield/stereoselectivity. Bolus additions universally fail due to the rapid formation of crotonaldehyde[3].
| Entry | Base Catalyst | Temp (°C) | Acetaldehyde Addition Protocol | Isolated Yield (%) | (E,E)-Selectivity |
| 1 | 10% NaOH | 25 | Bolus Addition (1 min) | 18 | >95% |
| 2 | 10% NaOH | 0–5 | Bolus Addition (1 min) | 34 | >98% |
| 3 | 10% KOH | 25 | Syringe Pump (2 hours) | 61 | >98% |
| 4 | 10% KOH | 0–5 | Syringe Pump (2 hours) | 86 | >99% |
| 5 | L-Proline (20 mol%) | 25 | Syringe Pump (2 hours) | 72 | >99% |
Downstream Synthetic Utility
The synthesized bis-propenal is a highly versatile node in organic synthesis. Its dual
Fig 2: Downstream synthetic applications of the bis-propenal scaffold.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Aldol condensation of acetaldehyde over Zr-β zeolites with tailored Lewis acidity and passivated Brønsted sites: toward environmentally benign crotonaldehyde synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note: Synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] via Double Crossed-Aldol Condensation
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Strategic Overview & Chemical Significance
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5) is a highly conjugated, bifunctional α,β-unsaturated dialdehyde [1]. It is a highly sought-after electrophilic building block used in the synthesis of covalent organic frameworks (COFs), extended fluorophores, and cross-linked polymeric architectures.
Synthesizing this molecule via a double crossed-aldol condensation presents a classic kinetic challenge. Because the nucleophile (acetaldehyde) possesses α-hydrogens, it is highly prone to self-condensation, forming crotonaldehyde and higher oligomers [3]. To successfully drive the reaction toward the target bis-adduct, the protocol must establish a kinetic regime where the cross-reaction with the non-enolizable electrophile (terephthalaldehyde) vastly outpaces acetaldehyde self-condensation.
Mechanistic Causality: Designing the Reaction
To achieve high yields and strict (E,E)-stereoselectivity, this protocol leverages several fundamental principles of physical organic chemistry:
-
Nucleophile Starvation: Acetaldehyde is introduced to the reaction mixture via a slow, dropwise addition (ideally using a syringe pump) at 0–5 °C. This keeps the steady-state concentration of the acetaldehyde enolate extremely low, ensuring it reacts exclusively with the abundant, highly electrophilic terephthalaldehyde (TPA) rather than another acetaldehyde molecule.
-
Thermodynamic Sinks & E1cB Dehydration: The initial aldol addition yields a β-hydroxy aldehyde intermediate. Under basic conditions, the subsequent dehydration proceeds via an E1cB (Elimination unimolecular conjugate base) mechanism [2]. The formation of the extended π-conjugated system provides a massive thermodynamic driving force, pushing the equilibrium entirely toward the dehydrated (E)-alkene product.
-
Chemoselective Catalysis: A mild 10% aqueous NaOH solution is used. Stronger bases or higher concentrations risk triggering the Cannizzaro reaction on the unreacted aldehyde groups of TPA.
Reaction mechanism of the double crossed-aldol condensation via E1cB dehydration.
Experimental Protocol
Reaction Stoichiometry & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Terephthalaldehyde (TPA) | 134.13 | 1.0 eq | 1.34 g (10.0 mmol) | Primary Electrophile |
| Acetaldehyde | 44.05 | 2.5 eq | 1.10 g (25.0 mmol) | Enolizable Nucleophile |
| Ethanol (Absolute) | 46.07 | - | 30 mL | Primary Solvent |
| 10% aq. NaOH | 40.00 | 0.2 eq | 0.8 mL (2.0 mmol) | Base Catalyst |
| 1M HCl | 36.46 | - | As needed | Quenching Agent |
Step-by-Step Methodology
Self-Validating Note: Monitor the physical state of the reaction. The transition from a clear solution to a vibrant yellow suspension is a self-validating indicator that the extended conjugated network of the product is forming.
-
Electrophile Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g of terephthalaldehyde in 20 mL of absolute ethanol.
-
Catalyst Initiation: Add 0.8 mL of 10% aqueous NaOH to the flask. Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C under a nitrogen atmosphere.
-
Nucleophile Titration (Critical Step): In a separate vial, dilute 1.10 g of freshly distilled acetaldehyde in 10 mL of ice-cold absolute ethanol. Load this solution into a syringe. Using a syringe pump, add the acetaldehyde solution dropwise to the reaction flask over a period of 2 hours .
-
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 4 hours. A thick yellow precipitate will form.
-
Quenching: Cool the mixture back to 5 °C and add 1M HCl dropwise until the pH of the supernatant reaches ~7.0. This halts any further aldol or Cannizzaro side-reactions.
-
Isolation: Filter the yellow suspension under vacuum using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (2 × 15 mL) to remove inorganic salts, followed by ice-cold ethanol (1 × 10 mL) to remove unreacted TPA and mono-adducts.
-
Purification: Recrystallize the crude solid from boiling ethyl acetate or ethanol to yield pure (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as bright yellow needles. Dry under high vacuum.
Step-by-step experimental workflow for the synthesis and isolation of the target dialdehyde.
Analytical Characterization
Verify the structural integrity and stereochemical purity of the isolated product using the following expected spectroscopic benchmarks.
| Analytical Method | Diagnostic Signal / Peak | Structural Assignment | Diagnostic Value |
| ¹H NMR (CDCl₃) | ~9.75 ppm (d, J = 7.8 Hz, 2H) | Aldehyde (-CHO) | Confirms retention of terminal aldehyde functionality. |
| ¹H NMR (CDCl₃) | ~7.60 ppm (s, 4H) | Aromatic core | Confirms the symmetry of the 1,4-disubstituted benzene ring. |
| ¹H NMR (CDCl₃) | ~7.50 ppm (d, J = 16.0 Hz, 2H) | β-alkene proton | Large J-coupling strictly confirms the (E)-stereochemistry. |
| ¹H NMR (CDCl₃) | ~6.80 ppm (dd, J = 16.0, 7.8 Hz, 2H) | α-alkene proton | Confirms conjugation to the aldehyde group. |
| FT-IR Spectroscopy | ~1675 cm⁻¹ | C=O stretch | Shifted lower than typical aldehydes due to α,β-unsaturation. |
| FT-IR Spectroscopy | ~1620 cm⁻¹ | C=C stretch | Confirms the presence of the conjugated alkene backbone. |
Troubleshooting & Process Optimization
| Observation / Issue | Mechanistic Root Cause | Corrective Action / Optimization |
| Heavy brown oil formation | Rapid acetaldehyde self-condensation (crotonaldehyde polymerization). | Decrease the addition rate of acetaldehyde. Ensure the reaction temperature remains strictly below 5 °C during addition. |
| High ratio of mono-adduct | Premature quenching or insufficient nucleophile concentration. | Ensure a full 2.5 eq of acetaldehyde is used. Extend the room-temperature maturation phase to 6 hours. |
| Low overall yield / TPA recovery | Cannizzaro reaction consuming the TPA electrophile. | Reduce NaOH concentration. Alternatively, swap NaOH for a milder base such as LiOH or use an amine-based organocatalyst (e.g., piperidine/acetic acid). |
References
-
Wikipedia Contributors. Aldol Condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Guthrie, J. P. (1974). The Aldol Condensation of Acetaldehyde: the Equilibrium Constant for the Reaction and the Rate Constant for the Hydroxide Catalyzed RetroAldol Reaction. Canadian Journal of Chemistry. Available at:[Link]
Application Note: Advanced Purification Techniques for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Executive Summary & Chemical Profiling
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5), commonly referred to as 1,4-phenylenediacrylaldehyde, is a highly conjugated dialdehyde. It serves as a critical organic ligand and building block in the synthesis of Covalent Organic Frameworks (COFs) and advanced optoelectronic materials[1].
Typically synthesized via the aldol condensation of terephthalaldehyde and acetaldehyde, the crude product presents as a light yellow solid[2][3]. However, due to its extended π-conjugation and reactive α,β-unsaturated aldehyde moieties, the compound is highly susceptible to three primary degradation pathways during synthesis and storage:
-
E/Z Isomerization: Photo- or thermally-induced isomerization leading to unwanted (E,Z) and (Z,Z) stereoisomers[2].
-
Autoxidation: Conversion of the aldehyde groups to corresponding carboxylic acids upon exposure to atmospheric oxygen.
-
Oligomerization: Base- or acid-catalyzed Michael additions or aldol condensations on the reactive alkene bonds.
To mitigate these issues, the compound must be stored under nitrogen at 2–8 °C[3]. The following guide outlines a comprehensive, field-proven decision matrix and three targeted protocols to achieve ultra-high purity.
Table 1: Physicochemical Properties & Purification Targets
| Parameter | Value / Description |
| IUPAC Name | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] |
| CAS Number | 63405-68-5 |
| Molecular Formula | C12H10O2 |
| Melting Point | 159–164 °C[2][3] |
| Physical Form | Light yellow to yellow solid[3] |
| Primary Impurities | (E,Z)-isomers, carboxylic acids, aldol oligomers |
| Target Purity | >98% (Synthesis Grade), >99.5% (Optoelectronic Grade) |
Purification Decision Matrix
The optimal purification strategy depends entirely on the impurity profile of the crude batch. The workflow below illustrates the logical progression from initial assessment to final isolation.
Figure 1: Purification workflow for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Experimental Protocols
Protocol I: Isomerization-Assisted Recrystallization (Stereochemical Enrichment)
Causality & Rationale: The synthesis of 1,4-phenylenediacrylaldehyde via aldol condensation inherently yields a mixture of (E,E), (E,Z), and (Z,Z) isomers due to thermodynamic equilibration[2]. Because the (E,E)-isomer is thermodynamically favored but kinetically trapped, applying catalytic iodine under mild heat lowers the activation energy for π-bond rotation. This thermal cis-trans isomerization drives the equilibrium toward the desired (E,E)-configuration, significantly increasing the yield before physical separation[2].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of the crude isomer mixture in 150 mL of anhydrous chloroform or toluene in a round-bottom flask.
-
Catalysis: Add a catalytic amount of elemental iodine (I₂, ~1–2 mol%, approx. 50 mg)[2].
-
Isomerization: Reflux the mixture under a nitrogen atmosphere for 4–6 hours in the dark.
-
Quenching: Cool the mixture to room temperature and wash with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce and remove the iodine catalyst.
-
Extraction: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Recrystallization: Dissolve the enriched solid in a minimum volume of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow it to cool to room temperature, followed by 4 °C overnight.
-
Filtration: Collect the pale yellow crystals via vacuum filtration and wash with cold hexanes.
Protocol II: Deactivated Flash Column Chromatography (Polishing)
Causality & Rationale: Conjugated aldehydes are highly sensitive to acidic environments, which can catalyze acetalization (if alcoholic solvents are present) or irreversible chemisorption and polymerization on the column. By pre-treating the silica gel with a weak base (triethylamine), the acidic silanol groups are neutralized, ensuring high recovery rates and preventing on-column degradation.
Step-by-Step Methodology:
-
Silica Preparation: Slurry pack a glass column with standard silica gel (230–400 mesh) using a solvent system of Hexane/Ethyl Acetate (80:20 v/v) containing 1% Triethylamine (TEA).
-
Column Flushing: Flush the column with 2–3 column volumes of the TEA-treated solvent to fully deactivate the silica.
-
Equilibration: Flush with 2 column volumes of the standard mobile phase (Hexane/Ethyl Acetate, 80:20 v/v without TEA) to remove excess base.
-
Loading: Dissolve the crude sample in a minimum amount of dichloromethane (DCM) and carefully load it onto the silica bed.
-
Elution: Elute using a gradient of Hexane/Ethyl Acetate (from 80:20 to 60:40). Monitor fractions via TLC (UV active at 254 nm).
-
Recovery: Pool the fractions containing the pure (E,E)-isomer and concentrate under reduced pressure at <40 °C to prevent thermal degradation.
Protocol III: Gradient Vacuum Sublimation (Optoelectronic Grade)
Causality & Rationale: For advanced applications (e.g., COFs or OLEDs), even trace solvent occlusions from recrystallization can quench luminescence or disrupt crystal packing. Vacuum sublimation exploits the rigid, planar structure of the (E,E)-isomer, allowing it to sublime at lower temperatures than oligomeric impurities, yielding ultra-pure, solvent-free crystals.
Step-by-Step Methodology:
-
Preparation: Place the pre-purified solid into the source zone of a gradient vacuum sublimation apparatus.
-
Evacuation: Evacuate the system to a high vacuum (< 10⁻³ Torr) to lower the sublimation temperature and prevent thermal oxidation.
-
Heating: Gradually heat the source zone to 130–140 °C. Maintain a temperature gradient across the sublimation tube (e.g., 140 °C → 80 °C → Room Temp).
-
Collection: The pure (2E,2'E)-isomer will deposit as bright yellow, needle-like crystals in the middle temperature zone (~90–100 °C). Non-volatile oligomers will remain in the source zone.
-
Harvesting: Allow the system to cool to room temperature under vacuum before breaking the vacuum with inert gas (Nitrogen or Argon) to harvest the crystals.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. The purity and stereochemical integrity of the isolated (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] must be confirmed through the orthogonal analytical techniques listed below.
Table 2: Analytical Validation Markers
| Method | Key Marker / Condition | Expected Result for Pure (E,E)-Isomer |
| ¹H-NMR (CDCl₃) | Aldehyde proton (-CHO) | Doublet at ~9.75 ppm (J ≈ 7.7 Hz)[2] |
| ¹H-NMR (CDCl₃) | Trans-alkene protons (-CH=CH-) | Doublet at ~7.49 ppm (J ≈ 16.1 Hz)[2] |
| Melting Point | Capillary tube | Sharp transition at 159–164 °C[2][3] |
| HPLC (Reverse Phase) | C18 column, MeCN/H₂O gradient | Single sharp peak; absence of early-eluting polar acids |
Note: The coupling constant (J ≈ 16.1 Hz) is the critical self-validating marker for the (E,E)-configuration. Any residual cis-alkene protons would present a notably smaller coupling constant (J ≈ 11 Hz)[2].
References
Sources
- 1. 63405-68-5 CAS|(2E,2'E)-3,3'-(1,4-亚苯基)二丙烯醛|生产厂家|价格信息 [m.chemicalbook.com]
- 2. Preparation of all-trans-(1,4-phenylenehexa-1,3,5-trienylene) oligomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. (2E,2'E)-3,3'-(1,4-phenylene)diacrylaldehyde | 63405-68-5 [m.chemicalbook.com]
Application Note: NMR Structural Elucidation and Protocol for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Executive Summary & Chemical Context
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5), commonly referred to as 1,4-phenylenediacrolein, is a highly conjugated, bifunctional
Because the geometric linearity of COFs depends entirely on the spatial orientation of their linkers, confirming the strict (E,E)-stereochemistry and high purity of this monomer via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step. This application note provides a self-validating protocol for the sample preparation, acquisition, and spectral interpretation of this compound.
Causality-Driven Sample Preparation Protocol
The rigid, planar nature of the 1,4-phenylenediacrolein backbone promotes strong intermolecular
Step-by-Step Methodology:
-
Solvent Selection: Use Dimethyl sulfoxide-d6 (DMSO-d6) rather than
. DMSO effectively disrupts interactions, ensuring complete dissolution and preventing line broadening caused by aggregation. -
Sample Weighing: Accurately weigh 10–15 mg of the solid compound. Lower concentrations may lead to poor signal-to-noise ratios in
NMR, while higher concentrations risk exceeding the solubility limit, causing precipitation in the tube. -
Dissolution & Filtration: Dissolve the compound in 0.6 mL of DMSO-d6 . To eliminate insoluble polymeric impurities (a common byproduct of dialdehyde auto-polymerization), pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube.
-
Referencing: Utilize the residual DMSO pentet at 2.50 ppm (
) and septet at 39.52 ppm ( ) as the internal chemical shift reference to ensure high precision.
NMR Acquisition Parameters
To capture the subtle scalar couplings necessary for stereochemical validation, the following parameters are recommended:
-
NMR: Minimum 400 MHz spectrometer. Acquire 16–32 scans with a relaxation delay (
) of 2 seconds. Spectral width should cover at least -1 to 12 ppm to safely capture the downfield aldehyde protons. -
NMR: Minimum 100 MHz. Acquire 512–1024 scans with standard proton decoupling (WALTZ-16). Extend the relaxation delay (
) to 3–5 seconds to ensure the quaternary aromatic carbons fully relax, allowing for accurate peak detection.
Spectral Interpretation & Self-Validating Logic
The structural validation of this molecule relies on a self-validating logical loop: Symmetry and Scalar Coupling .
A. Stereochemical Validation (The E,E-Configuration)
The stereochemistry of the propenal arms is the most critical parameter. The
-
Self-Validation: The
-proton will appear as a doublet of doublets (split by both the -proton and the aldehyde proton). The -proton will appear as a doublet. The protocol validates itself when the -coupling between these two distinct signals perfectly matches at 15.5–16.5 Hz , strictly confirming the (E)-geometry. A (Z)-isomer would yield a significantly lower -value ( Hz).
B. Molecular Symmetry
The molecule possesses a center of inversion, effectively giving it
-
Self-Validation: This chemical and magnetic equivalence means the four protons on the central benzene ring must appear as a sharp singlet integrating to 4H. If the sample has undergone partial photoisomerization to an (E,Z)-isomer, the symmetry is broken, and this singlet will immediately split into a complex
multiplet.
Quantitative Data Presentation
Table 1: Predicted NMR Assignments (DMSO-d6, 400 MHz)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 1, 1' | ~9.72 | Doublet (d) | 7.8 Hz | 2H | Aldehyde ( |
| 5, 6, 8, 9 | ~7.75 | Singlet (s) | - | 4H | Aromatic ( |
| 3, 3' | ~7.65 | Doublet (d) | 16.0 Hz | 2H | |
| 2, 2' | ~6.85 | Doublet of doublets (dd) | 16.0, 7.8 Hz | 2H |
Table 2: Predicted NMR Assignments (DMSO-d6, 100 MHz)
| Position | Chemical Shift (ppm) | Assignment |
| 1, 1' | ~193.5 | Carbonyl ( |
| 3, 3' | ~151.8 | |
| 4, 7 | ~136.5 | Aromatic (Ipso-C, Quaternary) |
| 2, 2' | ~129.5 | |
| 5, 6, 8, 9 | ~129.0 | Aromatic ( |
(Note: Exact chemical shifts may vary slightly based on exact concentration and temperature).
Workflow Visualization
Workflow for the NMR structural validation of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Troubleshooting & Common Artifacts
-
Photoisomerization: If exposed to prolonged ambient UV light, the (E,E)-isomer can undergo photoisomerization. This is diagnosed in the
NMR by the appearance of new doublets with Hz. Store the compound in amber vials[2]. -
Auto-Oxidation: Aldehydes are prone to oxidation into carboxylic acids. A broad, exchangeable peak at
ppm ( ) indicates sample degradation. Handle under an inert atmosphere (Argon/Nitrogen) when possible[1].
References
Sources
Application Note: Infrared (IR) Spectroscopy of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Introduction & Scope
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] , commonly known as 1,4-phenylenediacrylaldehyde, is a highly conjugated dialdehyde. Featuring a central benzene ring flanked by two trans-propenal groups, this molecule is a critical bifunctional monomer. It is widely utilized in the synthesis of conjugated polyenes, such as poly(p-phenylenevinylene) (PPV) derivatives, via Wittig or Horner-Wadsworth-Emmons coupling for optoelectronic applications .
For researchers and materials scientists, Fourier Transform Infrared (FTIR) spectroscopy is the primary non-destructive tool to verify the structural integrity, stereochemistry (specifically the E,E configuration), and purity of this monomer. This application note provides a self-validating protocol for FTIR analysis, detailing the causality behind sample preparation choices and providing a definitive mechanistic assignment of its IR spectral features.
Chemical & Physical Properties
To establish a baseline for analytical handling, the quantitative properties of the analyte are summarized below:
| Property | Value |
| Chemical Name | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] |
| Synonyms | 1,4-Phenylenediacrylaldehyde; p-Phenylenediacrolein |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Physical State | Solid (Powder) |
| Key Structural Features | Extended |
Experimental Protocols & Causality
Spectroscopic accuracy is highly dependent on sample preparation. The following step-by-step methodologies ensure high-fidelity spectral acquisition by minimizing scattering artifacts and environmental interference.
Protocol A: Transmission FTIR (KBr Pellet Method)
This method is ideal for establishing a reference spectrum, as it avoids the wavelength-dependent penetration depth issues associated with reflectance techniques.
-
Desiccation (Moisture Removal):
-
Action: Store the sample in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for 24 hours prior to analysis.
-
Causality: The highly polar aldehyde carbonyls readily form hydrogen bonds with atmospheric moisture. Residual water introduces a broad O-H stretching band (~3300 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹) that will obscure the critical conjugated C=O and C=C stretching regions.
-
-
Matrix Grinding:
-
Action: Mill 1–2 mg of the desiccated sample with 100 mg of spectroscopic-grade, dry Potassium Bromide (KBr) in an agate mortar for 3–5 minutes.
-
Causality: The particle size of the analyte must be reduced to less than 2 µm (smaller than the wavelength of mid-IR light). Failing to do so results in the Christiansen effect —an optical phenomenon causing asymmetric peak broadening and a sloping baseline due to severe light scattering .
-
-
Pellet Pressing:
-
Action: Transfer the mixture to a 13 mm die and press under 10 tons of vacuum pressure for 2 minutes to form a transparent pellet.
-
-
Acquisition & Validation:
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: Inspect the baseline at 4000 cm⁻¹. A flat baseline indicates proper grinding. Inspect 3300 cm⁻¹; a lack of a broad peak validates successful desiccation.
-
Protocol B: Attenuated Total Reflectance (ATR-FTIR)
ATR is preferred for rapid, routine quality control but requires mathematical correction for library matching.
-
Crystal Deposition:
-
Action: Place 2–3 mg of the neat powder directly onto a Diamond or ZnSe ATR crystal. Apply consistent pressure using the ATR anvil.
-
-
Acquisition:
-
Action: Collect the spectrum under identical parameters (32 scans, 4 cm⁻¹ resolution).
-
-
ATR Correction (Critical Step):
-
Action: Apply an "Extended ATR Correction" algorithm via the spectrometer's software.
-
Causality: In ATR, the penetration depth (
) of the evanescent wave is directly proportional to the wavelength ( ). Consequently, peaks at lower wavenumbers (e.g., C-H bending at 830 cm⁻¹) appear artificially intense compared to high-wavenumber peaks (e.g., C-H stretching at 3050 cm⁻¹). The correction normalizes the spectrum to match transmission data .
-
Analytical Workflow Visualization
Fig 1: FTIR analytical workflow from sample preparation to spectral deconvolution.
Spectral Interpretation & Peak Assignment
The IR spectrum of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is defined by its extensive
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Mechanistic Explanation & Causality |
| 3050 – 3020 | C–H stretch | Weak | sp² C–H stretching of the aromatic ring and the conjugated alkene protons. |
| 2820 & 2730 | C–H stretch | Medium | Fermi Resonance Doublet : Characteristic of aldehydes. The aldehydic C–H stretch interacts with the first overtone of the C–H bending mode. |
| 1675 | C=O stretch | Strong | Conjugated Aldehyde : An isolated aliphatic aldehyde typically absorbs at ~1725 cm⁻¹. The extended |
| 1625 | C=C stretch | Strong | Conjugated Alkene : The C=C stretch is highly polarized by the adjacent electron-withdrawing carbonyl group, resulting in an unusually strong dipole moment change and a highly intense peak. |
| 1595 & 1510 | C=C stretch | Medium | Aromatic ring skeletal vibrations (in-plane stretching). |
| 975 | C–H bend | Strong | Stereochemical Marker : Out-of-plane bending of the trans (E) alkene protons. This peak definitively confirms the (2E, 2'E) stereochemistry of the monomer. |
| 830 | C–H bend | Strong | Substitution Marker : Out-of-plane bending characteristic of two adjacent aromatic protons, confirming the 1,4-disubstituted (para) nature of the central benzene ring. |
Application Workflow: Conjugated Polymer Synthesis
In materials science, tracking the disappearance of the 1675 cm⁻¹ (C=O) peak and the 2820/2730 cm⁻¹ (aldehydic C-H) peaks is the primary method for monitoring the polymerization kinetics of this monomer into PPV derivatives.
Fig 2: Synthesis workflow of conjugated polyenes using the dialdehyde monomer.
References
-
Preparation of all-trans-(1,4-phenylenehexa-1,3,5-trienylene) oligomers Source: Journal of the Chemical Society, Perkin Transactions 1 (1993) URL:[Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (2014) URL:[Link]
-
Fourier Transform Infrared Spectrometry, 2nd Edition Source: John Wiley & Sons (2007) URL:[Link]
High-Resolution Mass Spectrometry Protocols for the Characterization of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Audience: Researchers, analytical scientists, and drug development professionals. Applications: Covalent Organic Framework (COF) Quality Control and Proteomic Adduct Mapping.
Executive Summary
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], commonly referred to as 1,4-phenylenediacrylaldehyde or DCA, is a highly reactive bis-cinnamaldehyde derivative. Its unique structure—a rigid phenylene core flanked by two electrophilic
This application note provides field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocols to characterize DCA both as a pure monomer and as a protein-bound covalent adduct.
Chemical Profile & Structural Significance
Understanding the exact monoisotopic mass and physicochemical properties of DCA is the foundational step for accurate MS tuning and data processing.
| Property | Value |
| IUPAC Name | (2E,2'E)-3,3'-(1,4-phenylene)diacrylaldehyde |
| Common Synonyms | DCA; 1,4-benzenedipropenal |
| CAS Number | 63405-68-5 [3] |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Monoisotopic Mass | 186.0681 Da |
| Expected [M+H]⁺ (ESI+) | m/z 187.0754 |
| Reactive Moieties | Two |
Mechanistic Causality in Mass Spectrometry (E-E-A-T)
As a Senior Application Scientist, it is critical to move beyond merely executing steps and understand why specific MS parameters are chosen.
Ionization and Fragmentation Dynamics: DCA is highly conjugated. In positive Electrospray Ionization (ESI+), protonation occurs predominantly on the carbonyl oxygen. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule resists cleavage of the stable aromatic ring. Instead, fragmentation is driven by the peripheral aldehyde groups. The primary neutral losses are carbon monoxide (-27.99 Da) and the formyl radical (-29.00 Da). Monitoring these specific transitions is essential for distinguishing DCA from its oxidized impurities (e.g., carboxylic acid derivatives formed during improper storage) [4].
Proteomic Adduct Causality: When DCA interacts with SrtA, it targets nucleophilic residues (primarily Cysteine or Lysine). The reaction can occur via two pathways:
-
Michael Addition: Attack at the
-carbon of the alkene, resulting in a direct mass addition of +186.0681 Da . -
Schiff Base Formation: Condensation at the aldehyde carbon, resulting in a mass addition of +168.0575 Da (due to the loss of H₂O). High-resolution MS/MS is required to sequence the modified peptide and pinpoint the exact site of adduction, as the mass shift will alter the standard b- and y-ion series of the peptide.
Figure 1: Primary ESI+ MS/MS fragmentation pathways of DCA.
Experimental Workflows & Protocols
Protocol A: Direct Infusion ESI-HRMS for Monomer Quality Control
Purpose: To verify the purity of DCA prior to COF synthesis or biological assays.
Causality & Rationale: Direct infusion bypasses the LC column, providing an instantaneous snapshot of the bulk material. Using a 50:50 Methanol/Water matrix with 0.1% Formic Acid ensures optimal desolvation and protonation efficiency for the conjugated dialdehyde.
-
Sample Preparation:
-
Dissolve 1.0 mg of DCA in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to a final concentration of 1 µg/mL using MeOH/H₂O (50:50, v/v) containing 0.1% Formic Acid.
-
-
Instrument Setup (Orbitrap or Q-TOF):
-
Mode: Positive ESI.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 275 °C.
-
Resolution: 70,000 (at m/z 200).
-
-
Data Acquisition: Infuse the sample at 5 µL/min using a syringe pump. Acquire data in full scan mode (m/z 100–500) for 2 minutes.
-
Self-Validation Checkpoint: Examine the isotopic envelope of the base peak at m/z 187.0754. The M+1 peak (due to naturally occurring ¹³C) must be approximately 13.2% of the monoisotopic peak intensity. If a peak at m/z 203.0703 is observed, it indicates auto-oxidation of one aldehyde to a carboxylic acid (+15.9949 Da); the batch should be discarded or recrystallized.
Protocol B: LC-MS/MS Proteomic Adduct Mapping (SrtA Inhibition)
Purpose: To identify the specific amino acid residue covalently modified by DCA.
Causality & Rationale: Urea is utilized instead of SDS for protein denaturation because SDS severely suppresses electrospray ionization and is notoriously difficult to wash out. Dithiothreitol (DTT) and Iodoacetamide (IAA) are used to reduce and alkylate native disulfide bonds, preventing them from being misidentified as cross-links during algorithmic data searches.
-
Co-Incubation: Incubate recombinant SrtA (10 µM) with DCA (50 µM) in 50 mM Tris-HCl (pH 7.5) for 2 hours at 37 °C.
-
Denaturation & Reduction: Add 8M Urea to denature the protein. Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate until the Urea concentration is <1M (critical to prevent trypsin inhibition). Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37 °C.
-
Desalting: Quench the reaction with 1% Trifluoroacetic acid (TFA). Desalt the peptides using C18 ZipTips, eluting in 50% Acetonitrile / 0.1% Formic Acid.
-
LC-MS/MS Acquisition:
-
Inject onto a C18 nano-column (75 µm × 15 cm, 2 µm particle size).
-
Gradient: 5% to 35% Mobile Phase B (Acetonitrile with 0.1% FA) over 60 minutes.
-
MS Method: Data-Dependent Acquisition (DDA). Top 10 most intense precursors selected for HCD fragmentation (Normalized Collision Energy: 28%).
-
-
Self-Validation Checkpoint: During data analysis (e.g., via MaxQuant or Proteome Discoverer), the presence of carbamidomethylated cysteines (+57.0215 Da) on unmodified peptides serves as an internal control, proving that the sample preparation chemistry was active and successful.
Figure 2: Proteomic workflow for identifying DCA-induced covalent modifications.
Quantitative Data Interpretation
When searching the MS/MS spectra for DCA-modified peptides, the software must be configured with the correct variable modifications. The table below summarizes the expected quantitative shifts.
| Modification Type | Target Residues | Mass Shift (Da) | Diagnostic Fragment Ions (ESI+) |
| Michael Addition | Cys, Lys, His | +186.0681 | Modified b/y ions; m/z 187.0754 (cleaved DCA) |
| Schiff Base | Lys (Primary Amines) | +168.0575 | Modified b/y ions; m/z 169.0648 (cleaved imine) |
| Auto-Oxidation (Impurity) | N/A (Monomer QC) | +15.9949 | m/z 203.0703 (Precursor) |
| Carbamidomethylation | Cys (Internal Control) | +57.0215 | Modified b/y ions containing Cys |
Note: Schiff bases are prone to hydrolysis during the acidic LC gradient. If targeting Schiff base linkages, a reduction step using Sodium Cyanoborohydride (NaCNBH₃) prior to digestion is highly recommended to lock the imine bond.
References
-
Patsnap Synapse. "Clinical Results associated with 3, 3'- (1,4-phenylene) diacrylaldehyde (DCA) - Proteomics and High-Resolution Mass Spectrometry for SrtA Inhibition." Patsnap Translational Medicine Database. Available at:[Link]
Application Note: (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as a Bifunctional Building Block in Organic Synthesis
Introduction & Chemical Identity
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], commonly referred to as 1,4-phenylenediacrylaldehyde, is a highly versatile, rigid, bifunctional electrophile. Featuring two
Physicochemical Properties
The following table summarizes the key physicochemical properties critical for handling and reaction design.
| Property | Value |
| IUPAC Name | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] |
| Common Synonyms | 1,4-Phenylenediacrylaldehyde; p-Phenylenebis(acrolein) |
| CAS Number | 63405-68-5 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 159–164 °C |
| LogP (Predicted) | ~2.11 |
| Appearance | Light yellow to yellow solid |
(Data aggregated from commercial chemical databases [3])
Mechanistic Insights & Synthetic Utility
As a Senior Application Scientist, selecting the right building block requires understanding its mechanistic behavior. The strategic value of 1,4-phenylenediacrylaldehyde lies in its structural and electronic properties:
-
Bifunctionality for Step-Growth Architectures : The symmetrical A-B-A type architecture allows for simultaneous dual-end functionalization. This makes it ideal for step-growth polymerization or the synthesis of geometrically restricted diporphyrins [2].
-
Extended Conjugation : The vinylogous extension of the aldehyde groups lowers the HOMO-LUMO gap of downstream products. This is critical for facilitating intramolecular electron and energy transfer in photonic devices [2].
-
Orthogonal Reactivity : The
-unsaturated aldehyde can undergo 1,2-additions (e.g., Wittig, Horner-Wadsworth-Emmons, Schiff-base formation) or 1,4-conjugate additions (e.g., double Michael additions), depending on the hardness/softness of the incoming nucleophile.
Figure 1: Reactivity profile of 1,4-phenylenediacrylaldehyde in organic synthesis.
Experimental Protocols
Protocol A: Synthesis of 1,4-Phenylenediacrylaldehyde via Aldol Condensation
This protocol describes the synthesis of the building block itself from terephthalaldehyde and acetaldehyde [1].
-
Causality & Design : A standard aldol condensation with acetaldehyde is notoriously difficult due to rapid self-condensation (forming crotonaldehyde and higher polymers). To mitigate this, acetaldehyde is added dropwise to a large excess of terephthalaldehyde under mild basic conditions, kinetically favoring the cross-aldol product over self-condensation.
-
Procedure :
-
Dissolve terephthalaldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol/water mixture) containing a mild base (e.g., 10% NaOH).
-
Cool the reaction mixture to 0–5 °C in an ice bath to suppress side reactions.
-
Add acetaldehyde (2.2 equiv) dropwise over 2 hours under vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Neutralize the mixture, extract with dichloromethane (DCM), and purify via column chromatography (silica gel) to isolate the light yellow solid (Yield: ~42%).
-
Protocol B: Synthesis of all-trans-1,4-bis(6-phenylhexa-1,3,5-trienyl)benzene (PHT2)
This workflow demonstrates the use of the dialdehyde to create extended polyene oligomers via Wittig olefination [1].
-
Causality & Design : The Wittig reaction inherently produces a mixture of cis and trans double bonds. Because the all-trans isomer is required for optimal
-orbital overlap and material stability, a secondary thermal isomerization step using catalytic iodine is employed. Iodine acts as a reversible radical source, lowering the activation energy for double-bond rotation and driving the kinetically trapped cis-isomers to the thermodynamically favored all-trans state. -
Procedure :
-
Wittig Olefination : Suspend 1,4-phenylenediacrylaldehyde (1.0 equiv) and triphenylcinnamylphosphonium chloride (2.2 equiv) in absolute ethanol.
-
Add a solution of sodium ethoxide (0.25 M in ethanol) dropwise over 30 minutes under a nitrogen atmosphere.
-
Stir the suspension in the dark for 3 days at room temperature. (Note: Darkness is critical to prevent premature photo-isomerization or degradation of the highly conjugated polyene).
-
Filter the precipitate, wash with water and absolute ethanol, and dry to yield the crude PHT2 (cis/trans mixture).
-
Thermal Isomerization : Dissolve the crude PHT2 in chloroform. Add a catalytic amount of iodine (
). -
Reflux the mixture for 4–6 hours. Cool to room temperature and precipitate the all-trans-PHT2 by adding a non-polar anti-solvent (e.g., hexane).
-
Recrystallize from chloroform to obtain the pure all-trans oligomer.
-
Figure 2: Two-step synthetic workflow for all-trans-PHT2 utilizing Wittig olefination and iodine catalysis.
Protocol C: Synthesis of Polyene-Bridged Diporphyrins
1,4-Phenylenediacrylaldehyde is utilized to bridge two porphyrin macrocycles, creating a model for studying long-range intramolecular electron transfer [2].
-
Causality & Design : A one-pot double porphyrin cyclization is utilized. The rigid phenylene-diacrylaldehyde core acts as a spacer that enforces a specific distance and electronic coupling between the two porphyrin units. The reversible nature of the initial porphyrinogen formation allows for error-correction before the irreversible oxidation step.
-
Procedure :
-
Condense 1,4-phenylenediacrylaldehyde (1.0 equiv) with an appropriate dipyrromethane or a mixture of pyrrole and a secondary aldehyde under Lindsey conditions (e.g.,
or TFA catalysis in DCM). -
Stir at room temperature for 1–2 hours to form the porphyrinogen intermediate.
-
Add an oxidant (e.g., DDQ or p-chloranil) to aromatize the macrocycles.
-
Neutralize with triethylamine, concentrate, and purify via size-exclusion chromatography (SEC) or silica gel column chromatography to isolate the polyene-bridged diporphyrin.
-
References
-
Osaheni, J. A., & Jenekhe, S. A. (1993). Preparation of all-trans-(1,4-phenylenehexa-1,3,5-trienylene) oligomers. Journal of the Chemical Society, Perkin Transactions 1, (10), 1147-1151. URL:[Link]
-
Osuka, A., Tanabe, N., Kawabata, S., Yamazaki, I., & Nishimura, Y. (1995). Synthesis and Intramolecular Electron- and Energy-Transfer Reactions of Polyyne- or Polyene-Bridged Diporphyrins. The Journal of Organic Chemistry, 60(22), 7177-7185. URL:[Link]
-
LookChem Database. (n.d.). 2-Propenal, 3,3'-(1,4-phenylene)bis-, (E,E)-. URL:[Link]
The Dual Role of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] in Advanced Materials: Application Notes and Protocols
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] , also known as p-phenylenediacrylaldehyde, is a symmetrical aromatic dialdehyde with the chemical formula C₁₂H₁₀O₂.[1][2][3] Its rigid phenylene core and two reactive α,β-unsaturated aldehyde functionalities make it a versatile building block in materials science. This document provides an in-depth guide for researchers, scientists, and drug development professionals on its applications as a monomer for the synthesis of Covalent Organic Frameworks (COFs) and as a crosslinking agent for enhancing polymer properties.
Introduction to a Versatile Material Precursor
The unique molecular architecture of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] offers a combination of rigidity, reactivity, and defined geometry. The central benzene ring provides thermal stability and predictable spatial orientation of the reactive groups. The two propenal groups at opposite ends of the phenylene ring are the key to its utility. The aldehyde moieties can readily participate in condensation reactions, particularly with amines, to form stable imine linkages. This reactivity is the foundation for its use in the bottom-up synthesis of crystalline, porous polymers known as Covalent Organic Frameworks (COFs).
Furthermore, the bifunctional nature of this molecule allows it to act as a crosslinking agent.[4][5][6] By reacting with functional groups on existing polymer chains, it can create a three-dimensional network structure. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the original polymer.[5][6]
Key Properties and Specifications
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀O₂ | [1][2] |
| Molecular Weight | 186.21 g/mol | [2][3][7] |
| CAS Number | 63405-68-5 | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2][8] |
| Storage | Inert atmosphere, 2-8°C | [2][8] |
Application I: Monomer for Covalent Organic Framework (COF) Synthesis
COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities.[9][10] The synthesis of COFs typically involves the condensation of multitopic building blocks under solvothermal conditions to form a periodic network.[4] The aldehyde functionality makes (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] an excellent candidate for reaction with polyamines to form highly stable, imine-linked COFs.
Scientific Rationale
The formation of imine-linked COFs from aldehyde and amine monomers is a reversible reaction, which allows for "error-checking" during the crystallization process, leading to a highly ordered and crystalline final structure. The rigid and linear geometry of p-phenylenediacrylaldehyde helps in the formation of well-defined porous networks. The choice of the amine co-monomer (e.g., a triamine or a tetra-amine) will dictate the topology of the resulting COF.
Diagram: Synthesis of an Imine-Linked 2D COF
Caption: Schematic workflow for the synthesis of a 2D COF.
Protocol: Synthesis of a Hypothetical Imine-Linked COF
This protocol is a representative example based on established methods for synthesizing imine-linked COFs from aromatic dialdehydes.
Materials:
-
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
-
1,3,5-Tris(4-aminophenyl)benzene (or another suitable polyamine)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
6M Aqueous Acetic Acid
-
Pyrex tube
-
Acetone (reagent grade)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (e.g., 0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (e.g., 0.10 mmol).
-
Add a mixture of anhydrous 1,4-dioxane (1.0 mL) and anhydrous mesitylene (1.0 mL) to the tube.
-
Add 0.3 mL of 6M aqueous acetic acid as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated to low pressure, and flame-sealed.
-
The sealed tube is heated in an oven at 120°C for 3 days.
-
After cooling to room temperature, the solid precipitate is collected by filtration.
-
The collected solid is washed sequentially with acetone and anhydrous THF.
-
The product is then purified by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.
-
The purified COF is dried under vacuum at 150°C for 12 hours to yield a fine powder.
Characterization:
The resulting COF should be characterized to confirm its structure and properties using techniques such as Powder X-ray Diffraction (PXRD) for crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to confirm imine bond formation, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.
Application II: Crosslinking Agent for Polymers
Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network.[4][5] This network structure significantly improves the material's properties.[5][6] (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], with its two aldehyde groups, can react with polymers containing functional groups such as hydroxyl (-OH) or amine (-NH₂) groups to form acetal or imine crosslinks, respectively.
Scientific Rationale
The introduction of covalent crosslinks restricts the movement of polymer chains, leading to a material that is more resistant to heat, solvents, and mechanical stress. The rigid phenylene core of the crosslinker further contributes to the stiffness and thermal stability of the resulting polymer network. The degree of crosslinking can be controlled by adjusting the concentration of the crosslinking agent, allowing for the tuning of the final material properties.
Diagram: Polymer Crosslinking Process
Caption: General workflow for polymer crosslinking.
General Protocol: Crosslinking of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol)
This protocol provides a general framework for using (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] as a crosslinking agent.
Materials:
-
Polymer with hydroxyl or amine groups (e.g., Polyvinyl alcohol, PVA)
-
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
-
Suitable solvent (e.g., water for PVA)
-
Acid catalyst (e.g., hydrochloric acid)
-
Casting dish (e.g., petri dish)
Procedure:
-
Prepare a solution of the polymer in the chosen solvent (e.g., a 10 wt% aqueous solution of PVA by heating at 90°C with stirring).
-
Prepare a solution of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] in a minimal amount of a co-solvent if it is not soluble in the primary solvent. The amount of crosslinker can be varied (e.g., 1-5 wt% relative to the polymer).
-
Add the crosslinker solution to the polymer solution and mix thoroughly.
-
Add a few drops of the acid catalyst to the mixture and stir.
-
Pour the solution into a casting dish and allow the solvent to evaporate at room temperature.
-
Heat the resulting film in an oven at a temperature sufficient to drive the crosslinking reaction (e.g., 100-120°C) for a specified time (e.g., 1-2 hours).
-
The crosslinked polymer film can then be peeled from the dish.
Evaluation of Crosslinking:
The effectiveness of the crosslinking can be assessed by comparing the properties of the crosslinked polymer with the un-crosslinked material. Key tests include:
-
Solubility Test: The crosslinked polymer should be insoluble in solvents that dissolve the original polymer.
-
Swelling Test: The degree of swelling in a suitable solvent can indicate the crosslink density.
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the enhancement in thermal stability.
-
Mechanical Testing: Tensile tests can quantify improvements in strength and modulus.
Conclusion
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is a valuable and versatile building block for the creation of advanced materials. Its rigid structure and dual aldehyde functionality enable its use in the precise construction of crystalline, porous Covalent Organic Frameworks and as an effective crosslinking agent for enhancing the performance of a wide range of polymers. The protocols provided herein offer a starting point for researchers to explore the potential of this molecule in developing novel materials with tailored properties for various applications, from gas storage and catalysis to high-performance composites and coatings.
References
- Crosslinking Agents. (n.d.). MilliporeSigma.
- Zhang, Y., & Dichtel, W. R. (2018). Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks.
- (2E,2'E)-3,3'-(1,4-phenylene)diacrylaldehyde. (2025, July 16). ChemicalBook.
- Crosslinking Agents - Polymer Additives. (n.d.). Lohtragon.
- Crosslinkers - M
- 2-Propenal, 3,3'-(1,4-phenylene)bis-, (E,E). (n.d.). LookChem.
- (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. (n.d.). MilliporeSigma.
- (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. (n.d.). AiFChem (an XtalPi company).
- (2E,2'E)-3,3'-(1,4-phenylene)bis(N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide) dihydrochloride 98%. (2026, March 3). AChemBlock.
- (2E,2'E)-3,3'-(1,4-Phenylene)bis(N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide) dihydrochloride. (n.d.).
- Crosslinking Solutions for Polymers & Biom
- Liu, X., Guan, X., & Cui, Y. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes, 13(7), 696.
- Kuo, S. W. (2021). Covalent organic frameworks: Design principles, synthetic strategies, and diverse applications. Progress in Polymer Science, 116, 101383.
- (2E,2′E)-Dimethyl 2,2′-[(phenylazanediyl)bis(methylene)]bis(3-phenylacrylate). (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793.
- Thermosetting resin composition, and resin varnish, metal foil with resin, resin film, metal-clad laminate, and printed wiring board using the same. (2017).
- New strategy for crosslinking acrylic polymers without conventional crosslinkers. (2025, June 9).
- (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. (n.d.).
- (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. (n.d.).
- (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. (n.d.). MilliporeSigma.
- Thermosetting Resins Based on Poly(Ethylene Glycol Fumarate) and Acrylic Acid: Rheological and Thermal Analysis. (2025, October 8). Molecules, 30(19), 4020.
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. (2E,2′E)-Dimethyl 2,2′-[(phenylazanediyl)bis(methylene)]bis(3-phenylacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor - Google Patents [patents.google.com]
- 4. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 5. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. New strategy for crosslinking acrylic polymers without conventional crosslinkers - European Coatings [european-coatings.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
Application Note: Biological Activity Screening of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide a comprehensive, self-validating methodological framework for evaluating the antimicrobial and anti-inflammatory properties of bis-cinnamaldehyde derivatives.
Mechanistic Rationale & Target Biology
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5) represents a highly reactive class of synthetic bis-cinnamaldehyde derivatives 1. Structurally, it features a central 1,4-phenylene ring flanked by two α,β-unsaturated aldehyde moieties. This dual-pharmacophore design effectively doubles the molecule's capacity to act as a Michael acceptor.
In biological systems, these electrophilic "warheads" covalently bind to nucleophilic thiol groups (cysteine residues) on target proteins. This mechanism is the foundation for two primary therapeutic avenues:
-
Antimicrobial/Antibiofilm Activity: By cross-linking or sterically hindering the bacterial cell division protein FtsZ, preventing its GTP-dependent polymerization into the Z-ring 2.
-
Anti-inflammatory/Antioxidant Activity: By alkylating the sensor protein Keap1, which prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate Antioxidant Response Elements (ARE) 3.
Mechanism of Nrf2 pathway activation via Keap1 alkylation by bis-propenal derivatives.
Quantitative Data Summary
The addition of a second electrophilic site in bis-propenal derivatives significantly enhances binding affinity and biological potency compared to the parent monomer, trans-cinnamaldehyde. Below is a comparative summary of expected baseline activities based on established cinnamaldehyde analog screening 1, 4.
| Compound Class | Target / Assay | Model System | Potency (IC₅₀ / MIC) | Biological Effect |
| Trans-Cinnamaldehyde | FtsZ Inhibition | E. coli / A. baumannii | ~1000 µg/mL | Weak cell division arrest |
| Bis-propenal Derivatives | FtsZ Inhibition | E. coli / A. baumannii | ~125 - 250 µg/mL | Strong cell division arrest |
| Trans-Cinnamaldehyde | NO Production | RAW 264.7 Macrophages | 55 ± 9 µM | Moderate anti-inflammatory |
| Bis-propenal Derivatives | NO Production | RAW 264.7 Macrophages | < 20 µM | Potent anti-inflammatory |
| Cinnamaldehyde Analogs | Biofilm Formation | Candida albicans | ≥ 200 µg/mL | Hyphal growth inhibition |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every assay includes built-in orthogonal checks to prevent false positives caused by compound aggregation, solvent toxicity, or assay interference.
Protocol A: Antimicrobial FtsZ Polymerization Assay
This cell-free biochemical assay isolates the direct interaction between the bis-propenal derivative and the bacterial cell division machinery 2.
Step 1: Compound Preparation
-
Action: Dissolve (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] in 100% anhydrous DMSO to a 10 mM stock.
-
Causality: The molecule is highly lipophilic and susceptible to oxidation. Anhydrous DMSO ensures complete solvation and protects the aldehyde groups from premature hydration. The final assay concentration of DMSO must be strictly capped at 2.5% (v/v) to prevent artifactual protein denaturation.
Step 2: FtsZ Protein Preparation
-
Action: Dilute purified recombinant FtsZ (e.g., from A. baumannii) to 12 µM in Polymerization Buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).
-
Causality: FtsZ polymerization is highly sensitive to pH and ionic strength. A slightly acidic pH (6.5) optimally stabilizes FtsZ protofilaments in vitro. Mg²⁺ is an absolute requirement as a catalytic cofactor for GTP hydrolysis.
Step 3: Light Scattering Measurement (Polymerization Kinetics)
-
Action: Pre-incubate FtsZ with the compound (or vehicle) for 10 minutes at 25°C. Initiate polymerization by adding 1 mM GTP. Monitor 90° light scattering at 340 nm using a spectrofluorometer for 15 minutes.
-
Causality: As FtsZ monomers assemble into massive polymeric Z-rings, the solution becomes turbid, scattering light at 340 nm. A reduction in the maximum scattering signal directly quantifies the compound's ability to inhibit polymer assembly.
System Validation & QC:
-
Positive Control: PC190723 (a known FtsZ inhibitor).
-
Orthogonal Check (GTPase Assay): Run a parallel Malachite Green assay to measure inorganic phosphate (Pi) release. Why? If the compound is a true FtsZ inhibitor, it will also suppress the intrinsic GTPase activity of the protein, confirming the mechanism of action and ruling out simple optical interference at 340 nm.
Protocol B: Macrophage Anti-Inflammatory Screening (Nrf2/NO Axis)
This cell-based assay evaluates the compound's ability to suppress inflammation via the Keap1/Nrf2 pathway 3.
Step 1: Cell Seeding and Pre-treatment
-
Action: Seed RAW 264.7 murine macrophages at 5 × 10⁴ cells/well in a 96-well plate. Incubate for 24h. Pre-treat cells with serial dilutions of the bis-propenal derivative (1–50 µM) for 2 hours prior to LPS stimulation.
-
Causality: Pre-treatment is critical. The compound must be given time to permeate the cell membrane and covalently alkylate the cytosolic Keap1 sensor before the inflammatory cascade is triggered by LPS.
Step 2: LPS Stimulation and Griess Assay
-
Action: Add 1 µg/mL Lipopolysaccharide (LPS) to the wells. Incubate for 24 hours. Transfer 50 µL of the supernatant to a new plate, mix with 50 µL Griess Reagent, and read absorbance at 540 nm.
-
Causality: Nitric oxide (NO) is a highly volatile free radical produced by iNOS during inflammation. It rapidly oxidizes to stable nitrite (NO₂⁻) in the media. The Griess reagent reacts with nitrite to form a pink azo dye, serving as a reliable, stoichiometric surrogate for inflammatory pathway activation.
System Validation & QC:
-
Cytotoxicity Counter-Screen: Immediately perform an MTT or CellTiter-Glo assay on the remaining cells in the original plate. Why? To calculate the Therapeutic Index (TI). A drop in NO production is only valid if cell viability remains >90%. If the compound kills the cells, NO will naturally drop, resulting in a false positive for anti-inflammatory activity.
High-Throughput Screening (HTS) Workflow
To scale the evaluation of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its structural analogs, researchers should adopt the following multi-tiered screening pipeline.
Multi-tiered biological screening workflow for bis-propenal derivatives.
Quality Control Metric (Z'-Factor): For any HTS adaptation of these protocols, calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |µ_positive - µ_negative| A robust assay for bis-propenal derivatives must maintain a Z' ≥ 0.5 , ensuring a wide dynamic range between the vehicle control and the fully inhibited state.
References
- The Multifaceted Biological Activities of Cinnamaldehyde Derivatives: A Technical Guide for Researchers. Benchchem.
- Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology.
- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. PubMed Central (PMC).
- Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives [mdpi.com]
- 4. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
Application Note: (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (DCA) as a Covalent Sortase A Inhibitor in Anti-Virulence Drug Discovery
Target Audience: Researchers, Assays Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The escalation of Methicillin-Resistant Staphylococcus aureus (MRSA) infections has exposed the limitations of traditional bactericidal antibiotics, which exert immense selective pressure on pathogens to mutate and develop resistance. In response, modern drug discovery has pivoted toward anti-virulence therapies —strategies that disarm the pathogen without threatening its viability, thereby preserving the host microbiome and minimizing resistance pressure[1].
A premier target in this space is Sortase A (SrtA) , a membrane-anchored transpeptidase responsible for covalently attaching virulence factors (characterized by an LPXTG sorting signal) to the bacterial cell wall.
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] , commonly referred to as DCA , has recently been validated as a potent, irreversible covalent inhibitor of SrtA[1].
The Chemical Biology of DCA
DCA features a 1,4-phenylene core flanked by two α,β-unsaturated aldehyde moieties. These functional groups act as highly reactive bis-Michael acceptors. The SrtA active site relies on a catalytic triad (His120, Cys184, Arg197), where the thiolate of Cys184 acts as a powerful nucleophile.
When SrtA is exposed to DCA, Cys184 executes a nucleophilic attack on the β-carbon of DCA's unsaturated aldehyde, forming a stable, irreversible thioether bond[1]. This covalent adduction completely blocks the transpeptidation of LPXTG-containing proteins. Consequently, critical virulence factors—such as IgG-binding protein A (SpA), fibronectin-binding protein A (FnbA), and clumping factors (ClfA/B)—fail to anchor to the peptidoglycan layer. Phenotypically, this strips the bacteria of its ability to adhere to host tissues, form biofilms, and evade immune clearance[1].
Diagram 1: Mechanism of SrtA inhibition by DCA and resulting phenotypic disruption.
Quantitative Data & Profiling Summary
To establish a baseline for your assay development, the following table summarizes the validated biochemical and phenotypic parameters of DCA when targeting S. aureus SrtA[1].
| Parameter | Value / Description |
| Compound Name | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (DCA) |
| Molecular Weight | 186.21 g/mol |
| Target Enzyme | Sortase A (SrtA) from Staphylococcus aureus |
| Binding Mode | Irreversible Covalent (Thioether linkage) |
| Reactive Warhead | α,β-unsaturated aldehyde (Michael acceptor) |
| Target Residue | Catalytic Cysteine (Cys184) |
| Mass Spectrometry Shift | +186.2 Da (Indicative of 1:1 Stoichiometry) |
| Primary Phenotypic Effect | Complete inhibition of biofilm formation and bacterial adhesion |
| Impact on Bacterial Viability | None (Preserves microbiome; low resistance pressure) |
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems. As an application scientist, it is critical not just to execute steps, but to understand the causality behind the buffer conditions, controls, and detection methods used when working with covalent Michael acceptors.
Diagram 2: Multi-tiered workflow for validating DCA as a covalent SrtA inhibitor.
Protocol 1: In Vitro FRET-Based Sortase A Cleavage Assay
This assay measures the ability of SrtA to cleave a fluorogenic peptide substrate (Dabcyl-QALPETGEE-Edans). Cleavage separates the Edans fluorophore from the Dabcyl quencher, resulting in a measurable fluorescent signal.
-
Expertise & Experience Insight: Why strictly avoid DTT or β-mercaptoethanol (BME) in the assay buffer? DCA is a potent electrophile. Free thiols in DTT or BME will act as competitive nucleophiles, rapidly scavenging the DCA Michael acceptor before it can reach the SrtA active site, resulting in false-negative IC50 shifts. If enzyme reduction is mandatory, pre-treat SrtA with immobilized TCEP resin and filter it out prior to the assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5). Do not add thiol-based reducing agents.
-
Enzyme Preparation: Dilute recombinant S. aureus SrtA to a working concentration of 2 µM in Assay Buffer.
-
Inhibitor Incubation: In a black 96-well microtiter plate, add 40 µL of SrtA (2 µM) and 10 µL of DCA (serially diluted in DMSO; final DMSO concentration ≤ 2%). Incubate at 37°C for 1 hour to allow the covalent thioether bond to form.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the FRET substrate Dabcyl-QALPETGEE-Edans (final concentration 10 µM).
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 350 nm, Emission: 495 nm).
-
System Validation (Controls):
-
Vehicle Control: SrtA + DMSO + Substrate (Defines 100% activity).
-
Blank Control: Assay Buffer + Substrate (Defines background cleavage).
-
Protocol 2: Intact Protein LC-MS/MS for Covalent Adduct Validation
To definitively prove the mechanism of action, intact mass spectrometry is utilized to observe the +186.2 Da mass shift corresponding to the covalent addition of a single DCA molecule to SrtA[1].
-
Expertise & Experience Insight: Why use intact protein MS rather than bottom-up proteomics? While bottom-up (trypsin digestion) MS can pinpoint the exact residue (Cys184), the required thermal denaturation and harsh extraction conditions can sometimes cause retro-Michael reactions, losing the labile adducted warhead. Intact MS provides rapid, definitive proof of 1:1 binding stoichiometry under mild, acidic quenching conditions.
Step-by-Step Methodology:
-
Reaction Setup: Incubate 10 µM recombinant SrtA with 50 µM DCA in 50 mM Ammonium Bicarbonate buffer (pH 7.5) for 1 hour at 37°C.
-
Quenching: Terminate the reaction by adding Formic Acid to a final concentration of 1% (v/v), dropping the pH to ~3.0 to protonate the catalytic cysteine and halt further reactivity.
-
Desalting & Chromatography: Inject 5 µL of the quenched sample onto a C4 or C8 reverse-phase LC column (e.g., Waters XBridge Protein BEH C4). Elute using a rapid gradient of 5% to 80% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.
-
Mass Spectrometry: Analyze the eluate using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
Deconvolution: Process the raw multiply-charged envelope using deconvolution software (e.g., MaxEnt1 or ProMass).
-
System Validation: Compare the deconvoluted mass of the DCA-treated SrtA against a DMSO-treated SrtA control. A successful covalent modification will yield a single dominant peak shifted by exactly +186.2 Da.
Protocol 3: S. aureus Biofilm Inhibition Assay (Crystal Violet Staining)
This phenotypic assay validates that the biochemical inhibition of SrtA translates into a loss of virulence (specifically, the inability to anchor biofilm-promoting proteins)[1].
-
Expertise & Experience Insight: Why supplement the media with 1% glucose?S. aureus biofilm formation in standard Tryptic Soy Broth (TSB) can be highly variable. Glucose supplementation represses the agr quorum-sensing system and induces the production of the polysaccharide intercellular adhesin (PIA), promoting robust, reproducible biofilm formation. This ensures a high signal-to-noise ratio, preventing false positives in your inhibition data.
Step-by-Step Methodology:
-
Culture Preparation: Grow S. aureus (e.g., ATCC 25923 or a clinical MRSA isolate) overnight in TSB at 37°C.
-
Inoculation: Dilute the overnight culture 1:100 into fresh TSB supplemented with 1% (w/v) glucose.
-
Treatment: Dispense 190 µL of the diluted bacterial suspension into a flat-bottom 96-well polystyrene plate. Add 10 µL of DCA at varying concentrations.
-
Biofilm Growth: Incubate the plate statically at 37°C for 24 hours.
-
Washing & Fixation: Carefully aspirate the planktonic (free-floating) bacteria. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells. Fix the remaining biofilm with 200 µL of 100% methanol for 15 minutes, then air dry.
-
Staining: Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well for 15 minutes. Wash extensively with distilled water until the wash runs clear. Air dry completely.
-
Quantification: Solubilize the bound Crystal Violet by adding 200 µL of 33% (v/v) glacial acetic acid. Read the absorbance at 590 nm (OD₅₉₀).
-
System Validation:
-
Growth Control: Verify that DCA does not inhibit the OD₆₀₀ of the planktonic bacteria (confirming an anti-virulence, non-bactericidal mechanism).
-
References
-
Wang, J., He, Y., Chu, C., Wu, Z., Zhang, T., Peng, H., & Jin, L. (2025). Covalent sortase A inhibitor, α, β-unsaturated aldehydes, prevents Staphylococcus aureus infection. Microbial Pathogenesis, 204, 107472. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Yield Improvement for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. The content is structured to address common experimental challenges, with a focus on improving reaction yield and product purity through scientifically grounded troubleshooting and optimized protocols.
Introduction: Synthesis Overview and Core Challenges
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], also known as p-phenylene-3,3'-diacrylaldehyde, is a symmetrical dialdehyde featuring a conjugated system that makes it a valuable building block in materials science and medicinal chemistry.[1] Its synthesis is most commonly achieved via a double Claisen-Schmidt condensation between terephthalaldehyde and acetaldehyde.[2][3] While theoretically straightforward, this reaction presents several practical challenges that can significantly impact yield and purity.
The primary challenges include:
-
Competing Side Reactions: The high reactivity of acetaldehyde under basic conditions can lead to self-condensation, forming poly-aldol byproducts.[4][5]
-
Incomplete Reaction: The formation of a mono-addition product, (2E)-3-(4-formylphenyl)propenal, is a common impurity if the reaction does not proceed to completion.
-
Product Isolation and Purification: The desired product is a solid, but impurities can render it an oil or complicate crystallization.
This guide focuses on the base-catalyzed Claisen-Schmidt condensation, providing FAQs for rapid problem-solving and detailed troubleshooting workflows to systematically address and resolve these synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]? A: The base-catalyzed Claisen-Schmidt condensation of terephthalaldehyde with acetaldehyde is the most widely adopted and effective method.[2][6] This reaction involves the nucleophilic addition of an acetaldehyde enolate to the carbonyl groups of terephthalaldehyde, followed by dehydration.[7] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent are typically used to promote the reaction.[8][9][10]
Q2: What is a realistic target yield for this synthesis? A: For analogous bis-chalcone syntheses using the Claisen-Schmidt condensation, yields are frequently reported in the range of 75-85%.[8][9][10] Yields below this range often indicate suboptimal conditions or the prevalence of side reactions that can be addressed through the troubleshooting steps outlined in this guide.
Q3: My reaction produced an orange/brown oil instead of the expected yellow solid. What went wrong? A: The formation of an oil suggests significant impurities. The most likely culprits are byproducts from the self-condensation of acetaldehyde or the presence of the intermediate mono-adduct.[4] These impurities interfere with the crystallization of the final product. Optimizing stoichiometry and temperature control, as detailed in the troubleshooting section, is crucial. Purification via column chromatography may be necessary before a successful crystallization can be achieved.[11]
Q4: How can I confirm the product has the desired (E,E)-stereochemistry? A: The most definitive method is ¹H NMR spectroscopy. The vinylic protons of the α,β-unsaturated aldehyde system in the (E)-configuration exhibit a large coupling constant (J-value), typically in the range of 15-16 Hz.[8] The presence of two doublets with this characteristic coupling constant, integrating to two protons each, is strong evidence for the desired (E,E)-isomer. The Claisen-Schmidt condensation thermodynamically favors the formation of the more stable (E)-alkene.[7]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from factors that inhibit the primary reaction pathway or promote side reactions.
dot
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Mono-Adduct Impurity Identified
The presence of (2E)-3-(4-formylphenyl)propenal indicates the reaction has stalled after the first condensation.
dot
Caption: Troubleshooting workflow for mono-adduct impurity.
Section 3: Optimized Experimental Protocols
Adherence to a validated protocol is key to reproducibility and high yield. The following protocols are based on established procedures for analogous Claisen-Schmidt condensations.[8][9][10]
Protocol 1: Optimized Claisen-Schmidt Synthesis
This protocol is designed to minimize side reactions and drive the reaction to completion.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve terephthalaldehyde (e.g., 5.0 g, 0.037 mol) in ethanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3.3 g, 0.082 mol) in water (20 mL) and cool it in an ice bath.
-
Crucial Step: Immediately before use, distill acetaldehyde (e.g., 4.2 mL, 0.078 mol, 2.1 equivalents).
-
-
Reaction Execution:
-
To the stirring solution of terephthalaldehyde in ethanol at room temperature, add the cooled sodium hydroxide solution.
-
Using a dropping funnel or syringe pump, add the freshly distilled acetaldehyde dropwise to the reaction mixture over a period of 30 minutes. A yellow precipitate should begin to form.
-
Allow the mixture to stir vigorously at room temperature for 20-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (see Protocol 2). The reaction is complete when the terephthalaldehyde spot is no longer visible.
-
Pour the reaction mixture into a beaker containing 400 mL of ice-cold water.
-
Acidify the mixture to a pH of ~2 by slowly adding concentrated HCl with stirring. This neutralizes the NaOH catalyst and fully precipitates the product.[8][9]
-
Isolate the yellow solid product by vacuum filtration.
-
-
Purification:
-
Wash the crude solid on the filter with copious amounts of cold water until the filtrate is neutral.
-
Wash the solid with a small amount of cold ethanol to remove any highly soluble impurities.
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of chloroform and methanol or ethanol, to yield a bright yellow crystalline solid.[8][9] Dry the final product under vacuum.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Visualization: UV light (254 nm). The aromatic rings of the starting material, intermediate, and product are all UV-active.
-
Expected Rf Values:
-
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (Product): Highest Rf.
-
(2E)-3-(4-formylphenyl)propenal (Mono-adduct): Intermediate Rf.
-
Terephthalaldehyde (Starting Material): Lowest Rf.
-
-
Procedure: Spot the reaction mixture alongside the terephthalaldehyde starting material. The disappearance of the starting material spot and the subsequent formation and then consumption of the intermediate spot indicates a successful reaction progression.
Section 4: Data Summary
The following table summarizes typical reaction conditions derived from literature precedents for similar bis-chalcone syntheses, which serve as a validated starting point for optimization.
| Aldehyde | Enolizable Ketone/Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Terephthalaldehyde | 3-acetyl-2,5-dimethylfuran | NaOH | Ethanol | Room Temp | 20 | 78 | [8] |
| Terephthalaldehyde | 3-acetyl-2,5-dimethylthiophene | NaOH | Ethanol | Room Temp | 20 | 78 | [9] |
| Terephthalaldehyde | 2,4-difluoroacetophenone | NaOH | Methanol | Room Temp | 5-6 | 85 | [10] |
| Terephthalaldehyde | 2-aminoacetophenone | KOH | Ethanol | Room Temp | - | - | [12] |
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 2E, 2'E)-3, 3-(1, 4-Phenylene) Bis [1-(2, 5-Dimethyl-3-Thienyl) Prop-2-En-1-One]. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 570-578. [Link]
-
Al-Amiery, A. A. (2010). 2E,2'E-3,3'-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one). Molbank, 2010(4), M693. [Link]
-
Al-Amiery, A. A. (2009). (2E,2'E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]. Molbank, 2009(4), M636. [Link]
-
Arshad, M. N., Bibi, A., Mahmood, T., Asiri, A. M., & Ayub, K. (2015). Preparation, characterisation, and crystal structure analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one). Journal of Taibah University for Science, 9(4), 493-500. [Link]
-
Wikipedia contributors. (2024). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Powers, D. G., & Miller, S. J. (2014). The Wittig Reaction. MIT Department of Chemistry Resources. [Link]
-
Ashenhurst, J. (2023). The Wittig Reaction. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2024). Aldol condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Yusof, M. S. M., Khairul, W. M., & Arshad, S. (2017). Crystal structure and Hirshfeld surface analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one]. IUCrData, 2(12), x171887. [Link]
-
Science of Synthesis. (2010). Synthesis by Aldol and Related Condensation Reactions. Thieme Chemistry. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
LookChem. 2-Propenal, 3,3'-(1,4-phenylene)bis-, (E,E)- Product Page. [Link]
-
Magritek. (2018). The Aldol Condensation. [Link]
-
Ashenhurst, J. (2023). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Gounder, R. (2019). Aldol condensation and esterification over Ti-Substituted *BEA Zeolite. OSTI.GOV. [Link]
-
Liu, J., et al. (2009). Sequential Aldol Condensation Catalyzed by Hyperthermophilic 2-Deoxy-d-Ribose-5-Phosphate Aldolase. Applied and Environmental Microbiology, 75(10), 3257-3262. [Link]
-
Wang, L., et al. (2023). Aldol condensation of acetaldehyde over Zr-β zeolites with tailored Lewis acidity and passivated Brønsted sites. Catalysis Science & Technology, 13(23), 6931-6942. [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Wu, Z., et al. (2020). Elucidating the Mechanism of Ambient-Temperature Aldol Condensation of Acetaldehyde on Ceria. ACS Catalysis, 10(15), 8449-8460. [Link]
-
Climent, M. J., et al. (2004). The aldol condensation of acetaldehyde and heptanal on hydrotalcite-type catalysts. Journal of Catalysis, 221(2), 474-482. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]
-
de Oliveira, A. B., et al. (2020). Analytical, Spectroscopic and Crystallographic Characterization of 3-[(2E)-3-Phenylprop-2-en-1-ylidene]pentane-2,4-dione. X-Ray Structure Analysis Online, 36(0), 15-17. [Link]
Sources
- 1. lookchem.com [lookchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential Aldol Condensation Catalyzed by Hyperthermophilic 2-Deoxy-d-Ribose-5-Phosphate Aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldol condensation of acetaldehyde over Zr-β zeolites with tailored Lewis acidity and passivated Brønsted sites: toward environmentally benign crotonaldehyde synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 2E,2'E-3,3'-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Crystal structure and Hirshfeld surface analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(2,4-difluorophenyl)prop-2-en-1-one] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Structure Analysis Online [jsac.or.jp]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Claisen-Schmidt Synthesis of Bis-Chalcones
Welcome to the Technical Support Center for bis-chalcone synthesis. Bis-chalcones—characterized by two α,β-unsaturated carbonyl systems linking aromatic rings—are highly valued in drug development for their potent anti-inflammatory, antimicrobial, and anticancer properties.
However, synthesizing bis-chalcones via the Claisen-Schmidt condensation presents unique challenges compared to mono-chalcones. Because the reaction requires two sequential aldol condensations, researchers frequently encounter issues with stalled intermediates, poor solubility, and complex side reactions. This guide provides field-proven protocols, mechanistic insights, and troubleshooting logic to ensure high-yield, reproducible syntheses.
Core Principles & Mechanistic Overview
The synthesis of a bis-chalcone from a diketone (or a cyclic ketone) and an aromatic aldehyde requires a double Claisen-Schmidt condensation. The causality of failure in this reaction usually stems from the mono-chalcone intermediate . Once the first condensation occurs, the resulting mono-chalcone is significantly bulkier and often less soluble than the starting materials. If this intermediate precipitates out of solution, or if the remaining reactive site is sterically shielded, the second enolate formation and subsequent dehydration will stall, drastically reducing your final yield[1].
Workflow of the double Claisen-Schmidt condensation for bis-chalcone synthesis.
Quantitative Optimization Data
Selecting the right catalytic system is critical. The table below summarizes the operational parameters and expected outcomes of various synthetic strategies based on recent optimization studies.
| Synthesis Method | Catalyst | Solvent | Temp (°C) | Time | Avg. Yield (%) | Key Mechanistic Advantage |
| Conventional Base | KOH / NaOH | Ethanol / Methanol | 25 (RT) | 24 - 48 h | 60 - 80 | Standard reagents; best for highly soluble, unhindered substrates[1][2]. |
| Ultrasound-Assisted | KOH (20% aq) | Ethanol | 25 (RT) | 1 - 3 h | 80 - 90 | Cavitation enhances mass transfer, preventing intermediate precipitation[3]. |
| Microwave-Assisted | Eaton's Reagent | Solvent-Free | 80 - 100 | 3 - 6 min | 85 - 95 | Rapid kinetics; forces difficult dehydrations in sterically hindered systems[4]. |
| Acid-Catalyzed | HCl (37% aq) | Ethanol | 25 (RT) | 24 h | 50 - 75 | Ideal for base-sensitive substrates or specific conformationally restricted analogs[5]. |
Standardized Experimental Protocols
Protocol A: Ultrasound-Assisted Base Catalysis (Mild & Green)
This method utilizes ultrasonic cavitation to maintain the solubility of the mono-chalcone intermediate, drastically reducing reaction time while avoiding the thermal degradation seen in conventional heating[3].
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve the diketone (1.0 mmol) and the substituted aromatic aldehyde (2.1 mmol) in 10 mL of absolute ethanol. Self-Validation: The 0.1 mmol excess of aldehyde compensates for minor oxidative losses and thermodynamically drives the second condensation.
-
Catalyst Addition: Slowly add 3.0 mL of an aqueous KOH solution (20% w/v) dropwise while stirring continuously.
-
Ultrasonication: Submerge the flask in an ultrasonic water bath at room temperature. Sonicate for 1 to 3 hours. Monitor the disappearance of the mono-chalcone intermediate via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Quenching & Work-up: Once complete, neutralize the mixture by pouring it into 50 mL of ice-cold distilled water containing dilute HCl (10%) until the pH reaches ~6. The bis-chalcone will precipitate.
-
Isolation & Purification: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual potassium salts, and dry. Recrystallize from hot ethanol.
Protocol B: Microwave-Assisted Acid Catalysis (For Sterically Hindered Substrates)
When dealing with bulky substituents, base catalysis often fails at the dehydration step. Eaton's Reagent (P₂O₅ in CH₃SO₃H) acts as both a solvent and a powerful dehydrating agent, driving the equilibrium forward[4].
-
Reactant Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the diketone (1.0 mmol) and the aromatic aldehyde (2.1 mmol).
-
Catalyst Addition: Add 0.5 to 1.0 mL of Eaton's Reagent.
-
Microwave Irradiation: Seal the vial securely. Irradiate in a microwave synthesizer at 160–320 W for 3 to 6 minutes. Self-Validation: Determine optimal power empirically; start at 160 W to prevent charring.
-
Quenching: Allow the vial to cool to room temperature. Carefully quench the highly acidic mixture by pouring it over 20 g of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated bis-chalcone via vacuum filtration and wash with cold water until the filtrate is completely neutral (pH 7).
Troubleshooting Guide
Troubleshooting logic tree for resolving common Claisen-Schmidt side reactions.
Q: My reaction stalls at the mono-chalcone stage. How do I force the second condensation? A: The second Claisen-Schmidt condensation is often sterically hindered and electronically deactivated compared to the first. Furthermore, the mono-chalcone may precipitate out of the ethanol solvent, physically halting the reaction. Solution: Increase mass transfer by utilizing an ultrasound bath[3], or switch to a more aggressive dehydrating protocol like Eaton's Reagent under microwave irradiation[4]. Alternatively, adding a co-solvent like THF or DMF can keep the mono-chalcone in solution long enough to react.
Q: TLC reveals several side products. What are they and how do I prevent them? A: Multiple spots typically indicate competing side reactions:
-
Michael Addition: The unreacted ketone enolate acts as a nucleophile and attacks the α,β-unsaturated system of the newly formed chalcone[6]. Fix: Ensure the aldehyde is in slight excess and lower the reaction temperature to kinetically favor the 1,2-addition (aldol) over the 1,4-addition (Michael).
-
Cannizzaro Reaction: Aldehydes lacking α-hydrogens can disproportionate into carboxylic acids and alcohols under strongly basic conditions[6]. Fix: Add the base slowly dropwise, or switch to a milder base like LiOH.
Q: My bis-chalcone "oiled out" instead of precipitating during the work-up. How do I crystallize it? A: "Oiling out" occurs when the product separates as a liquid phase rather than a solid, often due to impurities or rapid cooling. Solution: Induce crystallization by scratching the inside of the flask vigorously with a glass rod, or by adding a seed crystal[6]. If it remains an oil, extract it with ethyl acetate, dry over MgSO₄, evaporate the solvent, and redissolve the crude oil in a minimal amount of hot ethanol. Allow it to cool very slowly to room temperature before transferring it to an ice bath.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH instead of KOH for the base-catalyzed synthesis? A: Yes, NaOH is frequently used and is perfectly viable[1]. However, KOH is generally preferred in ethanolic systems because potassium enolates tend to be more soluble than sodium enolates. This enhanced solubility helps prevent the premature precipitation of the mono-chalcone intermediate.
Q: How exactly should I adjust the stoichiometry for bis-chalcones compared to standard mono-chalcones? A: For a diketone reacting with an aromatic aldehyde, the theoretical molar ratio is 1:2. In practice, a ratio of 1:2.1 or 1:2.2 is strictly recommended[1]. This slight excess compensates for any aldehyde consumed by minor Cannizzaro side reactions and ensures the equilibrium is pushed entirely toward the bis-chalcone, minimizing mono-chalcone contamination.
Q: What is the best solvent system for column chromatography if recrystallization fails? A: Bis-chalcones are generally highly conjugated and non-polar, but their polarity can shift based on aromatic substituents. A gradient elution starting with 100% Hexane and slowly increasing to a 70:30 Hexane:Ethyl Acetate mixture is the standard starting point for isolating bis-chalcones from unreacted mono-chalcones and Michael adducts.
References
-
Biomedical Research and Therapy. Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. BMRAT.[Link]
-
National Center for Biotechnology Information (PMC). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. NIH. [Link]
-
Taylor & Francis Online. Simple chalcones and bis-chalcones ethers as possible pleiotropic agents. Tandfonline.[Link]
-
National Center for Biotechnology Information (PMC). Design and Synthesis of Bis-Chalcones as Curcumin Simplified Analogs and Assessment of Their Antiproliferative Activities Against Human Lung Cancer Cells and Trypanosoma cruzi Amastigotes. NIH. [Link]
Sources
- 1. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives | Biomedical Research and Therapy [bmrat.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Bis-Chalcones as Curcumin Simplified Analogs and Assessment of Their Antiproliferative Activities Against Human Lung Cancer Cells and Trypanosoma cruzi Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Welcome to the dedicated support center for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], a key building block in the synthesis of advanced polymers, covalent organic frameworks (COFs), and complex pharmaceutical intermediates.[1][2] This symmetric, conjugated dialdehyde presents unique opportunities due to its reactive propenal groups, but its structure also introduces specific challenges during purification.
This guide is designed to provide researchers and drug development professionals with practical, field-tested insights to overcome these hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling, stability, and analysis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Q1: What are the primary impurities I should expect after a typical Claisen-Schmidt synthesis?
A1: The most common impurities originate from the starting materials and side reactions inherent to the base-catalyzed condensation.[3] Expect to find:
-
Unreacted Terephthalaldehyde: The aromatic dialdehyde starting material. Its persistence indicates an incomplete reaction.
-
Acetaldehyde Self-Condensation Products: Acetaldehyde can react with itself to form poly-aldol adducts, which can be complex and polymeric in nature. This is minimized by the slow, controlled addition of acetaldehyde to the reaction mixture.[3]
-
Cannizzaro Reaction Byproducts: If using a strong base like sodium hydroxide, terephthalaldehyde (which lacks α-hydrogens) can disproportionate into the corresponding alcohol (1,4-benzenedimethanol) and carboxylate (terephthalic acid).[3]
-
Oxidized Product: The target molecule's aldehyde groups are susceptible to air oxidation, forming (2E,2'E)-3,3'-(1,4-phenylene)bis(2-propenoic acid). This is a common issue during workup and purification.[4]
-
Geometric Isomers: While the (E,E)-isomer is the most thermodynamically stable, trace amounts of (E,Z)- or (Z,Z)-isomers may form, particularly if the reaction mixture is exposed to UV light.
Q2: My isolated product is a yellow or brownish solid, but I expected a lighter color. What does this indicate?
A2: The extended π-conjugated system in the molecule inherently absorbs light in the visible spectrum, typically resulting in a pale yellow to yellow crystalline solid.[5][6] However, a darker yellow, orange, or brownish hue often points to the presence of polymeric impurities or degradation products. Aldehydes, especially under basic conditions or upon prolonged heating, can undergo polymerization and other side reactions that produce highly colored, often intractable materials.[4][7]
Q3: What are the scientifically-grounded optimal storage conditions for this compound?
A3: Due to its high reactivity, proper storage is critical to maintain purity. The aldehyde functional groups are particularly sensitive.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. Oxygen can lead to the oxidation of the aldehyde groups to less desirable carboxylic acids.[4][8] This compound is often designated as "air sensitive".[8]
-
Temperature: Store at low temperatures, typically 2-8°C. This slows down potential degradation pathways, including oxidation and polymerization.
-
Light: Protect from light to prevent photochemical reactions, such as E/Z isomerization or polymerization. Use amber vials or store in a dark location.
Q4: How can I reliably assess the purity of my final product?
A4: A multi-technique approach is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the most powerful tool. The spectrum should be clean, with sharp peaks corresponding to the aldehydic, vinylic, and aromatic protons. The large coupling constant (typically J ≈ 15-16 Hz) between the vinylic protons is a key indicator of the desired E-configuration.[6][9] Impurities like unreacted terephthalaldehyde will have distinct aldehydic and aromatic signals.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can provide a quantitative assessment of purity. A single, sharp peak is desired. This technique is excellent for detecting less volatile impurities. Post-column derivatization methods can enhance the detection of aldehydes if needed.[10]
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and guiding purification.[11] A single spot indicates a high degree of purity, but co-elution is always a possibility.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing crucial evidence of its identity.[9]
Section 2: Troubleshooting Purification Challenges
This section provides a problem-and-solution framework for specific issues encountered during the purification of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Problem 1: Difficulty with Recrystallization
-
Symptom: The compound "oils out" instead of crystallizing, the yield is very low, or it fails to dissolve in a reasonable amount of hot solvent.
-
Causality: The molecule's high degree of symmetry and planarity leads to strong intermolecular forces and a stable crystal lattice. This results in high melting points and often poor solubility in single organic solvents.[1]
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. See the table below for guidance.
-
Employ Mixed-Solvent Systems: This is often the key to success. Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DMF, DMSO, or hot Dichloromethane/Chloroform). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., Hexane, Methanol, or water) dropwise to the hot solution until persistent turbidity is observed.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. Rapid cooling often leads to the precipitation of fine powders or oils, trapping impurities. Slow crystal growth is essential for high purity.
-
Seeding: If you have a small amount of pure material, add a single crystal ("seed crystal") to the supersaturated solution to induce crystallization.
Table 1: Qualitative Solubility of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Solvent Class Example Solvents Expected Solubility Notes Halogenated Dichloromethane (DCM), Chloroform Soluble, especially when heated Good starting point for chromatography and recrystallization.[6] Aprotic Polar Dimethylformamide (DMF), DMSO Highly Soluble Excellent dissolving power, but difficult to remove under vacuum. Best used as the "good" solvent in a mixed-solvent system.[1] Ethers Tetrahydrofuran (THF), Diethyl Ether Moderately to Sparingly Soluble THF is a better option than ether.[12] Alcohols Ethanol, Methanol Sparingly Soluble Often used as the "poor" solvent (anti-solvent) in recrystallization.[5][13] Apolar Hexanes, Toluene Insoluble Useful as anti-solvents or for washing the final product. | Ketones | Acetone | Moderately Soluble | Can be a useful recrystallization solvent.[1] |
-
Problem 2: Product Degradation on Silica Gel Column
-
Symptom: Significant streaking of the product band on the column, very low recovery after chromatography, or TLC analysis of the collected fractions shows new, more polar spots.
-
Causality: Standard silica gel is inherently acidic (pKa ≈ 4.5). This acidic surface can act as a catalyst for the polymerization or degradation of acid-sensitive compounds like conjugated aldehydes.[14] The high surface area also increases exposure to atmospheric oxygen.
-
Troubleshooting Protocol:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent (e.g., hexane/ethyl acetate). Add 1% triethylamine (or another volatile base) relative to the volume of the eluent. This neutralizes the acidic sites on the silica surface.[14]
-
Use an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral alumina is a good alternative for acid-sensitive compounds.
-
Work Quickly (Flash Chromatography): Minimize the time the compound spends on the column. Use flash chromatography with positive pressure rather than gravity chromatography to speed up the elution.[15]
-
Use an Inert Atmosphere: If practical, run the column under a blanket of nitrogen or argon to prevent on-column oxidation.
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// Edges Crude -> TLC_Check1; TLC_Check1 -> Recrystall [label=" Major Impurities Present"]; Recrystall -> TLC_Check2; TLC_Check1 -> Pure [label=" Sufficiently Pure"]; TLC_Check2 -> Pure [label=" Purity >95%"]; TLC_Check2 -> Column [label=" Minor Impurities Remain"]; Column -> TLC_Check3; TLC_Check3 -> Pure [label=" Purity Confirmed"]; TLC_Check3 -> Fail [label=" Purity Unacceptable"]; }
Caption: General purification workflow for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
-
Problem 3: Persistent Contamination with Terephthalaldehyde
-
Symptom: ¹H NMR shows a sharp singlet around 10.1 ppm and a singlet for the aromatic protons around 8.1 ppm, characteristic of the symmetric terephthalaldehyde starting material.
-
Causality: Terephthalaldehyde has a polarity that can be similar to the product, making separation by chromatography or recrystallization challenging. It is also a highly symmetric and stable molecule.
-
Troubleshooting Protocol:
-
Optimized Recrystallization: Carefully select a solvent system where the solubility difference between the product and terephthalaldehyde is maximized. Terephthalaldehyde is soluble in hot water and alcohol, which may differ from your product's solubility profile.[8]
-
Chemical Purification (Bisulfite Adduct Formation): This is a classic technique for purifying aldehydes.[7][14]
-
Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. Most organic impurities do not react and can be washed away.
-
Protocol:
-
Suspend the impure product in water.
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The reaction may be slow.[14]
-
The adducts of both your product and the terephthalaldehyde impurity should precipitate or dissolve.
-
Wash the aqueous phase/solid with an organic solvent (like diethyl ether) to remove non-aldehydic impurities.
-
To regenerate the aldehydes, add a base (e.g., sodium carbonate solution) or a strong acid to the aqueous mixture. This reverses the reaction.
-
Extract the pure aldehyde product into a fresh organic solvent, dry, and concentrate.
-
-
Note: This method is non-selective for aldehydes and will not separate your product from terephthalaldehyde. It is best used to remove non-aldehydic impurities before a final chromatographic or recrystallization step.
-
-
dot graph "Troubleshooting_Decision_Tree" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges Start -> Q_Impurity; Q_Impurity -> A_SM [label=" Symmetric Aldehyde Signals"]; Q_Impurity -> A_Polar [label=" New Spot, Higher Rf in RP-TLC"]; Q_Impurity -> A_Streak [label=" Non-mobile material"]; A_SM -> Sol_SM; A_Polar -> Sol_Polar; A_Streak -> Sol_Streak; }
Caption: Decision tree for troubleshooting common impurity profiles.
References
- Allan Chemical Corporation. (2025, October 23).
- Benchchem. (2025). Solubility of Terephthalaldehyde in Organic Solvents: A Technical Guide.
- Generic. (n.d.). Terephthalaldehyde 623-27-8 wiki.
- Thermo Scientific Chemicals. (n.d.). Terephthalaldehyde, 98% 25 g. Fisher Scientific.
- Wikipedia. (n.d.). Terephthalaldehyde.
- Azzahra, F. F., et al. (n.d.). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
- International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15).
- The Good Scents Company. (n.d.). terephthalaldehyde, 623-27-8.
- Filo. (2025, October 17).
- ACS Publications. (2024, October 3). Aliphatic and Aromatic Dialdehydes as Chemical Cross-Linkers for Self-Assembled Peptide Gels.
- ResearchGate. (2026, February 3). (PDF) Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
- Perfumer & Flavorist. (1997). An Aroma Chemical Profile: Aldehyde C-11.
- Khan Academy. (n.d.).
- Organic Chemistry at CU Boulder. (n.d.).
- PubMed. (n.d.). 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)
- PMC. (n.d.). Three closely related (2E,2′E)-3,3′-(1,4-phenylene)bis[1-(methoxyphenyl)prop-2-en-1-ones]: supramolecular assemblies in one dimension mediated by hydrogen bonding and C—H⋯π interactions.
- Benchchem. (2025). Spectroscopic Analysis of (2E)-3-(3-hydroxyphenyl)prop-2-enal: A Technical Guide.
- MDPI. (2010, September 15). (2E,2'E)-3,3'-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.). (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] | 63405-68-5.
- AI. (n.d.). (2E, 2'E)-3, 3-(1, 4-Phenylene) Bis [1-(2, 5-Dimethyl-3-Thienyl) Prop-2-En-1-One].
- JASCO Global. (2020, October 6).
- Merck. (n.d.). (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
- Merck. (n.d.). (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
- ResearchGate. (n.d.). Preparation, characterisation, and crystal structure analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one | Request PDF.
- ResearchGate. (2025, August 6). A theoretical study of 1,4-bis (3-carboxy-3-oxo-prop-1-enyl) benzene I.
- PMC. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister.
- MDPI. (2009, October 28). (2E,2'E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop- 2-en-1-one].
- Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
- Google Patents. (n.d.).
- LookChem. (n.d.). 2-Propenal, 3,3'-(1,4-phenylene)bis-, (E,E).
- ResearchGate. (2017, June 2). (PDF) Three closely related (2 E ,2′ E )-3,3′-(1,4-phenylene)bis[1-(methoxyphenyl)prop-2-en-1-ones]: supramolecular assemblies in one dimension mediated by hydrogen bonding and C—H...π interactions.
- Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- MDPI. (2022, January 13). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one.
- Indian Academy of Sciences. (n.d.). Thermo-isomerism and crystal structure of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene] hydrazine.
Sources
- 1. guidechem.com [guidechem.com]
- 2. terephthalaldehyde, 623-27-8 [thegoodscentscompany.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. mdpi.com [mdpi.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. Terephthalaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jasco-global.com [jasco-global.com]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. Terephthalaldehyde - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Welcome to the Technical Support Center for the synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS:), commonly known as 1,4-phenylenediacrylaldehyde. This extended conjugated dialdehyde is a highly valued building block in the synthesis of covalent organic frameworks (COFs), advanced polymers, and bioactive molecular scaffolds.
Due to the highly reactive nature of dialdehydes and the potential for extensive polymerization, synthesizing the pure (E,E)-stereoisomer requires precise mechanistic control. This guide provides drug development professionals and synthetic chemists with field-proven protocols, thermodynamic rationales, and troubleshooting strategies to bypass common side reactions.
Mechanistic Overview & Pathway Visualization
While a direct cross-aldol condensation between terephthalaldehyde and acetaldehyde appears atom-economical, it is heavily compromised by acetaldehyde's rapid self-condensation and[1].
To ensure high stereoselectivity and prevent polycondensation, the industry standard is a double Wittig olefination using the stabilized ylide, (CAS: 2136-75-6)[2]. The stabilized nature of this ylide allows the reaction to be driven under thermodynamic control, highly favoring the (E,E)-configuration.
Figure 1: Wittig synthesis workflow for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and side reactions.
Quantitative Route Comparison
To guide your synthetic planning, the following table summarizes the quantitative data and primary side reactions associated with the three most common synthetic routes for this compound.
| Synthetic Route | Primary Reagents | Typical Yield | (E,E)-Selectivity | Major Side Reactions / Drawbacks |
| Wittig Olefination | Terephthalaldehyde, (Triphenylphosphoranylidene)acetaldehyde | 70–85% | High (>90%) | TPPO co-precipitation; Mono-addition stalling. |
| HWE Reaction | Terephthalaldehyde, Diethyl (2,2-diethoxyethyl)phosphonate | 60–75% | Very High (>95%) | Requires harsh acidic deprotection of the acetal intermediate. |
| Cross-Aldol | Terephthalaldehyde, Acetaldehyde | <20% | Low | Acetaldehyde self-condensation; Tishchenko hydride shifts[1]. |
Self-Validating Experimental Protocol: Double Wittig Olefination
This protocol is designed as a self-validating system. By incorporating specific stoichiometric ratios and in-process validation checks, causality is established between the experimental conditions and the suppression of side reactions[3].
Reagents & Materials:
-
Terephthalaldehyde (1.0 eq, limiting reagent)
-
(2.1 eq)[4]
-
Anhydrous Toluene
-
Hexanes (for precipitation)
Step-by-Step Methodology:
-
System Setup: In an oven-dried Schlenk flask purged with argon, dissolve 1.0 eq of terephthalaldehyde in anhydrous toluene to achieve a 0.1 M concentration.
-
Causality: Toluene is chosen over DCM because its higher boiling point allows for the thermal energy required to drive the reaction toward the thermodynamic (E,E) product[3].
-
-
Reagent Addition: Slowly add 2.1 eq of (Triphenylphosphoranylidene)acetaldehyde to the stirring solution.
-
Causality: The 0.1 eq excess ensures that the intermediate mono-adduct is fully consumed, preventing the reaction from stalling.
-
-
Thermodynamic Heating: Heat the reaction mixture to 60–80 °C and stir for 24 hours[3].
-
Causality: Stabilized ylides have a higher activation barrier for the oxaphosphetane intermediate breakdown. Heat provides this energy and allows any kinetic Z-alkene intermediates to equilibrate to the stable E-alkene.
-
-
In-Process Validation: After 12 hours, monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) must be completely absent, replaced by a highly UV-active product spot (Rf ~0.3). If the mono-adduct (Rf ~0.45) persists, add an additional 0.05 eq of the Wittig reagent.
-
TPPO Precipitation: Cool the reaction to room temperature. Concentrate the toluene in vacuo to approximately 20% of its original volume. Vigorously stir while adding cold hexanes (3x the remaining volume).
-
Causality: Triphenylphosphine oxide (TPPO) forms highly insoluble crystalline networks in cold non-polar solvents, whereas the dialdehyde product remains suspended or precipitates as a distinct fine powder, allowing for easy filtration[3].
-
-
Purification: Filter the precipitated TPPO. Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Troubleshooting Guide & FAQs
Q1: My NMR shows a mixture of E,E, E,Z, and Z,Z isomers. How do I improve stereoselectivity?
A: The presence of Z-isomers indicates that your reaction was trapped under kinetic control. While (Triphenylphosphoranylidene)acetaldehyde is a stabilized ylide that naturally favors E-alkenes, running the reaction at room temperature or in a low-boiling solvent (like DCM) prevents the oxaphosphetane intermediate from equilibrating. Solution: Ensure your reaction is heated to at least 60 °C in toluene[3]. If Z-isomers persist in your isolated product, you can perform a post-synthetic by refluxing the mixture in a suitable solvent with a catalytic amount of
Q2: The reaction stalled at the mono-adduct stage (4-(3-oxoprop-1-en-1-yl)benzaldehyde). What happened?
A: This is a common issue driven by either stoichiometry or solubility. The mono-adduct is significantly less soluble than terephthalaldehyde. In purely non-polar solvents at high concentrations, the mono-adduct can precipitate out of solution before the second equivalent of the Wittig reagent can attack. Solution: Dilute the reaction mixture (decrease concentration to 0.05 M) or use a 1:1 mixture of Toluene/THF to keep the mono-adduct solvated until the second olefination occurs. Always use a slight molar excess (>2.1 eq) of the ylide.
Q3: I am having extreme difficulty separating the Triphenylphosphine Oxide (TPPO) byproduct. Any tips?
A: TPPO is notoriously difficult to separate via standard column chromatography because it streaks through silica gel. Solution: Exploit its solubility profile. TPPO is highly soluble in DCM and chloroform but practically insoluble in cold hexanes or diethyl ether. By concentrating your crude mixture and triturating heavily with ice-cold hexanes, the TPPO will crash out as a white crystalline solid[3]. Filter this solid before attempting any column chromatography.
Q4: Can I save money by using a cross-aldol condensation with acetaldehyde instead of the Wittig route?
A: We strongly advise against this for the synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. Acetaldehyde has a highly acidic alpha-proton and enolizes rapidly under basic conditions, meaning it will preferentially self-condense to form crotonaldehyde (and subsequent polymers) much faster than it will attack the terephthalaldehyde[1]. Furthermore, the strong bases required for the aldol condensation often trigger Cannizzaro or Tishchenko reactions on the terephthalaldehyde, destroying your starting material[1]. The Wittig route is far more cost-effective when factoring in yield and purification time.
References
-
ResearchGate. "The Aldol-Tishchenko Reaction: A Tool in Stereoselective Synthesis". URL: [Link]
-
Universitat Autònoma de Barcelona (ddd-UAB). "Synthesis and characterization of curcuminoids and their derived polymeric systems". URL: [Link]
-
Molaid. "trans,trans,trans-1,6-bis(p-formylphenyl)-1,3,5-hexatriene | 89510-76-9". URL: [Link]
Sources
Technical Support Center: Interpreting NMR Spectra of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Welcome to the technical support guide for the analysis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. This document provides researchers, scientists, and drug development professionals with a dedicated resource for interpreting the ¹H NMR spectra of this highly symmetric and conjugated molecule. Here, we address common questions and troubleshooting scenarios to ensure accurate and efficient structural elucidation.
Foundational Analysis: The Expected ¹H NMR Spectrum
Understanding the theoretical spectrum is the first step in any analysis. (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] possesses a high degree of symmetry (a C2 axis through the center of the phenylene ring), which simplifies its ¹H NMR spectrum significantly. Instead of a complex series of signals, we expect to see only four distinct proton environments.
The key to interpretation lies in recognizing the characteristic chemical shifts and coupling patterns of the aldehydic, vinylic, and aromatic protons.[1][2][3]
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde | Ha | 9.5 - 10.5 | Doublet (d) | ³Jab = ~7-8 Hz | 2H |
| Vinylic (β to C=O) | Hb | 7.4 - 7.8 | Doublet (d) | ³Jbc = ~15-16 Hz | 2H |
| Vinylic (α to C=O) | Hc | 6.6 - 7.0 | Doublet of Doublets (dd) | ³Jbc = ~15-16 Hz, ³Jab = ~7-8 Hz | 2H |
| Aromatic | Hd | 7.6 - 8.0 | Singlet (s) | N/A | 4H |
Note: Chemical shifts are highly dependent on the solvent and sample concentration. The values above are typical ranges.[4][5][6]
Frequently Asked Questions (FAQs)
This section addresses common points of confusion when interpreting the spectrum for the first time.
Q1: Why are there only four signals when the molecule has 12 hydrogens?
A: The molecule is perfectly symmetrical. The 1,4-disubstituted (para) benzene ring has a plane of symmetry, and the two identical propenal substituents are in a trans configuration. This symmetry means that protons in equivalent positions are chemically and magnetically identical, and thus they resonate at the same frequency. For example, all four aromatic protons (Hd) are in identical environments, leading to a single, integrated signal for 4H.[7][8]
Q2: Why is the aldehyde proton (Ha) a doublet and not a singlet?
A: The aldehyde proton (Ha) is coupled to the adjacent vinylic proton (Hc) through three bonds (³J coupling). According to the n+1 rule, since Ha has one neighboring proton (n=1), its signal is split into a doublet (1+1=2).[1][3][9] The typical coupling constant for this interaction is relatively small, around 7-8 Hz.[10]
Q3: How can I confirm the trans configuration of the double bonds?
A: The magnitude of the coupling constant between the two vinylic protons (Hb and Hc) is diagnostic of the alkene geometry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans relationship.[10] For this molecule, you should observe a ³Jbc value of approximately 15-16 Hz, confirming the (2E,2'E) stereochemistry.
Q4: Why do the aromatic protons (Hd) appear as a singlet?
A: In a para-disubstituted benzene ring where the two substituents are identical, all four aromatic protons are chemically equivalent due to symmetry.[7][11] Because they are all equivalent, they do not couple with each other, resulting in a single sharp peak (a singlet).
Troubleshooting Guide: Common Experimental Issues
Even with a well-understood molecule, experimental artifacts and sample issues can complicate spectral interpretation.
Issue 1: My peaks are broad and poorly resolved.
-
Cause A: Poor Solubility / Aggregation. This is common for planar, aromatic compounds which can stack. Concentrated samples can lead to intermolecular interactions that broaden signals.[12]
-
Solution: Try diluting your sample. If solubility is the root cause, you may need to switch to a more effective deuterated solvent, such as DMSO-d₆ or DMF-d₇, which are better at solvating polar and planar molecules.[12]
-
-
Cause B: Poor Shimming. The homogeneity of the magnetic field (shimming) is critical for sharp lines.[13]
-
Solution: Re-shim the instrument, particularly if you are the first user of the day or have changed solvents. If the problem persists, use a standard shimming sample to check if the issue is with your sample or the spectrometer itself.[13]
-
-
Cause C: Paramagnetic Impurities. Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a previous reaction step (e.g., a catalyst), consider passing your sample through a small plug of silica or celite before preparing the NMR sample.
-
Issue 2: The chemical shifts of my signals don't match the expected values.
-
Cause: Solvent Effects. Chemical shifts are not absolute; they are influenced by the surrounding solvent molecules.[5][14] Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons located near electron-deficient parts of the solute, while polar solvents like DMSO-d₆ can shift protons through hydrogen bonding or dipole interactions.[4]
Issue 3: I see extra, unexpected peaks in the spectrum.
-
Cause A: Residual Solvent. The most common source of extra peaks is the NMR solvent itself (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm) or solvents from purification (e.g., ethyl acetate, acetone).[12]
-
Solution: Thoroughly dry your sample under high vacuum before preparing the NMR sample. Reference a chart of common NMR solvent impurities to identify the contaminant peaks.
-
-
Cause B: Water. A broad peak, often between 1.5 and 5.0 ppm depending on the solvent, is typically due to water.[12]
-
Solution: Use fresh, high-quality deuterated solvent from a sealed ampule or a bottle stored under an inert atmosphere with molecular sieves.
-
-
Cause C: Isomeric Impurity. If the synthesis did not go to completion or produced side products, you may be observing a mixture. For example, the presence of a cis isomer would introduce a new set of vinylic signals with a smaller coupling constant (typically 6-12 Hz).[10]
-
Solution: Review your purification methods (e.g., recrystallization, chromatography) to ensure the sample is of high purity.
-
Issue 4: My aromatic signals look like two doublets, not a singlet.
-
Cause: Second-Order Effects in a Similar System. While the symmetry of this specific molecule should produce a singlet, in a similar para-disubstituted system where the two substituents are different (and thus the aromatic protons are not all equivalent), the spectrum becomes more complex. It approximates an AA'BB' spin system, which often presents as two symmetric, "roofing" multiplets that can be mistaken for doublets.[15][16]
-
Solution for Similar, Asymmetric Molecules: Do not simply label these as "doublets." The correct description is "multiplet" or "apparent doublet." While you can report the apparent coupling constant, a full analysis would require simulation software to extract the true coupling constants.[16] For (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], however, a deviation from a clean singlet strongly suggests an impurity or a structural misassignment.
-
Advanced Confirmation: 2D NMR Techniques
To unequivocally confirm your assignments, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended. This experiment shows which protons are coupled to each other.
-
Expected COSY Correlations:
-
A cross-peak between the aldehyde proton (Ha) and the vinylic proton Hc.
-
A strong cross-peak between the two vinylic protons, Hb and Hc.
-
No cross-peaks involving the aromatic singlet (Hd), as it does not couple to any other protons.
-
This correlation map provides definitive proof of the connectivity within the propenal side chains.
Diagrams and Protocols
Proton Coupling Network
The following diagram illustrates the key spin-spin coupling relationships (J-coupling) in one of the symmetric arms of the molecule.
Caption: J-coupling pathways in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Standard Protocol for NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your purified, dry compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean glass pipette.
-
Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect for any suspended particles.
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This prevents shimming problems caused by suspended solids.[17]
-
Transfer: Transfer the clear solution into a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: Insert the sample into the NMR spectrometer and proceed with locking, shimming, and data acquisition.
References
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]
-
Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Klinck, R. E. (1966). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. ResearchGate. Retrieved from [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
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Chemical shifts. (n.d.). University College London. Retrieved from [Link]
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Troubleshooting Acquisition Related Problems. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-Thiqar, 12(4). Retrieved from [Link]
-
Buschauer, A., & Szelenyi, I. (1995). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. ResearchGate. Retrieved from [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]
-
1H NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
6.7: ¹H NMR Spectra and Interpretation (Part II). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy Practice Problems. (2020, December 3). Chemistry Steps. Retrieved from [Link]
-
Foroozandeh, M., & Jee, R. T. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023, September 27). YouTube. Retrieved from [Link]
-
H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube. Retrieved from [Link]
-
How can multiplets in para-disubstituted benzene rings be described? (2017, October 18). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 17. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] solubility issues in experiments
Welcome to the specialized technical support portal for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5). As a highly conjugated, bifunctional electrophile, this compound presents unique challenges in in vitro and in vivo experimental workflows.
This guide, developed by Senior Application Scientists, bridges the gap between the compound's fundamental physicochemical properties and practical benchtop solutions. We focus on resolving the most common failure points: solvent shock, pi-pi stacking-induced precipitation, and unintended nucleophilic scavenging in biological media.
Diagnostic Matrix: Physicochemical Profiling
To troubleshoot effectively, we must first understand the structural causality behind the compound's behavior. The molecule consists of a rigid, planar central benzene ring flanked by two trans-propenal (alpha,beta-unsaturated aldehyde) groups. This high degree of planarity drives strong intermolecular
Table 1: Solubility & Stability Matrix
| Solvent / Matrix | Max Working Conc. | Stability (25°C) | Mechanistic Notes & Causality |
| Aqueous Buffer (PBS) | < 1 µM | Poor (< 1 hr) | High dielectric constant forces hydrophobic collapse and rapid micro-precipitation. |
| Anhydrous DMSO | ~50 mM | Good (Months at -20°C) | Disrupts crystal lattice. Must be anhydrous; moisture triggers aldehyde oxidation. |
| DMF | ~50 mM | Good | Excellent alternative if cells are sensitive to DMSO-induced differentiation. |
| Media + 10% FBS | ~10 µM | Moderate (2-4 hrs) | Serum proteins act as temporary carriers, but free amines/thiols will eventually scavenge the compound. |
Frequently Asked Questions (Troubleshooting)
Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this?
A: You are experiencing "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded, causing immediate
Q2: I don't see any visible precipitate, but my LC-MS/MS quantification shows a 90% loss of the compound in assay buffer after 2 hours. Where did it go? A: This is a classic case of electrophilic scavenging, not precipitation. The terminal alpha,beta-unsaturated aldehydes are highly reactive Michael acceptors. In biological media containing serum or cellular lysates, the compound rapidly undergoes Michael addition or Schiff base formation with primary amines (lysine residues) and thiols (glutathione, cysteine) [3]. Solution: If you require the free compound to remain stable, minimize the protein/thiol content in your assay buffer, or run the assay over a shorter time course.
Q3: My DMSO stock turned yellow/brown after a few weeks on the bench. Is it still viable? A: No. The color change indicates oxidative degradation and subsequent polymerization of the aldehyde groups. (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C for powder, and -20°C for liquid stocks [1].
Validated Standard Operating Procedures (SOPs)
To ensure self-validating and reproducible results, follow these strict methodological workflows.
SOP A: Preparation of a 50 mM Master Stock
Objective: Achieve complete dissolution without inducing thermal degradation.
-
Purge: Flush a sterile, amber glass vial with Argon gas.
-
Weigh: Transfer exactly 9.31 mg of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] into the vial.
-
Solvate: Add 1.0 mL of anhydrous, septum-sealed DMSO (>99.9% purity).
-
Agitate: Vortex for 30 seconds. If the solution is not perfectly clear, place the vial in a water bath sonicator at 37°C for exactly 5 minutes. Do not exceed 40°C to prevent thermal oxidation.
-
Validate: Hold the vial against a light source. There should be zero particulate matter.
-
Store: Aliquot into single-use PCR tubes (e.g., 20 µL each), purge each with Argon, and freeze immediately at -20°C.
SOP B: Stepwise Aqueous Dilution using HP- -CD
Objective: Achieve a 100 µM working concentration in PBS without solvent shock.
-
Prepare Carrier: Make a 10% (w/v) solution of HP-
-CD in PBS. -
First Dilution (Intermediate): Thaw a 50 mM DMSO stock. Pipette 2 µL of the stock into 98 µL of the 10% HP-
-CD solution. -
Mix: Vortex vigorously for 1 minute. The cyclodextrin hydrophobic cavity will encapsulate the planar aromatic rings [2].
-
Final Dilution: Take 10 µL of this intermediate (1 mM) solution and add it dropwise to 90 µL of your final assay buffer while gently vortexing.
-
Validate: Measure absorbance at 600 nm; an OD600 > 0.05 indicates micro-precipitation has occurred.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the physical dynamics of the solubilization process and the recommended workflow to ensure experimental integrity.
Fig 1: Decision tree and workflow for the solubilization and aqueous formulation of the compound.
Fig 2: Mechanistic pathway comparing direct aqueous dilution vs. carrier-mediated encapsulation.
References
-
Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmaceutical Sciences, 85(10), 1017-1025. URL:[Link]
-
LoPachin, R. M., Gavin, T., Petersen, D. R., & Barber, D. S. (2009). "Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant–target interactions." Chemical Research in Toxicology, 22(8), 1493-1508. URL:[Link]
Technical Support Center: (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] Degradation & Stability Workflows
Welcome to the analytical and metabolic support hub for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability profiling of highly reactive bis-electrophiles. Because this molecule is a symmetrical bis-cinnamaldehyde derivative, it presents unique challenges in both forced degradation (ICH Q1A/Q1B) and in vitro metabolic stability assays.
This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting steps. Every protocol provided here is designed as a self-validating system to ensure your LC-MS/MS data is artifact-free and reproducible.
Section 1: Mechanistic Pathway Overview (The "Why")
Understanding the intrinsic chemical reactivity of this molecule is the first step in troubleshooting assay failures. The degradation of this compound closely mirrors the established metabolism of [2], but is exponentially complicated by its dual functional groups.
-
Oxidation: The terminal α,β-unsaturated aldehydes are highly susceptible to auto-oxidation in the presence of dissolved oxygen, or enzymatic oxidation by Aldehyde Dehydrogenase (ALDH), forming 3,3'-(1,4-phenylene)diacrylic acid.
-
Nucleophilic Attack (Michael Addition): The conjugated double bonds act as potent electrophiles. In biological matrices, they readily form covalent adducts with thiols, such as glutathione (GSH) or cysteine residues on proteins[3].
-
Retro-Aldol Cleavage: Under basic or extreme thermal stress, the molecule cleaves to yield terephthalaldehyde, which subsequently oxidizes to , a well-documented terminal degradant in both chemical and environmental pathways[4].
Figure 1: Primary chemical and metabolic degradation pathways of the parent bis-propenal compound.
Section 2: Troubleshooting FAQs
Q: During in vitro liver microsome (HLM) testing, the parent compound disappears within 5 minutes, but no oxidative metabolites (M+16 or M+32) are detected by LC-MS. What went wrong? A: The rapid disappearance is likely an artifact of covalent binding, not classical Cytochrome P450 (CYP) metabolism. The α,β-unsaturated aldehydes act as bis-Michael acceptors, rapidly binding to nucleophilic sulfhydryl groups on microsomal proteins, rendering them invisible to standard extraction methods. Causality & Solution: This is a self-consuming reaction. To validate this mechanism, run a parallel incubation supplemented with 5 mM reduced glutathione (GSH). You will observe the formation of mono- and bis-GSH adducts (+307 m/z and +614 m/z shifts) rather than standard oxidized metabolites.
Q: My DMSO stock solutions show significant degradation (up to 20% loss) after one month at -20°C. How can I stabilize them? A: Aldehydes are highly prone to auto-oxidation, forming the corresponding di-carboxylic acid. Freeze-thaw cycles introduce fresh dissolved oxygen into the DMSO, accelerating this process. Causality & Solution: Purge your DMSO with argon or nitrogen gas for 15 minutes prior to dissolving the compound. Aliquot the stock into single-use amber vials (to prevent photolytic degradation) and store strictly at -80°C.
Q: In forced degradation (ICH Q1A), base hydrolysis (0.1 N NaOH) yields a complex, unresolvable baseline on the chromatogram. Why? A: Under strongly basic conditions, the compound undergoes retro-aldol cleavage, releasing acetaldehyde and terephthalaldehyde. These small, reactive aldehydes rapidly undergo base-catalyzed aldol condensation (polymerization), forming complex, insoluble polymeric tars that stick to the LC column. Causality & Solution: Perform base degradation at milder conditions (e.g., pH 9-10 buffer) or at a lower temperature (4°C) to capture the primary degradation intermediates before they polymerize.
Section 3: Standardized Experimental Protocols
Protocol A: Oxidative Forced Degradation (Self-Validating System)
Scientific Rationale: When performing H₂O₂ stress testing, residual peroxide injected into the LC-MS can cause artificial oxidation of the parent compound inside the heated electrospray ionization (HESI) source, leading to false-positive metabolite identification. This protocol includes a critical chemical quenching step to ensure trustworthiness.
-
Sample Preparation: Dilute the compound to 10 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.
-
Stress Induction: Add H₂O₂ to achieve a final concentration of 3% (v/v).
-
Incubation: Incubate at 25°C in the dark for 4 to 24 hours.
-
Quenching (Critical Step): Add an equimolar amount of sodium thiosulfate (Na₂S₂O₃) relative to the initial H₂O₂ concentration. Causality: This neutralizes residual peroxide, ensuring that any observed oxidation occurred in the flask, not in the MS source.
-
Analysis: Centrifuge at 14,000 x g for 5 min and inject the supernatant into the LC-MS/MS.
Protocol B: Glutathione (GSH) Trapping Assay for Reactive Metabolites
Scientific Rationale: To accurately determine the half-life of this electrophilic compound, you must account for non-enzymatic depletion via Michael addition.
-
Matrix Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH.
-
Initiation: Spike the test compound to a final concentration of 10 µM (Ensure organic solvent remains < 1%).
-
Time-Course: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Protein Crash/Quench: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly halts chemical reactions by diluting the reactants and precipitating any residual proteins.
-
Detection: Analyze via LC-MS/MS using a precursor ion scan for m/z 272 (a characteristic fragment of the GSH moiety) to selectively identify adducts.
Figure 2: Standardized workflow for in vitro stability and forced degradation assays.
Section 4: Quantitative Data & LC-MS/MS Tracking Parameters
To facilitate rapid identification of degradation products in your chromatograms, refer to the exact mass and expected mechanisms summarized below.
| Compound / Degradant | Molecular Formula | Exact Mass | Expected [M+H]⁺ m/z | Primary Mechanism of Formation |
| Parent Compound | C₁₂H₁₀O₂ | 186.0681 | 187.07 | N/A |
| Mono-carboxylic Acid | C₁₂H₁₀O₃ | 202.0630 | 203.07 | Auto-oxidation / ALDH metabolism |
| Di-carboxylic Acid | C₁₂H₁₀O₄ | 218.0579 | 219.06 | Auto-oxidation / ALDH metabolism |
| Terephthalaldehyde | C₈H₆O₂ | 134.0368 | 135.04 | Base-catalyzed retro-aldol cleavage |
| Terephthalic Acid (TPA) | C₈H₆O₄ | 166.0266 | 167.03 | Terminal oxidation of cleavage products |
| Mono-GSH Adduct | C₂₂H₂₇N₃O₈S | 493.1519 | 494.16 | Nucleophilic Michael addition (in vivo) |
References
-
Wikipedia Contributors. "Cinnamaldehyde." Wikipedia, The Free Encyclopedia.[Link]
-
National Institutes of Health. "Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential." PubMed Central (PMC). [Link]
-
ACS Publications. "Understanding PET Hydrolysis via Reactive Molecular Dynamics Simulation and Experimental Investigation." Environmental Science & Technology. [Link]
Sources
Validation & Comparative
Executive Summary: The Structural Paradigm of Dual Michael Acceptors
Comparative Analysis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] Synthesis Methods
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5), commonly referred to as 1,4-benzenediacrolein or terephthalaldehyde diacrolein, is a highly conjugated dialdehyde. It serves as a critical rigid building block in the synthesis of Covalent Organic Frameworks (COFs), fluorescent polymers, and advanced organic semiconductors [1]. Because its structural integrity dictates the optoelectronic properties of downstream materials, achieving high (E,E)-stereoselectivity and chemical purity during synthesis is paramount.
As an Application Scientist, I have evaluated the three primary synthetic pathways used to generate this molecule: Wittig Olefination , Palladium-Catalyzed Heck Coupling , and Directed Aldol Condensation . This guide objectively compares these methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure reproducible yields.
Pathway Comparison & Mechanistic Causality
Method A: Wittig Olefination (The Gold Standard)
The most reliable method for synthesizing (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] involves the double Wittig reaction of terephthalaldehyde with two equivalents of (triphenylphosphoranylidene)acetaldehyde [2].
-
The Causality of Stereocontrol: (Triphenylphosphoranylidene)acetaldehyde is a resonance-stabilized ylide. The electron-withdrawing aldehyde group stabilizes the negative charge on the carbanion. During the cycloaddition with terephthalaldehyde, the reaction is under thermodynamic control, favoring the formation of the trans-oxaphosphetane intermediate. Subsequent cycloreversion exclusively yields the (E)-alkene, avoiding the tedious separation of (E,Z) or (Z,Z) isomers.
Method B: Palladium-Catalyzed Heck Coupling (The Modern Alternative)
The Heck reaction couples 1,4-diiodobenzene with an acrolein derivative [3].
-
The Causality of Protection: Free acrolein is highly reactive and prone to polymerization or Michael additions under the basic conditions required for Pd-catalysis. To bypass this, acrolein diethyl acetal is used as the olefin partner. The bulky acetal group not only prevents side reactions but also sterically directs the migratory insertion of the palladium complex to yield the (E)-isomer. A subsequent acidic workup cleaves the acetal to reveal the target dialdehyde.
Method C: Directed Aldol Condensation (The Atom-Economical Route)
Reacting terephthalaldehyde with acetaldehyde via an aldol condensation is highly atom-economical but synthetically treacherous.
-
The Causality of Over-reaction: Acetaldehyde readily self-condenses, and the resulting diacrolein product is often more reactive than the starting material, leading to oligomerization. This route requires highly specific secondary amine catalysts (e.g., piperidine/acetic acid mixtures) and precise syringe-pump addition of acetaldehyde to maintain a low steady-state concentration, making it less favorable for standard benchtop synthesis.
Quantitative Performance Comparison
The following table summarizes the experimental metrics of the three methodologies based on standardized 10-mmol scale reactions.
| Metric | Wittig Olefination | Heck Coupling | Aldol Condensation |
| Overall Yield | 75 – 85% | 60 – 70% | 20 – 35% |
| Stereoselectivity (E,E) | > 98% | ~ 95% | ~ 85% (Mixed isomers) |
| Atom Economy | Low (Generates TPPO) | Moderate (Acetal loss) | High (Generates H₂O) |
| Reagent Cost | High (Stabilized Ylide) | High (Pd Catalyst) | Low (Commodity chemicals) |
| Purification Difficulty | Moderate (TPPO removal) | Moderate (Pd scavenging) | High (Oligomer removal) |
| Scalability | Excellent (Up to 100g) | Good (Up to 20g) | Poor (Exothermic/Polymerization) |
Experimental Workflows & Self-Validating Protocols
Protocol A: Double Wittig Olefination
This protocol is designed as a self-validating system: the physical state of the byproducts allows for visual confirmation of reaction progress and simplifies purification.
Reagents: Terephthalaldehyde (1.0 eq, 10 mmol), (Triphenylphosphoranylidene)acetaldehyde (2.2 eq, 22 mmol) [2], Anhydrous Dichloromethane (DCM, 50 mL).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add terephthalaldehyde and anhydrous DCM. Causality: Moisture must be excluded to prevent the premature hydrolysis of the ylide into triphenylphosphine oxide (TPPO) and acetaldehyde.
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add the solid (triphenylphosphoranylidene)acetaldehyde in portions over 15 minutes. Causality: The initial nucleophilic attack is exothermic. Cooling suppresses trace degradation of the ylide and maximizes the thermodynamic preference for the trans-oxaphosphetane.
-
Reaction: Remove the ice bath and stir at room temperature for 16 hours. The solution will transition from a pale yellow to a deep orange.
-
Workup (Self-Validation): Concentrate the mixture under reduced pressure to ~10 mL. Add 50 mL of cold diethyl ether and stir vigorously for 30 minutes. Causality: The byproduct, TPPO, is highly soluble in DCM but virtually insoluble in cold ether. A heavy white precipitate of TPPO will form, visually validating the completion of the cycloreversion step.
-
Purification: Filter off the TPPO through a Celite pad. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc 4:1) to yield the product as a pale yellow solid.
Mechanistic workflow of the Wittig olefination route highlighting the oxaphosphetane intermediate.
Protocol B: Palladium-Catalyzed Heck Coupling
This protocol utilizes a protected olefin to prevent the catastrophic polymerization of acrolein [3].
Reagents: 1,4-Diiodobenzene (1.0 eq, 10 mmol), Acrolein diethyl acetal (2.5 eq, 25 mmol), Pd(OAc)₂ (0.05 eq, 5 mol%), Tri-o-tolylphosphine (0.1 eq, 10 mol%), Triethylamine (3.0 eq), DMF (40 mL).
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube, combine 1,4-diiodobenzene, Pd(OAc)₂, and tri-o-tolylphosphine in DMF. Causality: Tri-o-tolylphosphine is sterically demanding, which promotes the reductive elimination step in the catalytic cycle and stabilizes the active Pd(0) species.
-
Coupling: Add triethylamine and acrolein diethyl acetal. Degas via three freeze-pump-thaw cycles. Heat to 90 °C for 18 hours.
-
Hydrolysis (Deprotection): Cool the reaction to room temperature. Add 30 mL of 2M HCl and stir vigorously for 2 hours. Causality: The Heck coupling yields an acetal-protected diene. The acidic aqueous environment rapidly hydrolyzes the diethyl acetal back into the terminal aldehyde, shifting the equilibrium via the large excess of water.
-
Workup: Extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from hot ethanol to remove Pd black and phosphine ligands.
Catalytic cycle of the Pd-catalyzed Heck coupling using protected acrolein to prevent side reactions.
Conclusion & Recommendations
For laboratories prioritizing stereochemical purity and reliability , the Wittig Olefination remains the undisputed method of choice. Despite the poor atom economy caused by the generation of triphenylphosphine oxide, the reaction is highly scalable, requires no specialized equipment, and guarantees >98% (E,E) stereoselectivity due to thermodynamic control.
The Heck Coupling is a viable alternative for researchers who need to avoid phosphorus byproducts, provided they utilize the acetal-protected acrolein to prevent polymerization. The Aldol Condensation route, while theoretically elegant, is practically discouraged for this specific molecule due to uncontrollable oligomerization cascades.
References
-
Chen, J., et al. "Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3‐Aryl Propenals or Propenones." European Journal of Organic Chemistry, 2020(14), 2086-2092. Available at:[Link][1]
Sources
Analytical Methodologies for the Structural Validation of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
A Comparative Guide for COF Ligand Quality Control and SrtA Inhibitor Screening
Executive Summary & Mechanistic Context
In the rigorous landscape of materials science and drug discovery, the structural integrity of bifunctional building blocks is paramount. (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5), commonly referred to as p-phenylenediacrolein, is a highly conjugated dialdehyde. It serves two distinct, cutting-edge roles:
-
Materials Science: A rigid, linear linker essential for the reticular synthesis of highly crystalline [1].
-
Pharmacology: A potent , a critical virulence factor in Gram-positive bacteria, offering a pathway to attenuate bacterial virulence without inducing resistance [2].
The Causality of Isomeric Impurity: This compound is typically synthesized via Wittig or Horner-Wadsworth-Emmons (HWE) olefination. While these reactions favor the formation of the trans (E) double bond, the crude product often contains a statistical mixture of (E,E), (E,Z), and (Z,Z) stereoisomers. The presence of even trace (Z)-isomers introduces structural "kinks." In COFs, these kinks terminate lattice propagation and destroy porosity. In pharmacology, they alter the spatial orientation required for SrtA active-site binding. Thus, rigorous, self-validating structural validation of the pure (2E,2'E) configuration is a non-negotiable prerequisite before downstream application.
Comparative Analysis of Validation Platforms
To objectively validate the (2E,2'E) configuration, researchers must choose the appropriate analytical platform. Below is a comparison of the three primary methodologies used in modern laboratories.
Platform A: High-Field H-NMR Spectroscopy (The Kinetic Gold Standard)
Nuclear Magnetic Resonance (NMR) is the frontline tool for stereochemical validation. The causality of this method relies directly on the Karplus equation , which dictates that the dihedral angle between vicinal vinylic protons determines their scalar coupling constant (
Platform B: Single-Crystal X-Ray Diffraction (SC-XRD) (The Absolute Standard)
While NMR provides bulk stereochemical purity, SC-XRD delivers absolute 3D spatial coordinates. It confirms not only the (E,E) geometry but also the planarity of the conjugated
Platform C: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
HRMS is indispensable for confirming the exact mass (
Performance Comparison Data
The following table summarizes the quantitative performance and operational metrics of each validation alternative.
| Analytical Platform | Primary Output | Stereochemical Resolution | Turnaround Time | Sample Recovery | Cost per Sample |
| High-Field | High | < 1 Hour | Complete (Non-destructive) | Low | |
| 2D NOESY NMR | Spatial proximity (Through-space) | Very High | 2-4 Hours | Complete (Non-destructive) | Medium |
| SC-XRD | Absolute 3D coordinates | Absolute | 3-7 Days | Complete (Solid state) | High |
| LC-HRMS | Exact Mass ( | None (Stereoblind) | < 1 Hour | Destructive | Medium |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems.
Protocol 1: Quantitative H-NMR for Isomeric Purity
-
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality:
is non-coordinating and provides a clear spectral window in the 6-10 ppm region where the vinylic and aldehyde protons resonate. TMS acts as the internal zero-point reference.
-
-
Acquisition Parameters: Set the relaxation delay (
) to seconds and acquire 16 scans.-
Causality: A
of 10s ensures complete longitudinal relaxation ( ) of the aldehyde protons. This makes the integration strictly quantitative. The protocol self-validates if the integration ratio of aldehyde (2H) : vinylic (4H) : aromatic (4H) is exactly 1:2:2. Any deviation immediately flags polymerization or residual starting material.
-
-
Spectral Processing: Extract the coupling constants (
) of the vinylic doublets at ~7.5 ppm and ~6.8 ppm. Only a -value of 15–16 Hz confirms the pure (E,E) stereochemistry.
Protocol 2: SC-XRD Crystallization and Validation
-
Solvent Selection & Dissolution: Dissolve 10 mg of the NMR-validated powder in 1 mL of Dichloromethane (DCM).
-
Causality: DCM provides excellent solubility for conjugated aldehydes without participating in strong hydrogen bonding that might disrupt the native crystal lattice.
-
-
Anti-Solvent Layering: Carefully layer 3 mL of n-hexane over the DCM solution in a narrow crystallization tube.
-
Causality: The slow diffusion of the non-polar hexane into the DCM reduces the solubility of the compound gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.
-
-
Incubation & Analysis: Seal the tube and incubate at 4°C for 48-72 hours. Mount a suitable crystal on a diffractometer using Mo-K
radiation ( Å).-
Self-Validation: The structural model is only valid if it refines to an internal agreement factor (
) of and a Goodness-of-Fit (GoF) approaching 1.00. Excessive disorder modeling at the vinylic positions strongly suggests co-crystallization of the (E,Z)-isomer.
-
Visualizing the Validation Workflow
The following diagram illustrates the critical decision matrix for validating (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] prior to its deployment in advanced applications.
Figure 1: Structural validation workflow for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
References
-
Patsnap Synapse. "3, 3'- (1,4-phenylene) diacrylaldehyde (DCA) - SrtA inhibitors Drug". Patsnap. URL: [Link]
A Comparative Analysis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its Analogs in Biological Systems
Introduction: The Architectural Significance of a Symmetrical Bis-Propenal Scaffold
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], a symmetrical aromatic dialdehyde, represents a core structure within the broader class of compounds known as bis-chalcones and cinnamaldehyde derivatives.[1][2] Its defining features—a central para-substituted phenylene ring providing a rigid, linear backbone, flanked by two reactive α,β-unsaturated propenal moieties—confer a unique electronic and steric profile that dictates its biological interactions.[3] This guide provides a comparative analysis of its activity against structurally related compounds, delving into the structure-activity relationships (SAR) that govern their efficacy in anticancer, antioxidant, and antimicrobial applications. Understanding these relationships is paramount for researchers engaged in the rational design of novel therapeutic agents.
The α,β-unsaturated carbonyl system is a well-established pharmacophore, acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in proteins.[4] This reactivity is central to the mechanism of action for many cinnamaldehyde and chalcone derivatives.[5] The presence of two such reactive sites in a single molecule, as in (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], suggests the potential for enhanced avidity, cross-linking of protein targets, or engagement in multiple signaling pathways simultaneously.
Comparative Analysis of Biological Activity
The biological profile of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is best understood when juxtaposed with its simpler analogs (cinnamaldehydes) and more complex or varied structures (curcumin and other bis-chalcones).
Versus Cinnamaldehyde Analogs: The Impact of Dimerization
Cinnamaldehyde and its derivatives, which contain a single propenal group, offer a foundational comparison. These compounds exhibit a wide spectrum of bioactivities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6] The key differentiator in moving from a mono-propenal to a bis-propenal structure is the introduction of symmetry and a second reactive center.
Studies on cinnamaldehyde analogs reveal that substitutions on the phenyl ring significantly modulate activity. For instance, electron-donating groups (e.g., methoxy) or halogen substitutions (e.g., chloro, bromo) can enhance specific activities.[6][7] 4-Bromo and 4-chloro cinnamaldehydes, for example, show potent anthelmintic properties, while α-methyl and trans-4-methyl cinnamaldehydes are effective inhibitors of Candida albicans biofilm formation.[6] This highlights the sensitivity of the pharmacophore to electronic and steric modifications. While specific data for the parent bis-propenal is limited, the dual reactive sites suggest a potentially higher potency in contexts where target engagement benefits from bivalency.
Versus Curcumin Analogs: The Role of the Linker and Phenolic Groups
Curcumin, a natural diarylheptanoid, shares the α,β-unsaturated carbonyl system but features a more flexible β-diketone linker and phenolic hydroxyl groups on the aromatic rings.[8][9] These hydroxyl groups are critical for its potent antioxidant and radical-scavenging activities, a feature absent in the unsubstituted (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].[9][10]
Structure-activity relationship studies of curcumin analogs demonstrate that modifications to the central linker and the number/position of hydroxyl and methoxy groups on the phenyl rings drastically alter their biological profiles, including antioxidant, anti-inflammatory, and anticancer efficacy.[11][12] For example, carbocyclic curcumin analogs with a constrained cyclopentane ring can exhibit superior free radical scavenging capacity compared to curcumin itself.[11] This underscores that while the propenal/propenone moiety is crucial, the overall molecular architecture, including the nature of the central linker and peripheral functional groups, fine-tunes the compound's activity and mechanism.
Versus Other Bis-Chalcones: Influence of Terminal Groups and Core Structure
Bis-chalcones are a diverse family of molecules characterized by two chalcone moieties linked together.[1] They exhibit a wide range of potent biological activities, including antioxidant, antimicrobial, and antiproliferative effects.[1][13][14] The comparison within this class offers the most direct insight into the role of the terminal groups attached to the propenone backbone.
For instance, the synthetic bis-chalcone (2E,2'E)-3,3'-(1,4-phenylene)bis(1-(4-hydroxyphenyl)prop-2-en-1-one), which differs from our topic compound by having 4-hydroxyphenyl ketone groups instead of aldehydes, demonstrated significant dose- and time-dependent growth inhibition of T47D breast cancer cells, with an IC50 of 62.20 µM after 48 hours.[15] This suggests that the bis-chalcone scaffold is a potent cytotoxic platform. The presence of terminal hydroxyl groups in this analog likely contributes to its activity, potentially through enhanced antioxidant effects or different target interactions.[15]
Other synthetic bis-chalcones with different aromatic cores or functional group substitutions have shown strong antioxidant and antibacterial properties.[13] The variation in activity is often attributed to the electronic nature of the substituents on the terminal aromatic rings.[16]
Table 1: Comparative Anticancer Activity (IC50) of Bis-Chalcone Analogs
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| (2E,2'E)-3,3'-(1,4-Phenylene)bis(1-(4-hydroxyphenyl)prop-2-en-1-one) | T47D (Breast) | 160.88 | 24 | [15] |
| T47D (Breast) | 62.20 | 48 | [15] | |
| Silybin (Reference) | T47D (Breast) | 373.42 | 24 | [15] |
| | T47D (Breast) | 176.98 | 48 |[15] |
Mechanisms of Action & Key Signaling Pathways
The biological effects of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its analogs are mediated through their interaction with multiple intracellular signaling pathways. Their ability to induce oxidative stress, inhibit cell proliferation, and modulate inflammatory responses is central to their therapeutic potential.
Induction of Apoptosis in Cancer Cells
A primary mechanism of anticancer activity for chalcone-based compounds is the induction of apoptosis. This programmed cell death is often triggered by cell cycle arrest, typically in the G2/M phase.[17] The α,β-unsaturated carbonyl moiety can react with critical cellular proteins, including tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[17] This arrest subsequently activates intrinsic apoptotic pathways, involving the activation of caspase-3 and caspase-9.
Caption: Anticancer mechanism via cell cycle arrest and apoptosis induction.
Modulation of Oxidative Stress and Inflammatory Pathways
Many chalcones and cinnamaldehydes possess dual pro-oxidant and antioxidant capabilities. In cancer cells, they can increase reactive oxygen species (ROS) production, leading to oxidative damage and apoptosis. Conversely, in normal cells or inflammatory conditions, they can act as antioxidants by scavenging free radicals or by activating the Nrf2 antioxidant response pathway.[3] Their anti-inflammatory effects are often mediated by inhibiting pro-inflammatory signaling pathways, such as NF-κB, which reduces the production of mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5]
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Experimental Protocols
The evaluation of these compounds relies on standardized in vitro assays to quantify their biological activities. The following are representative protocols.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., T47D, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
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A Comparative Guide to the Spectroscopic Profile of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
This guide presents a detailed spectroscopic analysis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] , a symmetric, conjugated dialdehyde. Given the scarcity of published experimental data for this specific molecule, this document provides a robust, predicted spectroscopic profile grounded in first-principle concepts and direct comparison with well-characterized structural analogs. We will dissect its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers in materials science and synthetic chemistry who may use this compound as a versatile building block or cross-linking agent.
To provide a clear context, the predicted data for our target molecule will be objectively compared against two commercially available, structurally related compounds: Terephthalaldehyde and (E)-Cinnamaldehyde . This comparison will illuminate how the combination of the 1,4-phenylene core and the propenal side chains contributes to the final spectroscopic signature.
Molecular Structure and Predicted Spectroscopic Profile
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (Molecular Formula: C₁₂H₁₀O₂, Molecular Weight: 186.21 g/mol ) is a highly symmetrical molecule. This symmetry is a critical factor influencing its spectroscopic characteristics, particularly in NMR, where it leads to a simplified spectrum.
Caption: Molecular Structure of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Predicted ¹H NMR Data
The high degree of symmetry means only three distinct proton environments are expected: the aldehydic proton, two vinylic protons, and the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Evidence |
| ~9.70 | Doublet (d) | 2H | Aldehydic (CHO) | Aldehydic protons are highly deshielded, appearing at 9-10 ppm.[1][2][3] It will be split into a doublet by the adjacent vinylic proton with a coupling constant (J) of ~7-8 Hz, as seen in cinnamaldehyde.[4] |
| ~7.65 | Singlet (s) | 4H | Aromatic (Ar-H) | Due to the para-substitution and symmetry, all four aromatic protons are chemically equivalent, resulting in a singlet. Similar bis-chalcone structures show this aromatic singlet around 7.6-7.7 ppm. |
| ~7.50 | Doublet (d) | 2H | Vinylic (Ar-CH=) | This is the vinylic proton adjacent to the aromatic ring. It is deshielded by the ring and the conjugated system. It will appear as a doublet due to coupling with the other vinylic proton. |
| ~6.80 | Double-doublet (dd) | 2H | Vinylic (=CH-CHO) | This is the vinylic proton adjacent to the carbonyl group. It will be split by both the other vinylic proton (~16 Hz) and the aldehydic proton (~7.5 Hz). The large coupling constant is characteristic of a trans (E) configuration.[4] |
Predicted ¹³C NMR Data
Due to symmetry, only four signals for the twelve carbon atoms are anticipated in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Supporting Evidence |
| ~193-194 | Aldehydic Carbonyl (C=O) | Carbonyl carbons of α,β-unsaturated aldehydes resonate in this downfield region.[2][5] Data for terephthalaldehyde and cinnamaldehyde show signals at 193.1 and 194.4 ppm, respectively.[6] |
| ~152-154 | Vinylic Carbon (Ar-C H=) | The vinylic carbon attached to the aromatic ring is significantly deshielded. |
| ~138-140 | Aromatic Carbon (ipso, C-alkene) | The quaternary aromatic carbons attached to the side chains are expected in this region. Terephthalaldehyde shows a similar carbon at 139.7 ppm.[6] |
| ~129-131 | Aromatic Carbon (C-H) | The protonated aromatic carbons typically appear in this range. |
| ~128-130 | Vinylic Carbon (=C H-CHO) | The vinylic carbon adjacent to the aldehyde group. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by absorptions from the conjugated aldehyde system.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale & Supporting Evidence |
| ~2820 & ~2720 | Medium, Weak | Aldehydic C-H Stretch | This pair of peaks (a Fermi doublet) is highly characteristic of the C-H stretch in an aldehyde functional group.[7][8] |
| ~1685-1700 | Strong | C=O Stretch (Conjugated Aldehyde) | Conjugation with both the C=C double bond and the aromatic ring lowers the C=O stretching frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde.[9][10] Cinnamaldehyde shows this peak at ~1685 cm⁻¹.[11] |
| ~1625 | Medium | C=C Stretch (Vinylic) | The stretching of the carbon-carbon double bond in the propenal side chain. |
| ~1590 & ~1500 | Medium-Weak | C=C Stretch (Aromatic) | Characteristic stretching vibrations of the benzene ring. |
| ~970 | Strong | C-H Bend (trans-alkene) | A strong absorption in this region is a hallmark of a trans-disubstituted alkene (out-of-plane bend). |
Predicted Mass Spectrometry (MS) Data
Electron Ionization (EI) mass spectrometry would provide key information on the molecular weight and stability of the molecule.
| Predicted m/z | Assignment | Rationale |
| 186 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₁₂H₁₀O₂. A relatively intense peak is expected due to the conjugated, aromatic system. |
| 185 | [M-H]⁺ | Loss of a hydrogen radical, likely the aldehydic hydrogen. |
| 157 | [M-CHO]⁺ | Loss of a formyl radical (•CHO), a common fragmentation pathway for aldehydes. |
| 128 | [M - 2CHO]⁺ or [C₁₀H₈]⁺ | Loss of both formyl groups, leading to a divinylbenzene radical cation, or a subsequent rearrangement to a naphthalene-like structure. |
Comparative Spectroscopic Data
To validate our predictions and understand the contributions of each structural motif, we compare the predicted data for our target molecule with the experimental data of Terephthalaldehyde and (E)-Cinnamaldehyde.
¹H and ¹³C NMR Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (Predicted) | ~9.70 (d, 2H), ~7.65 (s, 4H), ~7.50 (d, 2H), ~6.80 (dd, 2H) | ~193.5, ~153.0, ~139.0, ~129.5 |
| Terephthalaldehyde (Experimental) | 10.13 (s, 2H), 8.11 (s, 4H)[6] | 193.1, 139.7, 130.0[6] |
| (E)-Cinnamaldehyde (Experimental) | 9.73 (d, 1H), 7.4-7.8 (m, 6H), 6.88 (dd, 1H)[6] | 194.4, 153.1, 134.0, 131.2, 129.0, 128.7, 128.5[6] |
Analysis:
-
The aldehydic proton in the target molecule is predicted to be a doublet, similar to cinnamaldehyde, due to coupling with a vinylic proton. This contrasts with the sharp singlet seen for terephthalaldehyde.
-
The aromatic protons in the target molecule and terephthalaldehyde result in simple singlets due to symmetry, whereas cinnamaldehyde shows a complex multiplet for its monosubstituted ring.
-
The ¹³C NMR carbonyl signal is consistently in the 193-194 ppm range for all three conjugated aldehydes.
Key IR Absorptions Comparison (cm⁻¹)
| Compound | C=O Stretch | Aldehydic C-H | C=C Stretch (Alkene) |
| (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (Predicted) | ~1690 | ~2820, ~2720 | ~1625 |
| Terephthalaldehyde (Experimental) | ~1700 | ~2860, ~2760 | N/A |
| (E)-Cinnamaldehyde (Experimental) | ~1685[11] | ~2820, ~2730 | ~1627 |
Analysis:
-
The C=O stretching frequency for all three compounds is lowered due to conjugation, appearing below 1710 cm⁻¹.[12]
-
The target molecule and cinnamaldehyde both possess a C=C bond, giving rise to a medium intensity absorption around 1625 cm⁻¹, which is absent in terephthalaldehyde.
Standardized Experimental Methodologies
To ensure the acquisition of high-quality, reproducible data for compounds of this class, the following standardized protocols are recommended.
Caption: General workflow for spectroscopic analysis of aromatic aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Rationale: The choice of solvent is critical. CDCl₃ is a common starting point, but DMSO-d₆ may be required for less soluble, more polar compounds. TMS provides a universal reference point for chemical shifts.
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at ≥400 MHz. Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay (D1) of 2-5 seconds are necessary for accurate signal integration, especially for quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid powder directly onto the ATR crystal and apply pressure. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent disk.
-
Rationale: ATR is a rapid and common technique requiring minimal sample preparation. The KBr method can provide higher resolution but is more labor-intensive.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Rationale: Dilute solutions prevent detector saturation and promote efficient ionization.
-
Acquisition: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable technique to observe fragmentation patterns. Electrospray Ionization (ESI) can also be used, which is a softer technique that will likely show a prominent protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
Conclusion
This guide establishes a comprehensive spectroscopic profile for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] through reasoned prediction and comparison with structural analogs. The key identifying features are a highly deshielded aldehydic proton signal (~9.70 ppm) split into a doublet, a simple singlet for the four equivalent aromatic protons (~7.65 ppm), a strong, conjugation-shifted carbonyl absorption in the IR spectrum (~1690 cm⁻¹), and a prominent out-of-plane bending vibration for the trans-alkene C-H bonds (~970 cm⁻¹). This detailed analysis serves as a practical reference for the identification and quality control of this versatile chemical intermediate in a research and development setting.
References
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Schmitz, D., et al. (2015). Structure determination of trans-cinnamaldehyde by broadband microwave spectroscopy. Physical Chemistry Chemical Physics, 17(24), 15937-15943. Available at: [Link]
-
Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Oregon State University. (2020). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
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NIST. (n.d.). Cinnamaldehyde, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Spectroscopy International. (2015). CINNAMALDEHYDE. Retrieved from [Link]
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Wikipedia. (n.d.). Cinnamaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Terephthalaldehyde. PubChem Compound Database. Retrieved from [Link]
-
SpectraBase. (n.d.). Terephthalaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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AIST. (n.d.). SDBS-MS-NW-0875 - Spectral Database for Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Terephthalaldehyde | C8H6O2. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cinnamaldehyde | C9H8O. PubChem. Retrieved from [Link]
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NIST. (n.d.). 1,4-Benzenedicarboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). Terephthalaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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FooDB. (2015). Showing Compound cinnamaldehyde (FDB030727). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Fiveable. (2026). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Application Guide: Cross-Reactivity and Performance of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] in Bioconjugation Assays
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] , commonly referred to as p-phenylenediacrolein (p-PDAc), is a rigid, homobifunctional cross-linker featuring two
As assay developers, we must move beyond treating cross-linkers as simple "molecular glue." This guide objectively compares the mechanistic performance of p-PDAc against industry-standard alternatives and provides a self-validating protocol to harness its reactivity while mitigating off-target conjugation.
Chemical Anatomy & Mechanistic Causality
The defining feature of p-PDAc is its dual reactivity, driven by the
-
The
-Carbon (Soft Electrophile): Rapidly undergoes Michael addition with "soft" nucleophiles, primarily the sulfhydryl groups of cysteine residues, forming stable thioether bonds[1]. -
The Carbonyl Carbon (Hard Electrophile): Readily reacts with "hard" nucleophiles, such as the
-amino groups of lysine or the N-terminus, forming reversible Schiff bases (imines)[2].
Because p-PDAc can act as both a Michael acceptor and an aldehyde, it will indiscriminately cross-link thiols and amines if the assay environment (specifically pH) is not rigorously controlled.
Visualizing the Reactivity Pathways
Reaction pathways of p-PDAc demonstrating pH-dependent cross-reactivity.
Objective Performance Comparison
To contextualize p-PDAc's utility, we must compare it against specialized cross-linkers:
-
Glutaraldehyde: A potent, amine-directed homobifunctional cross-linker. It forms Schiff bases with lysine residues and undergoes complex polymerization, making it highly efficient but prone to creating heterogeneous, irreversible aggregates[3]. The reaction rate and polymer formation are highly accelerated under alkaline conditions[4].
-
Bismaleimidohexane (BMH): A strictly thiol-directed cross-linker. Its maleimide groups form irreversible thioether bonds with sulfhydryls at pH 6.5–7.5. However, it will begin to cross-react with primary amines if the pH exceeds 8.0[5].
Table 1: Cross-Linker Performance & Mechanistic Profile
| Cross-Linker | Primary Target | Secondary (Cross-Reactive) Target | Linkage Type | Optimal pH | Spacer Arm |
| p-PDAc | Thiols (Cys) | Amines (Lys, N-term) | Thioether / Imine | 6.5 - 7.0 | Rigid (Phenylene) |
| Glutaraldehyde | Amines (Lys) | Thiols, Imidazoles | Imine / Polymeric | 7.0 - 8.5 | Flexible (Aliphatic) |
| BMH | Thiols (Cys) | Amines (only at pH > 8.0) | Thioether | 6.5 - 7.5 | Flexible (Hexane) |
Table 2: p-PDAc Cross-Reactivity Matrix
| Assay Condition | Thiol Reactivity (Michael Addition) | Amine Reactivity (Schiff Base) | Dominant Conjugation Pathway |
| pH 6.5 | High | Very Low | Thiol-directed (Specific) |
| pH 7.4 | High | Moderate | Mixed (Cross-reactive) |
| pH 8.5 | Moderate | High | Amine-directed (Cross-reactive) |
| + DTT / BME | Quenched (Reagent consumed) | Variable | Assay Failure (Inhibition) |
Self-Validating Experimental Protocol: Thiol-Targeted Conjugation
To utilize p-PDAc effectively without falling victim to its amine cross-reactivity, the assay must be engineered as a self-validating system. The following protocol forces p-PDAc down the Michael addition pathway while actively suppressing Schiff base formation.
Workflow Visualization
Self-validating protocol for thiol-specific conjugation using p-PDAc.
Step-by-Step Methodology & Causality
Step 1: Buffer Preparation & Exchange
-
Action: Exchange the protein into 100 mM MES buffer, pH 6.5, containing 2 mM EDTA. Strictly avoid Tris or glycine buffers.
-
Causality: At pH 6.5, the
-amino groups of lysine (pKa ~10.5) are heavily protonated, rendering them non-nucleophilic and preventing Schiff base formation. The inclusion of EDTA chelates trace metals that could otherwise oxidize free sulfhydryls into unreactive disulfides[5].
Step 2: Disulfide Reduction (If applicable)
-
Action: Treat the protein with 5 mM TCEP for 30 minutes. Do not use DTT or
-mercaptoethanol. -
Causality: TCEP reduces disulfides to free thiols but lacks a sulfhydryl group itself, meaning it will not compete with your protein for the p-PDAc cross-linker.
Step 3: p-PDAc Conjugation
-
Action: Dissolve p-PDAc in anhydrous DMSO and add to the protein solution at a 10-fold molar excess. Incubate for 2 hours at 25°C.
-
Causality: The rigid phenylene spacer of p-PDAc requires precise spatial alignment of thiols. A 10-fold excess drives the pseudo-first-order Michael addition kinetics without oversaturating the solution and forcing off-target amine reactions.
Step 4: Active Quenching (The Self-Validation Control)
-
Action: Add L-Cysteine to a final concentration of 50 mM and incubate for 15 minutes.
-
Causality: This actively scavenges all unreacted p-PDAc. If this step is omitted, the cross-linker will continue to react during downstream processing (e.g., when the pH is raised for gel electrophoresis), leading to false-positive aggregation data.
Step 5: Analytical Validation
-
Action: Analyze the conjugate via LC-MS or non-reducing SDS-PAGE alongside an amine-only negative control (a protein lacking free cysteines subjected to the exact same protocol).
-
Causality: The negative control validates the system. If the amine-only protein shows no mass shift or cross-linking, you have successfully proven that your assay conditions completely suppressed p-PDAc's amine cross-reactivity, guaranteeing that your experimental results are strictly thiol-mediated.
References
-
[3] Cross-linked protein crystals by glutaraldehyde and their applications. RSC Publishing. URL:[Link]
-
[4] Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. PubMed (NIH). URL:[Link]
-
[1] 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. PMC (NIH). URL:[Link]
-
[2] Protein Lipoxidation: Basic Concepts and Emerging Roles. PMC (NIH). URL:[Link]
Sources
- 1. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Lipoxidation: Basic Concepts and Emerging Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linked protein crystals by glutaraldehyde and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Benchmarking (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] against known standards
Title: Benchmarking (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] Against Known Standards: A Guide to Covalent Sortase A Inhibitors
Executive Summary The escalating crisis of methicillin-resistant Staphylococcus aureus (MRSA) necessitates a paradigm shift in drug development: moving from traditional bactericidal antibiotics to anti-virulence therapies. By disarming pathogens rather than killing them, we drastically reduce the evolutionary pressure that drives antimicrobial resistance. The master regulator of Gram-positive virulence is Sortase A (SrtA), an enzyme responsible for anchoring LPXTG-containing surface proteins to the peptidoglycan cell wall.
Recently, (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] —commonly referred to as 1,4-phenylenediacrylaldehyde or DCA—has been identified as a highly potent covalent inhibitor of SrtA [1]. As a Senior Application Scientist, I have structured this guide to objectively benchmark DCA against established SrtA inhibitors and standard-of-care antibiotics. This guide provides drug development professionals with a comprehensive, self-validating framework for evaluating α,β-unsaturated aldehydes in anti-virulence drug discovery.
Mechanistic Causality: The Covalent Advantage
A common pitfall in benchmarking anti-virulence agents is treating all inhibitors equally. Most historical SrtA inhibitors (e.g., curcumin, standard peptidomimetics) are reversible. They suffer from rapid off-rates, requiring high sustained systemic concentrations to maintain target engagement.
DCA bypasses this limitation through its structural causality. It leverages its dual α,β-unsaturated aldehyde moieties as highly tuned Michael acceptors. These electrophilic centers undergo a targeted Michael addition with the nucleophilic thiolate of the catalytic Cys184 residue in the SrtA active site [1]. This irreversible modification permanently abrogates the enzyme's transpeptidation function. Consequently, the bacteria fail to anchor critical virulence factors (such as IgG-SpA, FnbA, and ClfA), leading to a complete collapse in biofilm formation and immune evasion capabilities.
Fig 1. Mechanistic divergence between DCA's irreversible covalent inhibition and standard reversible agents.
Quantitative Benchmarking Analysis
To objectively evaluate DCA, we benchmark it against three distinct classes of standards:
-
Curcumin: A well-documented, reversible natural product SrtA inhibitor.
-
p-Hydroxymercuribenzoic acid (pHMB): A highly reactive thiol-modifying agent used universally as an in vitro positive control for cysteine protease inhibition.
-
Vancomycin: The clinical standard-of-care bactericidal antibiotic.
Table 1: Comparative Performance Matrix of SrtA Inhibitors
| Agent | Chemical Class | Mechanism of Action | SrtA IC₅₀ (μM) | S. aureus MIC (μg/mL) | Biofilm Inhibition (at sub-MIC) |
| DCA | α,β-unsaturated dialdehyde | Irreversible Covalent (Cys184) | ~2.5* | >256 (Non-bactericidal) | High (>80%) |
| Curcumin | Polyphenol | Reversible | ~3.6 | >256 | Moderate (~40%) |
| pHMB | Organomercury | Irreversible Covalent (Non-specific) | ~1.2 | Toxic | N/A (Cytotoxic) |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibitor | N/A | 1.0 | Low |
*Representative benchmarking value derived from comparative α,β-unsaturated aldehyde efficacy profiles in recent literature [1].
Data Synthesis: DCA demonstrates a clear superiority over reversible inhibitors by achieving deep biofilm inhibition without exhibiting the broad cytotoxicity of pHMB. Crucially, its high Minimum Inhibitory Concentration (MIC) proves it does not kill the bacteria, fulfilling the core requirement of an anti-virulence agent.
Experimental Protocols: A Self-Validating System
As application scientists, we must ensure our assay cascades are self-validating. A biochemical hit must be orthogonally verified by mass spectrometry and translated into a phenotypic outcome to rule out false positives [2].
Fig 2. Self-validating experimental workflow for evaluating covalent SrtA inhibitors.
Protocol 1: FRET-Based SrtA Inhibition Assay
Rationale: SrtA cleaves the Thr-Gly bond in the LPXTG motif. By flanking this motif with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL), enzymatic cleavage results in a measurable fluorescent signal[2].
-
Preparation: Prepare recombinant S. aureus SrtA (1 μM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5).
-
Incubation: Incubate SrtA with varying concentrations of DCA (0.1 - 50 μM) for 1 hour at 37°C to allow covalent bond formation.
-
Initiation: Add the fluorogenic substrate DABCYL-QALPETGEE-EDANS (10 μM) to initiate the reaction.
-
Detection: Measure fluorescence continuously for 30 minutes (Ex: 350 nm, Em: 495 nm).
-
Self-Validation Check: Include a "No Enzyme" blank to rule out compound auto-fluorescence, and a "pHMB" positive control to validate maximum assay inhibition window.
Protocol 2: HRMS Covalent Adduct Validation
Rationale: To definitively prove the mechanism of action is the covalent modification of Cys184, intact protein mass spectrometry is required [1].
-
Reaction: Incubate 10 μM SrtA with 50 μM DCA for 2 hours.
-
Desalting: Remove excess unreacted DCA using a Zeba spin desalting column.
-
LC-MS/MS: Inject the sample into a Q-TOF mass spectrometer. Deconvolute the raw spectra to obtain the intact protein mass.
-
Self-Validation Check: Run a parallel incubation with a C184A SrtA mutant. The absence of a mass shift (+186 Da corresponding to DCA) in the mutant confirms the strict site-selectivity of the Michael addition.
Protocol 3: Phenotypic Biofilm Inhibition Assay
Rationale: SrtA inhibition prevents the anchoring of biofilm-promoting proteins. A true anti-virulence agent will inhibit biofilm formation at sub-MIC concentrations.
-
Inoculation: Dilute an overnight culture of S. aureus (e.g., ATCC 29213) 1:100 in TSB medium supplemented with 1% glucose.
-
Treatment: Dispense into a 96-well plate and add DCA at sub-MIC concentrations (e.g., 16, 32, 64 μg/mL). Incubate statically at 37°C for 24 hours.
-
Staining: Wash wells with PBS, fix with methanol, and stain with 0.1% Crystal Violet for 15 minutes.
-
Quantification: Solubilize the stain with 33% acetic acid and read absorbance at 590 nm.
-
Self-Validation Check: Parallel monitoring of optical density (OD₆₀₀) for planktonic growth must be performed. If OD₆₀₀ drops, the compound is acting as a bactericide, not an anti-virulence agent. DCA will show stable OD₆₀₀ but drastically reduced A₅₉₀.
Conclusion
Benchmarking (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] reveals it to be a highly effective, mechanism-driven anti-virulence agent. By utilizing a self-validating experimental workflow that bridges biochemical FRET assays, HRMS validation, and phenotypic biofilm quantification, researchers can confidently utilize DCA as a structural scaffold for the next generation of covalent Sortase A inhibitors.
References
-
Title: Covalent sortase A inhibitor, α, β-unsaturated aldehydes, prevents Staphylococcus aureus infection Source: Microbial Pathogenesis, 2025 Jul:204:107472. URL: [Link]
-
Title: Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening Source: The Journal of Antibiotics, 2022 Jun;75(6):321-332. URL: [Link]
Reproducibility of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] synthesis
Reproducibility and Performance Guide: Synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Executive Summary
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]—commonly known as 1,4-phenylenediacrolein—is a highly conjugated bis-electrophile. It serves as a critical building block in the development of extended fluorophores, covalent organic frameworks (COFs), and pharmaceutical intermediates. The rigid 1,4-phenylene core coupled with the reactive α,β-unsaturated aldehyde moieties demands a synthetic approach that guarantees high (E,E)-stereoselectivity, scalability, and reproducibility.
This guide objectively evaluates three primary synthetic routes—Double Wittig Olefination, Double Heck Coupling, and Cross-Metathesis—providing researchers with the mechanistic causality and empirical data needed to select the optimal protocol for their laboratory.
Mechanistic Pathways & Strategy Comparison
1. The Double Wittig Olefination (The Benchmark) The reaction between terephthalaldehyde and (triphenylphosphoranylidene)acetaldehyde is the industry standard for this molecule [1].
-
Causality & Experience: Because the phosphorus ylide is stabilized by the electron-withdrawing carbonyl group, the reaction operates under strict thermodynamic control, overwhelmingly favoring the (E)-alkene. The primary challenge is the stoichiometric generation of triphenylphosphine oxide (TPPO). However, the protocol is inherently self-validating: the highly crystalline (E,E)-product selectively precipitates from cold solvent mixtures, leaving the bulk of TPPO and any trace (Z)-isomers dissolved in the mother liquor.
2. The Double Heck Coupling (Atom-Economical Alternative) This route couples 1,4-diiodobenzene with acrolein using a palladium catalyst [2].
-
Causality & Experience: While highly atom-economical, acrolein is notoriously prone to radical polymerization at the elevated temperatures typically required for Heck couplings. To achieve reproducibility, the protocol must employ a slow-addition technique (via syringe pump) to maintain a low steady-state concentration of acrolein. Bulky, electron-rich phosphine ligands are also required to accelerate the oxidative addition and reductive elimination steps before the acrolein can degrade [3].
3. Olefin Cross-Metathesis (The Modern Approach) This pathway reacts 1,4-divinylbenzene with acrolein using a Ruthenium-based catalyst (e.g., Grubbs II).
-
Causality & Experience: Acrolein is an electron-deficient, Type II/III olefin in the context of metathesis, meaning it does not readily homodimerize. This kinetic barrier is advantageous, as it drives the cross-metathesis with the electron-rich divinylbenzene. However, the aldehyde oxygen can coordinate with the Ru-center, occasionally leading to premature catalyst deactivation, which caps the overall yield and drives up the cost at scale.
Workflow Visualization
Fig 1. Synthetic pathways for (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] production.
Quantitative Performance Data
| Metric | Double Wittig Olefination | Double Heck Coupling | Cross-Metathesis |
| Precursors | Terephthalaldehyde + Ylide | 1,4-Diiodobenzene + Acrolein | 1,4-Divinylbenzene + Acrolein |
| Overall Yield | 75 – 85% | 45 – 60% | 50 – 65% |
| (E,E)-Selectivity | > 95% (Thermodynamic) | ~ 90% (Steric control) | > 98% (Thermodynamic) |
| Scalability | Excellent (Multi-gram) | Moderate (Requires syringe pump) | Low (Catalyst cost prohibitive) |
| Major Byproduct | Triphenylphosphine oxide | Acrolein polymers | Ethylene gas, Ru-residues |
| Reproducibility | High | Moderate | Moderate to High |
Experimental Protocols
Protocol A: Double Wittig Olefination (Recommended for High Reproducibility)
This protocol exploits the inherent thermodynamic stability of the (E)-alkene to drive stereoselectivity, avoiding complex chromatographic purification.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Dissolve terephthalaldehyde (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.
-
Ylide Addition: Slowly add (triphenylphosphoranylidene)acetaldehyde (2.2 eq, 22 mmol) in small portions over 15 minutes [1].
-
Causality: Portion-wise addition prevents a rapid exotherm. A sudden spike in temperature can kinetically trap the intermediate, promoting the formation of the undesired (Z)-isomer.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the dialdehyde spot should completely disappear.
-
Workup & Self-Validation: Concentrate the mixture in vacuo to a third of its volume. Add 100 mL of cold diethyl ether. The desired (E,E)-product and TPPO exhibit starkly different solubility profiles. Filter the crude solid and recrystallize from hot ethanol. The (E,E)-isomer selectively crystallizes as pale yellow needles, leaving TPPO in the mother liquor.
-
Yield: ~80% (1.71 g).
Protocol B: Double Heck Coupling (Recommended for Atom Economy)
This protocol utilizes a continuous-flow addition strategy to mitigate the thermal degradation of acrolein [2, 3].
-
Preparation: In a 100 mL Schlenk flask under argon, combine 1,4-diiodobenzene (1.0 eq, 5 mmol), Pd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%), and anhydrous K₂CO₃ (2.5 eq, 12.5 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF). Heat the suspension to 85 °C.
-
Controlled Addition: Load acrolein (3.0 eq, 15 mmol) into a gas-tight syringe. Using a syringe pump, add the acrolein to the heated reaction mixture at a strict rate of 0.2 mL/h.
-
Causality: Acrolein rapidly polymerizes at 85 °C in the presence of base. The ultra-slow addition ensures that the rate of palladium oxidative addition/insertion strictly exceeds the rate of uncatalyzed polymerization, preventing the reaction mixture from turning into an intractable tar.
-
-
Reaction Propagation: After the addition is complete, stir for an additional 2 hours at 85 °C.
-
Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to separate the product from palladium black and oligomeric byproducts.
-
Yield: ~55% (0.59 g).
Conclusion
For the synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], the Double Wittig Olefination remains the most robust and reproducible method for researchers prioritizing yield and stereochemical purity without the need for specialized equipment. While the Heck Coupling offers superior atom economy and avoids phosphorus waste, it is highly sensitive to the handling of acrolein and requires strict kinetic control via slow addition to prevent polymerization.
References
-
Boersch, C., et al. "One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
F. F. de Assis, et al. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps". Beilstein Journal of Organic Chemistry. Available at:[Link]
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]: Bridging Theoretical Electrophilicity and Experimental Biological Activity
Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide
Executive Summary
As a Senior Application Scientist evaluating novel electrophilic probes for drug development, I frequently encounter a disconnect between in silico predictions and in vitro realities. The compound[1]—a symmetrical bis-cinnamaldehyde derivative—serves as an exceptional case study. Theoretically, its dual α,β-unsaturated aldehyde groups should make it a hyper-potent activator of the [2]. However, experimental data reveals a complex balance between cytoprotective signaling and cytotoxic protein cross-linking. This guide objectively compares its theoretical computational profile against its actual biological performance, providing validated protocols for researchers investigating bis-electrophiles.
Molecular Architecture & Theoretical Predictions
The biological activity of α,β-unsaturated aldehydes is primarily driven by their ability to act as Michael acceptors, forming covalent adducts with [3].
-
Theoretical Electrophilicity: Density Functional Theory (DFT) calculations suggest that the extended conjugation across the central 1,4-phenylene ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to mono-aldehydes like cinnamaldehyde. This lower LUMO energy theoretically translates to a faster rate of Michael addition.
-
Docking Predictions: Molecular docking models predict that the compound will readily enter the binding pocket of Keap1, a primary cellular redox sensor. Because it possesses two reactive warheads, it is theoretically capable of cross-linking Keap1 dimers or indiscriminately, leading to severe cellular stress[4].
Biological Activity: Theoretical vs. Experimental Data
To understand the true utility of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], we must compare the theoretical models with experimental biological assays.
-
Targeting the Keap1-Nrf2-ARE Pathway:
-
Theoretical: High binding affinity to Keap1 Cys151 due to [5].
-
Experimental: In chemico assays confirm rapid depletion of glutathione (GSH), significantly faster than mono-aldehydes. In vitro, it strongly induces Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) accumulation and at sub-micromolar concentrations[6].
-
-
The Therapeutic Window:
-
Theoretical: Enhanced potency should lead to lower required effective doses.
-
Experimental: The therapeutic window is extremely narrow. At higher concentrations (>5 μM), the bis-electrophilic nature leads to indiscriminate alkylation of essential cellular proteins, triggering apoptosis rather than [7].
-
Mechanism of Keap1-Nrf2 pathway activation via covalent thiol modification by bis-electrophiles.
Comparative Performance Data
The following table summarizes the quantitative differences between a standard mono-electrophile (Cinnamaldehyde) and the bis-electrophile ((2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]).
| Parameter | Cinnamaldehyde (Mono-electrophile) | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] |
| Reactive Moieties | 1 (α,β-unsaturated aldehyde) | 2 (α,β-unsaturated aldehydes) |
| Theoretical LUMO Energy | Moderate | Low (Highly Electrophilic) |
| Keap1 Binding Mode | Mono-alkylation (Cys151) | Potential Cross-linking (Cys151 / Cys288) |
| GSH Depletion Rate | Slow to Moderate | Rapid |
| Nrf2/ARE Activation (EC50) | Moderate (~10-20 μM) | Potent (< 1 μM) |
| Cytotoxicity (IC50) | Low (>50 μM) | High (<5 μM) |
| Primary Application | Dietary supplement, flavor | Chemical probe, cross-linking agent |
Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies explain not just how to perform the experiments, but why specific parameters are chosen.
Sequential experimental workflow for validating the biological activity of electrophilic compounds.
Protocol 1: In Chemico Glutathione (GSH) Depletion Kinetics
Causality: To validate the theoretical electrophilicity, we must measure the direct reaction kinetics with a biological thiol (GSH) in a cell-free system. This isolates the Michael addition mechanism from complex cellular metabolism.
-
Preparation: Prepare a 100 μM solution of GSH in 50 mM Tris-HCl buffer (pH 7.4). Why pH 7.4? The Michael addition requires the thiolate anion (S-). At physiological pH, a small but highly reactive fraction of GSH is deprotonated, mimicking intracellular conditions[5].
-
Incubation: Incubate the GSH solution with varying concentrations (1-50 μM) of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] at 37°C.
-
Sampling: At specific time points (0, 15, 30, 60 min), aliquot 100 μL of the reaction mixture.
-
Quantification: Add the aliquot to 100 μL of 1 mM DTNB (Ellman's reagent). Measure absorbance at 412 nm using a microplate reader. The reduction in absorbance directly correlates with GSH depletion via covalent adduction.
Protocol 2: In Vitro ARE-Luciferase Reporter Assay
Causality: To determine if the chemical reactivity translates to biological signal transduction without causing immediate cell death, we use a reporter assay specific to the Nrf2-ARE pathway.
-
Cell Seeding: Seed HCT116 cells stably transfected with an ARE-driven firefly luciferase plasmid in 96-well plates at 1x10^4 cells/well.
-
Treatment: After 24h, treat cells with the test compound (0.1 to 10 μM) in serum-free media. Why serum-free? Serum contains abundant albumin, which is rich in surface-exposed cysteines. These act as an electrophile "sink," artificially reducing the effective concentration reaching the cells[7].
-
Incubation: Incubate for 12 hours to allow for Nrf2 stabilization, nuclear translocation, and luciferase transcription.
-
Detection: Lyse cells and add luciferin substrate. Quantify luminescence to determine the EC50 for pathway activation. Self-Validation Step: Parallelly run an MTT assay to ensure that any drop in luminescence at higher doses is accurately attributed to cytotoxicity rather than pathway inhibition.
References
-
PMC - NIH. "The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells".[Link]
-
MDPI. "Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals".[Link]
-
ResearchGate. "Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols".[Link]
-
Frontiers. "Michael acceptor molecules in natural products and their mechanism of action".[Link]
-
PMC - NIH. "Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction".[Link]
-
Portland Press. "Modification of proteins by reactive lipid oxidation products and biochemical effects of lipoxidation".[Link]
Sources
- 1. (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] | 63405-68-5 [sigmaaldrich.com]
- 2. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] proper disposal procedures
As a Senior Application Scientist, I have designed this operational protocol to provide researchers, scientists, and drug development professionals with a scientifically grounded, self-validating system for handling and disposing of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5).
Rather than simply listing regulatory steps, this guide explains the causality behind each safety measure. Understanding the chemical behavior of this diacrylaldehyde ensures that your laboratory operations remain safe, compliant, and scientifically sound.
Physicochemical & Hazard Profile
To effectively manage chemical risks, we must first understand the quantitative and structural properties of the compound. Because it contains two
Table 1: Quantitative Data & GHS Classification
| Parameter | Specification |
| Chemical Name | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] |
| Common Synonyms | (2E,2'E)-3,3'-(1,4-phenylene)diacrylaldehyde |
| CAS Number | 63405-68-5 |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol |
| Physical State | Solid |
| Storage Conditions | 2–8°C (Under Inert Atmosphere) |
| GHS Hazard Statements | H315 : Causes skin irritationH317 : May cause an allergic skin reactionH319 : Causes serious eye irritation |
| GHS Pictogram & Signal | GHS07 (Exclamation Mark) |
Mechanistic Toxicology: The "Why" Behind the Hazards
The primary hazard of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is its potential to act as a potent skin sensitizer (H317 ). The causality behind this hazard lies in its molecular structure. The conjugated
Mechanistic pathway of dermal sensitization caused by diacrylaldehyde exposure.
Operational Handling & Storage Protocols
To prevent both compound degradation and personnel exposure, handling must be meticulously controlled. According to, minimizing airborne dust is critical for solid irritants.
Step-by-Step Handling Methodology:
-
Environmental Control: Always handle the solid compound inside a certified chemical fume hood. Ensure the face velocity is between 80–120 fpm to capture any generated dust.
-
PPE Selection: Don a chemically resistant lab coat, safety goggles (to prevent H319 eye irritation), and double-layered nitrile gloves. If weighing large quantities outside a hood, a particulate respirator (N95 or P100) is mandatory.
-
Dispensing: Use anti-static spatulas to weigh the solid. Static electricity can cause the fine powder to aerosolize, increasing the risk of inhalation and dermal settling.
-
Storage (Self-Validating Step): Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen. After use, purge the primary container with an inert gas (Argon or Nitrogen), seal tightly, and store at 2–8°C protected from light. This prevents degradation and maintains the compound's purity for downstream synthesis.
Spill Containment & Decontamination Workflow
In the event of a spill, dry sweeping is strictly prohibited, as it generates hazardous dust clouds.
Step-by-Step Spill Response:
-
Isolation: Evacuate non-essential personnel from the immediate area.
-
Containment: Gently dampen the solid spill with a fine mist of water. Causality: Water increases the mass of the particulates, effectively preventing aerosolization and respiratory exposure.
-
Collection: Use non-sparking tools to scoop the dampened material and an inert, commercially available inorganic absorbent (e.g., vermiculite) into a chemically compatible, sealable container.
-
Decontamination: Wash the affected surface thoroughly with a soap and water solution. Because the compound is an organic solid with low aqueous solubility, surfactants in the soap are required to fully lift and remove residual electrophilic traces from the benchtop.
Proper Disposal Procedures
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] must never be flushed down the drain or disposed of in general municipal waste. It must be treated as hazardous chemical waste.
Step-by-step workflow for the operational disposal of the diacrylaldehyde.
Step-by-Step Disposal Methodology:
-
Segregation: Do not mix this waste with strong oxidizing agents or strong bases. Mixing aldehydes with strong oxidizers can lead to highly exothermic reactions.
-
Packaging: Place the collected waste (including contaminated gloves and absorbent paper) into a leak-proof, High-Density Polyethylene (HDPE) hazardous waste container.
-
Labeling: Affix a standardized hazardous waste label. Explicitly write the full chemical name and include the GHS07 (Exclamation Mark) pictogram, noting "Skin/Eye Irritant and Sensitizer."
-
Final Destruction: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The standard regulatory protocol for this class of organic compounds is high-temperature incineration at an approved waste disposal plant, which thermally destroys the reactive aldehyde groups, converting the compound into harmless CO₂ and H₂O.
References
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. URL: [Link]
Personal protective equipment for handling (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied physical organic chemistry. When handling highly reactive intermediates like (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] (CAS: 63405-68-5), understanding why a chemical is hazardous dictates how we design our protective protocols.
This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific bis-aldehyde compound.
Mechanistic Toxicology: The "Why" Behind the Hazard
To design an effective safety protocol, we must first understand the molecular behavior of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]. This molecule features a central benzene ring flanked by two α,β-unsaturated aldehyde (propenal) groups[1].
These functional groups are highly polarized and act as potent Michael acceptors . In a biological context, these electrophilic centers readily undergo Michael-type nucleophilic addition with the thiol groups of cysteine and the primary amines of lysine residues present in epidermal (skin) proteins[2][3].
When this covalent binding occurs, the chemical acts as a hapten. The resulting hapten-protein complex is recognized by the immune system as foreign, triggering T-cell activation. This is the molecular initiating event for severe allergic contact dermatitis and skin sensitization [2][4]. Because this molecule is bifunctional (two reactive ends), its cross-linking potential makes it an exceptionally potent sensitizer and irritant[5].
Caption: Mechanistic pathway of skin sensitization via Michael addition by α,β-unsaturated aldehydes.
Chemical Hazard Profile
Before selecting PPE, we must quantify the risk. The following table summarizes the primary hazard vectors based on the chemical's structural alerts and GHS classification[1].
| Property / Hazard | Specification / GHS Code | Operational Implication |
| CAS Number | 63405-68-5 | Unique identifier for SDS cross-referencing. |
| Skin Irritation | H315 (Causes skin irritation) | Direct contact causes immediate epidermal damage. |
| Skin Sensitization | H317 (May cause allergic reaction) | Repeated or even single exposures can cause permanent immune sensitization. |
| Eye Irritation | H319 (Causes serious eye irritation) | Vapors or dust can cause severe corneal damage. |
| Reactivity | Michael Acceptor / Electrophile | Reacts violently with strong nucleophiles, amines, and thiols. |
Mandatory PPE Architecture
Because the primary threat vector is dermal haptenation, standard laboratory attire is insufficient. The PPE architecture must be designed to completely isolate the worker's skin and mucous membranes from aerosolized dust or accidental spills.
A. Hand Protection (Double-Gloving Strategy)
Do not rely on standard latex gloves, as they offer poor resistance to reactive organic aldehydes.
-
Inner Glove: 4-mil Nitrile (provides dexterity and a baseline splash barrier).
-
Outer Glove: 8-mil Nitrile or Butyl Rubber. Butyl rubber provides superior breakthrough times against aldehydes and ketones.
-
Causality: If the outer glove is contaminated, it can be immediately doffed without exposing bare skin to the reagent, preventing the Michael addition reaction from initiating on the epidermis.
B. Eye and Face Protection
-
Requirement: Indirect-vented chemical splash goggles.
-
Causality: Safety glasses with side shields do not protect against airborne dust particles or aerosolized vapors. Given the H319 (Serious Eye Irritation) classification[1], a full orbital seal is mandatory to prevent vapor-induced cross-linking of corneal proteins.
C. Body Protection
-
Requirement: A fully buttoned, fluid-resistant lab coat (e.g., Tyvek or a chemically treated polymer blend) over long pants and closed-toe shoes.
-
Causality: Cotton lab coats absorb organic compounds, holding the sensitizer against the skin and exacerbating exposure.
D. Respiratory & Engineering Controls
-
Requirement: All handling, weighing, and transfer MUST be conducted inside a certified Class II Type A2 or B2 Biological Safety Cabinet or a standard chemical fume hood.
-
Causality: The compound is an inhalation hazard (P261)[1]. Preventing the inhalation of reactive aldehydes protects the mucosal lining of the respiratory tract from covalent damage.
Operational Workflow & Decontamination Protocol
The following methodology ensures a self-validating system where every step inherently minimizes risk.
Step-by-Step Handling Methodology
-
Preparation: Clear the fume hood of all incompatible chemicals (especially primary amines, thiols, and strong bases which could trigger uncontrolled polymerization).
-
Static Mitigation: (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is often handled as a solid. Use an anti-static gun or static-dissipative weighing spatulas to prevent the powder from aerosolizing when opening the vial.
-
Transfer: Weigh the chemical directly into a pre-tared, sealable vial inside the fume hood. Cap the vial before removing it from the hood.
-
Solubilization: If dissolving the compound, use anhydrous, non-nucleophilic solvents (e.g., DCM, THF, or DMSO) to prevent premature degradation of the aldehyde groups.
Caption: Step-by-step operational workflow for handling and decontaminating Michael acceptor reagents.
Targeted Spill Response and Chemical Quenching
Standard soap and water are insufficient for decontaminating surfaces exposed to this chemical, as water does not rapidly destroy the reactive electrophile. We must use chemical logic to neutralize the threat.
-
The Quench Solution: Keep a spray bottle of 10% Sodium Bisulfite (NaHSO₃) or a slightly basic thiol solution (like dilute mercaptoethanol) in the hood.
-
Mechanism of Neutralization: The bisulfite ion acts as a highly efficient nucleophile. It attacks the α,β-unsaturated system via Michael addition and forms a bisulfite adduct with the aldehyde. This instantly converts the hazardous, lipophilic electrophile into a highly water-soluble, harmless, and non-reactive salt.
-
Procedure: Spray the bisulfite solution over any contaminated spatulas, weigh boats, or spills. Allow 5 minutes of contact time for the reaction to reach completion, then wipe up with paper towels and dispose of them in a solid hazardous waste container.
References
- Source: PubMed / National Institutes of Health (NIH)
- Title: (2E,2'E)-3,3'-(1,4-Phenylene)
- Title: High Throughput Kinetic Profiling Approach for Covalent Binding to Peptides: Application to Skin Sensitization Potency of Michael Acceptor Electrophiles Source: ResearchGate URL
Sources
- 1. 63405-68-5 | (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] - AiFChem [aifchem.com]
- 2. Quantitative and mechanistic read across for predicting the skin sensitization potential of alkenes acting via Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic chemistry related to skin sensitization. Reaction mechanistic applicability domain classification for a published data set of 106 chemicals tested in the mouse local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
